molecular formula C18H15FN2O2 B10816785 CFTR corrector 17

CFTR corrector 17

Cat. No.: B10816785
M. Wt: 310.3 g/mol
InChI Key: MGXAWWZARPDKCY-UHFFFAOYSA-N
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Description

CFTR corrector 17 is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-12-16(21-23-17)18(22)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXAWWZARPDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of CFTR Corrector 17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, ΔF508, results in a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and therefore does not reach the cell surface to perform its function as a chloride ion channel. This defect leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. One promising therapeutic strategy for CF is the use of small molecules called "correctors" that can rescue the misfolded ΔF508-CFTR protein and facilitate its trafficking to the cell membrane. This guide provides an in-depth technical overview of the discovery and synthesis of a notable CFTR corrector, C17.

Discovery of CFTR Corrector 17

This compound (C17) belongs to the bithiazole class of compounds and was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that could rescue the function of the ΔF508-CFTR mutant protein. The screening process, pioneered by researchers including Pedemonte, Galietta, and Verkman, laid the groundwork for the discovery of several classes of CFTR correctors. While the initial publications focused on the identification of chemical scaffolds, subsequent optimization led to the development of specific corrector molecules like C17.

High-Throughput Screening Protocol

The primary HTS assay utilized Fischer rat thyroid (FRT) cells stably co-expressing the human ΔF508-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L). The principle of the assay is based on the quenching of YFP fluorescence by iodide ions. In cells with functional CFTR channels at the plasma membrane, the addition of iodide to the extracellular medium leads to an influx of iodide into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the number of functional CFTR channels at the cell surface.

Experimental Protocol: High-Throughput Screening for CFTR Correctors

  • Cell Culture: FRT cells co-expressing ΔF508-CFTR and YFP-H148Q/I152L are seeded in 96-well or 384-well microplates and cultured until they form a confluent monolayer.

  • Compound Incubation: The cells are incubated with test compounds from a chemical library (typically at a concentration of 10 µM) for 18-24 hours at 37°C. This incubation period allows time for the corrector compounds to rescue the folding and trafficking of newly synthesized ΔF508-CFTR to the cell surface.

  • Assay: After incubation, the cells are washed to remove the test compounds. The activity of the rescued CFTR channels is then stimulated by adding a cocktail of forskolin (B1673556) (a cAMP agonist) and genistein (B1671435) (a potentiator that increases the channel open probability).

  • Fluorescence Measurement: The baseline YFP fluorescence is measured. An iodide-containing solution is then added to the wells, and the rate of fluorescence quenching is monitored using a fluorescence plate reader.

  • Hit Identification: Compounds that significantly increase the rate of iodide influx compared to vehicle-treated control cells are identified as "hits" or potential CFTR correctors.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_incubation Compound Incubation cluster_assay Functional Assay cluster_readout Data Acquisition seed_cells Seed FRT cells with ΔF508-CFTR and YFP add_compounds Add test compounds (18-24h at 37°C) seed_cells->add_compounds wash_cells Wash to remove compounds add_compounds->wash_cells stimulate Stimulate with Forskolin + Genistein wash_cells->stimulate add_iodide Add Iodide stimulate->add_iodide measure_fluorescence Measure YFP fluorescence quenching add_iodide->measure_fluorescence

Synthesis of this compound

The chemical name for this compound is N-(2-phenylethyl)-5-(4-fluorophenyl)isoxazole-3-carboxamide. Its chemical formula is C18H15FN2O2, and its CAS number is 912790-04-6. The synthesis of C17 involves the formation of an isoxazole (B147169) core followed by an amide coupling reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis of N-phenyl-5-carboxamidyl isoxazoles generally involves the coupling of an isoxazole carboxylic acid with an appropriate amine.

Step 1: Synthesis of 5-(4-fluorophenyl)isoxazole-3-carboxylic acid

This intermediate can be synthesized through various methods, a common one being the reaction of a β-ketoester with hydroxylamine.

Step 2: Amide Coupling

The synthesized isoxazole carboxylic acid is then coupled with 2-phenylethanamine using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Synthesis_Pathway reagent1 5-(4-fluorophenyl)isoxazole- 3-carboxylic acid coupling_reagents EDC, DMAP reagent1->coupling_reagents reagent2 2-Phenylethanamine reagent2->coupling_reagents product This compound (N-(2-phenylethyl)-5-(4-fluorophenyl) isoxazole-3-carboxamide) coupling_reagents->product

Mechanism of Action and Efficacy

This compound acts as a pharmacological chaperone, aiding in the proper folding of the ΔF508-CFTR protein within the endoplasmic reticulum (ER). This allows the mutant protein to bypass the ER-associated degradation (ERAD) pathway and traffic to the cell surface, where it can function as a chloride channel.

Mechanism_of_Action cluster_er Endoplasmic Reticulum (ER) cluster_trafficking Trafficking cluster_membrane Cell Membrane misfolded_dF508 Misfolded ΔF508-CFTR c17 Corrector 17 misfolded_dF508->c17 degradation ER-Associated Degradation (ERAD) misfolded_dF508->degradation Default Pathway corrected_dF508 Correctly Folded ΔF508-CFTR c17->corrected_dF508 Correction golgi Golgi Apparatus corrected_dF508->golgi Trafficking functional_channel Functional CFTR Channel golgi->functional_channel

In Vitro and In Vivo Efficacy

The efficacy of C17 has been evaluated in various preclinical models, including human intestinal organoids and in vivo models of muscular dystrophy where it has shown to rescue other misfolded proteins.

Model SystemMutationAssayEfficacy Outcome
Human Intestinal OrganoidsCFTR-p.Ala455GluForskolin-Induced Swelling (FIS)Significant increase in swelling, indicating restored CFTR function.
LGMD2E/R4 Patient MyotubesI92T-β-SGImmunofluorescence and Western BlotTwo-fold increase in total β-sarcoglycan and re-localization to the sarcolemma.
LGMD2E/R4 Patient MyotubesI92T-β-SGCreatine (B1669601) Kinase Release AssayReduced creatine kinase release under hypoosmotic stress, indicating improved sarcolemma integrity.

Key Experimental Protocols

Ussing Chamber Assay

The Ussing chamber assay is a gold-standard electrophysiological technique to measure ion transport across epithelial tissues.

Experimental Protocol: Ussing Chamber Assay

  • Cell Culture: Polarized epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable filter supports.

  • Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological salt solution.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) required to maintain this voltage is measured. The Isc is a direct measure of net ion transport across the epithelium.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

    • A cAMP agonist (e.g., forskolin) is added to stimulate CFTR-mediated chloride secretion.

    • A CFTR potentiator (e.g., genistein or ivacaftor) can be added to maximize the activity of the rescued channels.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the pharmacological agents is quantified to determine the level of CFTR function.

Iodide Efflux Assay

This is another functional assay to measure CFTR channel activity.

Experimental Protocol: Iodide Efflux Assay

  • Cell Culture and Treatment: Cells expressing the CFTR mutation of interest are cultured in multi-well plates and treated with the corrector compound for 24 hours.

  • Iodide Loading: The cells are incubated with a buffer containing sodium iodide for 1 hour to load them with iodide.

  • Efflux Measurement: The cells are washed to remove extracellular iodide. An iodide-free buffer containing a cAMP agonist is then added to stimulate CFTR-mediated iodide efflux. The appearance of iodide in the extracellular medium over time is measured using an iodide-selective electrode or a fluorescence-based method.

  • Data Analysis: The rate of iodide efflux is calculated and is proportional to the CFTR channel activity.

Conclusion

This compound is a promising small molecule that has demonstrated efficacy in rescuing the functional expression of misfolded proteins, including ΔF508-CFTR and certain sarcoglycan mutants. Its discovery through high-throughput screening and subsequent characterization have provided valuable insights into the potential of pharmacological chaperones for treating cystic fibrosis and other protein-misfolding diseases. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential.

The Mechanism of Action of CFTR Corrector C17 in Protein Folding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The most common mutation, ΔF508, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent premature degradation by the cellular quality control machinery.[1][2] This results in a reduced quantity of functional CFTR channels at the cell surface, leading to defective ion transport and the multisystemic symptoms of CF. CFTR correctors are a class of small molecules that aim to rescue these folding and trafficking defects.[3][4] This technical guide provides an in-depth overview of the mechanism of action of CFTR corrector 17 (C17), a compound that has shown promise in rescuing misfolded proteins. While much of the detailed research on C17 has focused on its efficacy in models of muscular dystrophy by acting on the similarly misfolded α-sarcoglycan protein, its foundational mechanism as a pharmacological chaperone is applicable to its role as a CFTR corrector.[1][5][6]

Core Mechanism of Action: A Pharmacological Chaperone Approach

CFTR corrector C17 is understood to function as a pharmacological chaperone.[6] This mechanism involves direct binding to the misfolded protein, thereby stabilizing its conformation and facilitating its proper folding.[7] This stabilization allows the mutant protein to evade the stringent ER-associated degradation (ERAD) pathway, enabling its trafficking to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[2]

The prevailing hypothesis for the action of correctors like C17 on the ΔF508-CFTR mutant is the stabilization of key domains, particularly the first membrane-spanning domain (MSD1) and the nucleotide-binding domain 1 (NBD1), and the interface between them.[4][8] The deletion of phenylalanine at position 508 in NBD1 disrupts critical inter-domain interactions necessary for the native fold of the protein. By binding to a pocket within the protein, C17 is thought to allosterically correct these conformational defects, promoting a more stable, native-like structure.[7][8] This corrected conformation is then recognized as properly folded by the cellular machinery, allowing its egress from the ER.

While the precise binding site of C17 on the CFTR protein has not been definitively elucidated in publicly available literature, it is likely to be within a hydrophobic pocket of the protein, similar to other known CFTR correctors.[8] The action of C17 is not to restore the protein to a completely wild-type conformation and function, but rather to increase the quantity of partially functional channels at the cell surface.[3] For this reason, correctors are often used in combination with potentiators, which act to increase the channel open probability of the CFTR protein that has reached the membrane.

Signaling Pathways in CFTR Folding and Correction

The folding and degradation of CFTR are regulated by complex cellular signaling networks. The unfolded protein response (UPR) is a key pathway that is activated by the accumulation of misfolded proteins in the ER.[9] This can lead to either an increase in the expression of chaperone proteins to aid in folding or, if the stress is prolonged, the initiation of apoptosis. Signaling pathways such as the MAP kinase cascade have been implicated in the regulation of CFTR protein folding and the mechanism of action of corrector molecules.[9] Furthermore, pro-inflammatory signals can exacerbate the degradation of mutant CFTR, highlighting the interplay between cellular stress responses and CFTR processing.[9]

CFTR_Folding_and_Correction_Pathway Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation ER Endoplasmic Reticulum (ER) Nascent_CFTR->ER Translocation Misfolded_CFTR Misfolded ΔF508-CFTR ER->Misfolded_CFTR Folding Attempt Chaperones Chaperones (e.g., Hsp70, Calnexin) Misfolded_CFTR->Chaperones Binding C17 This compound (C17) Misfolded_CFTR->C17 Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Chaperones->ERAD Targeting for Degradation Proteasome Proteasome ERAD->Proteasome Ubiquitination Mature_CFTR Mature, Functional CFTR at Plasma Membrane Corrected_CFTR Partially Corrected CFTR C17->Corrected_CFTR Promotes Folding Golgi Golgi Apparatus Corrected_CFTR->Golgi ER Exit Golgi->Mature_CFTR Trafficking

Caption: CFTR protein folding and the intervention point of Corrector C17.

Quantitative Data

While specific quantitative data for the efficacy of C17 on CFTR is not extensively available in the public domain, the following table summarizes the pharmacological profile of C17 from preclinical studies in a murine model of muscular dystrophy.[10] These data provide insights into the drug-like properties of C17.

ParameterValueSpeciesNotes
Distribution Well-distributed to heart and skeletal muscleMouseC17 is likely metabolized in the small intestine.
Elimination Primarily through feces (unmodified and modified) and urine (modified forms)Mouse
Persistence Detectable in muscle 48 hours post-parenteral administrationMouseThis allows for a reduced dosing frequency in chronic treatment.
Chronic Treatment Regimen 25 mg/kg every 2 days for 5 weeksMouseThis regimen resulted in recovery of muscle strength.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CFTR correctors. While these are general protocols, they are directly applicable to the study of C17.

Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay is a functional measure of CFTR activity and its rescue by correctors.[11][12][13]

Principle: Activation of CFTR by forskolin (B1673556) in intestinal organoids leads to chloride and fluid secretion into the lumen, causing the organoids to swell. The degree of swelling is proportional to CFTR function.

Protocol:

  • Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[11]

  • Corrector Incubation: Organoids are pre-incubated with C17 (e.g., 3 µM) for 18-24 hours to allow for the rescue of mutant CFTR.[11][13] A vehicle control (e.g., DMSO) is run in parallel.

  • Assay Initiation: The culture medium is replaced with fresh medium containing forskolin (e.g., 5 µM) and a CFTR potentiator (e.g., 3 µM ivacaftor) to maximize the response.

  • Imaging: Brightfield images of the organoids are captured at time 0 and at regular intervals (e.g., every 10 minutes for 1 hour) using an automated imaging system.

  • Data Analysis: The cross-sectional area of the organoids is measured at each time point. The change in area over time is calculated and normalized to the baseline area. The area under the curve is often used as a measure of total CFTR function.

FIS_Assay_Workflow Start Start: CF Patient-Derived Intestinal Organoids Incubation Incubate with C17 (18-24h) Start->Incubation Control Incubate with Vehicle (DMSO) Start->Control Stimulation Add Forskolin + Potentiator Incubation->Stimulation Control->Stimulation Imaging Time-Lapse Imaging (e.g., 1h) Stimulation->Imaging Analysis Measure Organoid Swelling (Change in Area) Imaging->Analysis Result Quantify CFTR Function Analysis->Result

Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.

Cell Surface CFTR Expression by ELISA

This biochemical assay quantifies the amount of CFTR protein that has successfully trafficked to the cell surface.[14][15]

Principle: Cells expressing an epitope-tagged version of CFTR (e.g., with a hemagglutinin (HA) tag in an extracellular loop) are used. The amount of CFTR at the cell surface is detected using an antibody against the tag.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transfected with a plasmid encoding HA-tagged ΔF508-CFTR.

  • Corrector Treatment: The cells are treated with C17 or a vehicle control for 16-24 hours.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody against the HA tag at 4°C to prevent endocytosis.

  • Washing: Unbound primary antibody is removed by washing with cold PBS.

  • Secondary Antibody Incubation: The cells are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The signal is proportional to the amount of cell surface CFTR.

Cell_Surface_ELISA_Workflow Start Start: Cells Expressing HA-Tagged ΔF508-CFTR Treatment Treat with C17 or Vehicle Start->Treatment Primary_Ab Incubate with Anti-HA Primary Antibody (4°C) Treatment->Primary_Ab Wash1 Wash to Remove Unbound Antibody Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-Conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash to Remove Unbound Antibody Secondary_Ab->Wash2 Detection Add HRP Substrate and Measure Absorbance Wash2->Detection Result Quantify Cell Surface CFTR Detection->Result

Caption: Workflow for quantifying cell surface CFTR expression by ELISA.

Conclusion

This compound represents a promising pharmacological chaperone with the potential to rescue misfolded proteins, including ΔF508-CFTR. Its mechanism of action is predicated on the stabilization of the nascent polypeptide, allowing it to bypass the ER quality control system and traffic to the cell surface. While detailed mechanistic studies and quantitative efficacy data for C17 on CFTR are still emerging, the experimental protocols outlined in this guide provide a robust framework for its further characterization. The continued investigation of C17 and similar corrector molecules is crucial for the development of more effective therapeutic strategies for Cystic Fibrosis and other protein misfolding diseases.

References

The C17 Corrector: A Pharmacological Chaperone Approach to Restoring Sarcoglycan Complex Integrity in Sarcoglycanopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sarcoglycanopathies, a subset of limb-girdle muscular dystrophies (LGMD), are debilitating genetic disorders arising from mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, resulting in the absence of the entire sarcoglycan complex at the sarcolemma and progressive muscle degeneration. This whitepaper provides a comprehensive technical overview of the C17 corrector, a small molecule initially identified for its role in correcting cystic fibrosis transmembrane conductance regulator (CFTR) protein defects. Emerging research has demonstrated the potential of C17 to be repurposed as a pharmacological chaperone for misfolded sarcoglycan proteins, offering a promising therapeutic strategy for certain forms of sarcoglycanopathy. This document details the mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and presents visual workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Challenge of Sarcoglycanopathies

The sarcoglycan complex is a critical component of the dystrophin-associated protein complex (DAPC), which provides a mechanical link between the intracellular cytoskeleton and the extracellular matrix in muscle cells. This linkage is essential for maintaining sarcolemmal integrity during muscle contraction.[1][2][3][4] The majority of disease-causing mutations in sarcoglycan genes are missense mutations that result in improperly folded, yet potentially functional, proteins.[1][4] These misfolded proteins are recognized by the endoplasmic reticulum-associated degradation (ERAD) pathway and targeted for proteasomal degradation, preventing their trafficking to the cell membrane.[5][6] The absence of a single sarcoglycan subunit often leads to the destabilization and degradation of the entire complex.[5]

Current therapeutic strategies for sarcoglycanopathies are limited, focusing primarily on managing symptoms. Gene therapy presents a potential long-term solution but faces challenges. An alternative approach is the use of pharmacological chaperones, small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and trafficking.[7] The CFTR corrector C17 has emerged as a promising candidate in this class for treating sarcoglycanopathies.[5][8]

Mechanism of Action: C17 as a Proteostasis Modulator

The therapeutic rationale for using C17 in sarcoglycanopathies is based on its function as a pharmacological chaperone. It is hypothesized that C17 binds to misfolded sarcoglycan mutants, stabilizing their conformation and allowing them to bypass the ER quality control system.[5][9] This enables the rescued sarcoglycan protein to assemble with its partner subunits to form a complete and functional sarcoglycan complex. This complex can then be trafficked to and integrated into the sarcolemma, restoring its crucial structural role.[3] This mechanism of action represents a novel paradigm for treating genetic diseases caused by protein misfolding, where a single small molecule can potentially correct the underlying cellular defect.[2]

cluster_ER Endoplasmic Reticulum cluster_Sarcolemma Sarcolemma Misfolded_SG Misfolded Sarcoglycan Mutant C17 C17 Corrector Misfolded_SG->C17 Binding and Stabilization ERQC ER Quality Control Misfolded_SG->ERQC Recognized as defective Correctly_Folded_SG Correctly Folded Sarcoglycan C17->Correctly_Folded_SG Promotes correct folding Proteasome Proteasomal Degradation ERQC->Proteasome Targeted for degradation SG_Complex_Assembly Sarcoglycan Complex Assembly Correctly_Folded_SG->SG_Complex_Assembly Functional_SGC Functional Sarcoglycan Complex at Sarcolemma SG_Complex_Assembly->Functional_SGC Trafficking to cell membrane

Figure 1: Proposed mechanism of action for the C17 corrector on misfolded sarcoglycan mutants.

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have provided compelling evidence for the efficacy of C17 in rescuing sarcoglycan complex expression and function in models of sarcoglycanopathy.

In Vitro Studies

Initial in vitro experiments using cellular models and primary myotubes derived from LGMD patients demonstrated that C17 could effectively rescue mutant sarcoglycan proteins.[5][9] Treatment with C17 led to a dose-dependent increase in the levels of the mutant α-sarcoglycan.[9] Furthermore, the rescued α-sarcoglycan was able to assemble with other sarcoglycan subunits to form a complex that correctly localized to the cell membrane.[9] This restoration of the sarcoglycan complex at the sarcolemma also resulted in a functional improvement, as evidenced by a reduction in membrane fragility under hypoosmotic stress.[6][10] Studies have also shown that C17 is effective in rescuing β-sarcoglycan mutants, suggesting a broader potential application for different types of sarcoglycanopathies.[6][10]

In Vivo Studies in a Murine Model of LGMDR3

The in vivo efficacy of C17 was demonstrated in a "humanized" mouse model of α-sarcoglycanopathy (LGMDR3).[11][12] In this model, the hind-limbs of α-sarcoglycan null mice were transduced with an adeno-associated virus (AAV) expressing the human R98H α-sarcoglycan mutant.[11] Systemic administration of C17 resulted in a significant amelioration of the myopathic phenotype at both the histological and molecular levels.[11]

Table 1: Summary of Quantitative In Vivo Efficacy Data for C17

ParameterVehicle-TreatedC17-TreatedOutcomeCitation
α-Sarcoglycan Expression Low and intracellularStrong localization at the sarcolemmaRescue of protein localization[3]
δ-Sarcoglycan Localization Low and intracellularStrong co-localization with α-sarcoglycan at the sarcolemmaRestoration of the entire sarcoglycan complex[3]
Muscle Force Significantly impairedFully recovered to the level of healthy miceComplete functional recovery[1][2][11]
Muscle Histology Dystrophic featuresClear amelioration of myopathic featuresImproved muscle integrity[11]
Body Weight N/A21% increaseImproved overall health[13]
Creatine Kinase Levels ElevatedReducedDecreased muscle damage[13]

Note: Specific quantitative values for densitometry and fiber cross-sectional area distribution were not consistently reported across the reviewed literature in a format suitable for direct tabular comparison.

Pharmacological Profile of C17

Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and elimination (ADME) profile of C17.[8][14]

Table 2: Summary of C17 Pharmacological Profile

ParameterFindingImplicationCitation
Distribution Well-distributed to relevant organs including skeletal muscle and heart.The drug reaches its target tissues.[8][13][14]
Metabolism Likely metabolized in the small intestine into hydrophilic and hydrophobic derivatives. Minimal metabolic transformation compared to other CFTR correctors.Favorable metabolic profile.[8][13]
Elimination Primarily through feces (unmodified and modified C17) and a small portion via urine (modified forms).Clear elimination pathway.[8][13]
Tissue Residence A quantifiable amount of C17 was detected in treated muscles 48 hours after a single parenteral administration.Allows for a reduced dosing frequency.[8][13]
Toxicity No significant signs of toxicity observed in treated mice. Histological analysis showed no cardiac abnormalities, and biochemical tests indicated normal renal function.Appears to be well-tolerated in preclinical models.[5][13]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of C17.

Animal Model and C17 Administration
  • Animal Model: An α-sarcoglycan null (sgca-null) mouse model was used.[11] To create a more clinically relevant model, the hind-limbs of newborn pups were "humanized" by intramuscular injection of an AAV1 vector carrying the human α-sarcoglycan sequence with the R98H missense mutation.[5][11]

  • C17 Formulation and Administration: C17, being hydrophobic, was prepared in a vehicle comprising DMSO and the emulsifier Kolliphor EL.[11]

  • Dosing Regimen: Mice were treated with daily intraperitoneal (IP) injections of C17 at a dose of 25 mg/kg for 3 to 5 weeks.[11] An alternative, less frequent dosing regimen of 25 mg/kg every 2 days for 5 weeks has also been shown to be effective.[13]

start 1-2 day old sgca-null mouse pups aav_injection AAV1 Injection (human R98H-α-SG) in each hind-limb start->aav_injection maturation 7 Weeks Post-Transduction aav_injection->maturation treatment_start Initiate Systemic Treatment maturation->treatment_start treatment_group1 Daily IP Injection: C17 (25 mg/kg) treatment_start->treatment_group1 treatment_group2 Daily IP Injection: Vehicle treatment_start->treatment_group2 treatment_duration 3-5 Weeks of Treatment treatment_group1->treatment_duration treatment_group2->treatment_duration analysis Sacrifice and Explant Hind-limb Muscles for Analysis treatment_duration->analysis functional_analysis In Vivo Muscle Force Measurement treatment_duration->functional_analysis functional_analysis->analysis

Figure 2: In vivo experimental workflow for the evaluation of C17 in a humanized mouse model.

Histological and Immunofluorescence Analysis
  • Tissue Preparation: Tibialis anterior (TA) muscles were explanted, frozen in isopentane (B150273) cooled with liquid nitrogen, and sectioned into cryo-sections.[11]

  • Hematoxylin and Eosin (H&E) Staining: Standard H&E staining was performed on muscle cryo-sections to assess general muscle morphology and pathology.[11]

  • Immunofluorescence (IF): Muscle sections were fixed, permeabilized, and blocked. They were then incubated with primary antibodies against α-sarcoglycan and δ-sarcoglycan to assess protein expression and localization. Following primary antibody incubation, sections were washed and incubated with appropriate fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.[3][11]

  • Imaging: Images were captured using a fluorescence microscope, ensuring consistent settings between vehicle and C17-treated samples for accurate comparison.[3][11]

Biochemical Analysis
  • Western Blotting: Total protein lysates were prepared from muscle tissues. Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was blocked and then incubated with a primary antibody against α-sarcoglycan. A housekeeping protein, such as GAPDH, was used as a loading control. Following incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify protein levels.[9][11]

Functional Analysis
  • In Vivo Muscle Force Measurement: The force of the tibialis anterior muscle was evaluated in vivo in anesthetized mice to assess functional recovery.[11]

Future Directions and Conclusion

The preclinical data for the C17 corrector are highly encouraging, demonstrating its potential to rescue the sarcoglycan complex and restore muscle function in a relevant animal model of LGMDR3.[1][11] This represents a significant advancement and a novel therapeutic paradigm for sarcoglycanopathies and potentially other genetic diseases caused by protein misfolding.[2] The favorable pharmacological profile of C17, including its distribution to target tissues and manageable dosing frequency, further supports its development as a therapeutic candidate.[8][13]

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanism of action: While the chaperone-like activity is the leading hypothesis, further studies are needed to understand the exact binding site and the downstream cellular pathways affected by C17.

  • Broadening the scope to other sarcoglycanopathies: Investigating the efficacy of C17 on a wider range of α-, β-, γ-, and δ-sarcoglycan mutations is crucial to define the patient populations that could benefit from this therapy.[15]

  • Long-term efficacy and safety studies: Chronic administration studies are necessary to confirm the long-term safety and durability of the therapeutic effect.

  • Combination therapies: Exploring the potential for synergistic effects by combining C17 with other CFTR correctors or other therapeutic modalities could lead to enhanced efficacy.[16][17][18]

References

The Pharmacological Chaperone C17: A Novel Therapeutic Strategy for Non-CFTR Protein Miskelding Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein misfolding is a central pathogenic mechanism in a wide array of human diseases, extending far beyond cystic fibrosis (CF). The accumulation of misfolded, non-functional proteins can lead to cellular dysfunction and organ damage. While initially developed to correct the misfolded Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the pharmacological chaperone C17 has emerged as a promising therapeutic agent for a selection of non-CFTR protein misfolding diseases. This technical guide provides an in-depth overview of the current research on the application of CFTR corrector 17 (C17) for these conditions, with a focus on Limb-Girdle Muscular Dystrophy type R3 (LGMDR3), Beta-Sarcoglycanopathy (LGMD2E/R4), and Brody myopathy. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows to facilitate further research and drug development in this expanding field.

Introduction: The Promise of Pharmacological Chaperones Beyond Cystic Fibrosis

Protein misfolding diseases are a diverse group of disorders characterized by the failure of proteins to adopt their correct three-dimensional conformation. This can lead to a loss of protein function, the formation of toxic aggregates, and the activation of cellular stress responses, ultimately causing cellular demise. While the most well-known example is cystic fibrosis, caused by mutations in the CFTR gene, numerous other genetic diseases share this fundamental pathogenic mechanism.[1]

Pharmacological chaperones are small molecules that can bind to and stabilize misfolded proteins, thereby facilitating their proper folding, trafficking, and function. This compound (C17) is one such molecule, a bithiazole derivative initially identified for its ability to rescue trafficking-defective CFTR mutants.[2] Emerging evidence, however, demonstrates that the therapeutic potential of C17 is not limited to CF.[3] Studies have shown its efficacy in rescuing other misfolded proteins, opening up new avenues for treating a range of currently incurable genetic disorders.[4][5][6] This guide focuses on the preclinical evidence supporting the use of C17 in non-CFTR protein misfolding diseases, providing the technical details necessary for researchers to build upon these foundational findings.

Mechanism of Action: A Putative Proteostasis Modulator

While the precise mechanism of action of C17 in non-CFTR protein misfolding diseases is still under investigation, it is hypothesized to act as a proteostasis modulator.[4] In diseases like LGMDR3, β-sarcoglycanopathy, and Brody myopathy, missense mutations lead to the production of proteins that are recognized as misfolded by the cell's quality control machinery, primarily the endoplasmic reticulum-associated degradation (ERAD) pathway, and are prematurely targeted for degradation by the ubiquitin-proteasome system.[1][7] C17 is thought to intervene in this process by binding to the misfolded protein, stabilizing its conformation, and allowing it to bypass the ER quality control checkpoints. This "corrected" protein can then traffic to its proper cellular location and exert at least partial function.[4][7]

Hypothesized Mechanism of C17 Action cluster_ER Endoplasmic Reticulum MisfoldedProtein Misfolded Protein (e.g., mutant α-sarcoglycan, SERCA1) ERQC ER Quality Control (ERAD Pathway) MisfoldedProtein->ERQC Recognized as misfolded C17 C17 Corrector MisfoldedProtein->C17 Binds to Proteasome Proteasome Degradation ERQC->Proteasome Targeted for degradation CorrectedProtein Corrected Protein C17->CorrectedProtein Stabilizes folding Golgi Golgi Apparatus CorrectedProtein->Golgi Trafficking CellMembrane Cell Membrane (Sarcolemma/SR) Golgi->CellMembrane Trafficking Function Restored Protein Function CellMembrane->Function

Figure 1: Hypothesized mechanism of C17 as a proteostasis modulator.

Applications in Non-CFTR Protein Miskelding Diseases

Limb-Girdle Muscular Dystrophy R3 (LGMDR3) and Beta-Sarcoglycanopathy (LGMD2E/R4)

Limb-girdle muscular dystrophies are a group of genetic disorders characterized by progressive weakness and wasting of the muscles of the hips and shoulders. LGMDR3 and LGMD2E/R4 are caused by missense mutations in the genes encoding α-sarcoglycan and β-sarcoglycan, respectively.[1][7] These mutations lead to misfolded proteins that are degraded, resulting in the absence of the entire sarcoglycan complex at the muscle cell membrane (sarcolemma) and subsequent muscle fiber damage.[1]

Studies have demonstrated that C17 can rescue misfolded α- and β-sarcoglycan mutants, promoting the reassembly and proper localization of the sarcoglycan complex to the sarcolemma.[1][7] This restoration of the sarcoglycan complex leads to improved sarcolemma integrity and a significant recovery of muscle function in preclinical models.[1]

Brody Myopathy

Brody myopathy is a rare genetic muscle disorder caused by mutations in the ATP2A1 gene, which encodes the fast-twitch skeletal muscle sarcoplasmic reticulum Ca2+-ATPase (SERCA1) pump.[5] Missense mutations in ATP2A1 can lead to a misfolded but catalytically active SERCA1 protein that is prematurely degraded.[5] This results in impaired calcium reuptake into the sarcoplasmic reticulum, leading to delayed muscle relaxation after exercise. C17 has been shown to successfully rescue mutant SERCA1 in both in vitro and in vivo models of Brody myopathy, suggesting its potential as a therapeutic agent for this debilitating condition.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of C17 in non-CFTR protein misfolding diseases.

Table 1: In Vivo Efficacy of C17 in a Mouse Model of LGMDR3

ParameterVehicle-TreatedC17-Treated (25 mg/kg)Fold ChangeReference
Muscle Force (Tibialis Anterior, 100 Hz stimulation) ~40% of Wild-Type~95% of Wild-Type~2.4[1][2]
α-Sarcoglycan Expression (Western Blot) Low/UndetectableSignificantly Increased-[1]
Centrally Nucleated Fibers IncreasedReduced-[1]
Creatine (B1669601) Kinase Levels ElevatedReduced-[9]
Body Weight Increase (5 weeks) No significant difference21% increase-[9]

Table 2: In Vitro Efficacy of C17 in Cellular Models

Cell ModelMisfolded ProteinC17 ConcentrationOutcomeReference
LGMD2E/R4 Patient Myotubes I92T-β-Sarcoglycan10 µMTwo-fold increase in total β-sarcoglycan[10]
HEK293 cells R164H-SERCA110 µMRescue of mutant SERCA1 expression[8]
LGMD2D/R3 myotubes L31P/V247M α-sarcoglycanNot specifiedProtection from creatine kinase leakage[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on C17 for non-CFTR protein misfolding diseases.

In Vivo C17 Treatment in a Mouse Model of LGMDR3

In Vivo C17 Treatment Workflow start sgca-null mouse pups (1-2 days old) aav AAV1 injection (hind-limbs) (human R98H-α-SG) start->aav wait1 7 weeks post-transduction aav->wait1 treatment Daily intraperitoneal injection (C17 or vehicle) wait1->treatment duration 3-5 weeks treatment->duration analysis Sacrifice and tissue collection (muscle, liver, kidney) duration->analysis outcomes Biochemical, Histological, and Functional Analyses analysis->outcomes

Figure 2: Experimental workflow for in vivo C17 treatment in a mouse model of LGMDR3.

  • Animal Model: sgca-null mice on a C57BL/6 background.[1]

  • AAV Transduction: 1-2 day old pups are injected in each hind-limb with adeno-associated virus serotype 1 (AAV1) carrying the human R98H-α-sarcoglycan sequence.[3]

  • C17 Formulation and Dosing: C17 is dissolved in a vehicle of DMSO and Kolliphor EL. Mice are treated with daily intraperitoneal injections of 25 mg/kg C17 or vehicle for 3 to 5 weeks.[3][11]

  • Outcome Measures:

    • In vivo muscle force measurement: The tibialis anterior muscle force is evaluated in response to nerve stimulation at different frequencies.[2][12]

    • Histology: Muscle cryosections are stained with Hematoxylin and Eosin (H&E) to assess muscle morphology and the percentage of centrally nucleated fibers.[1]

    • Immunofluorescence: Muscle sections are stained for α-, β-, γ-, and δ-sarcoglycan to assess the localization of the sarcoglycan complex at the sarcolemma.[1]

    • Western Blotting: Muscle lysates are analyzed by western blot to quantify the expression levels of sarcoglycan proteins.[1]

    • Toxicity Assessment: Body weight is monitored, and liver and kidney tissues are examined histologically for any signs of toxicity.[13]

Cell Culture and Transfection for In Vitro Studies
  • Cell Lines: Human Embryonic Kidney (HEK) 293T cells are commonly used for transient transfection experiments.[14][15] Patient-derived myoblasts can be immortalized and differentiated into myotubes for disease-specific studies.[7]

  • Culture Conditions: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[15]

  • Transfection:

    • Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

    • Prepare a DNA-lipid complex using a commercially available transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Plasmids encoding the wild-type or mutant protein of interest (e.g., sarcoglycan, SERCA1) are used.[16][17]

    • Add the transfection complex to the cells and incubate for 24-48 hours before treatment with C17.

Western Blotting for Protein Expression Analysis

Western Blotting Workflow sample Protein Lysate (from cells or tissue) sds SDS-PAGE sample->sds transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds->transfer blocking Blocking (e.g., 5% milk or BSA) transfer->blocking primary Primary Antibody Incubation (overnight at 4°C) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Densitometric Analysis detection->analysis

Figure 3: General workflow for Western Blotting analysis.

  • Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.[18]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[20]

    • The membrane is incubated with the primary antibody (e.g., anti-sarcoglycan, anti-SERCA1) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]

    • The signal is detected using an enhanced chemiluminescence (ECL) reagent.[20]

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

Immunofluorescence for Protein Localization
  • Tissue Preparation: Freshly frozen muscle tissue is sectioned at 5-10 µm thickness using a cryostat.[21]

  • Fixation and Permeabilization: Sections are fixed with cold acetone (B3395972) or paraformaldehyde and permeabilized with Triton X-100.[21]

  • Blocking: Sections are blocked with a solution containing serum from the same species as the secondary antibody to reduce non-specific binding.

  • Antibody Staining:

    • Sections are incubated with the primary antibody (e.g., anti-sarcoglycan) overnight at 4°C.

    • After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature.[22]

  • Imaging: Sections are mounted with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence or confocal microscope.

SERCA Activity Assay
  • Microsome Isolation: Microsomal fractions containing SERCA1 are isolated from muscle tissue homogenates by differential centrifugation.[1][23]

  • Assay Principle: SERCA activity is measured using a coupled enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[4][24]

  • Assay Components: The reaction buffer typically contains CaCl2, ATP, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH.[4]

  • Procedure:

    • The reaction is initiated by the addition of the microsomal fraction to the pre-warmed reaction buffer.

    • The decrease in absorbance at 340 nm is monitored over time.

    • The specific SERCA activity is determined by subtracting the rate of ATP hydrolysis in the presence of a specific SERCA inhibitor, such as thapsigargin (B1683126) or cyclopiazonic acid (CPA).[24]

Future Directions and Conclusion

The repurposing of CFTR corrector C17 for non-CFTR protein misfolding diseases represents a promising new therapeutic paradigm. The preclinical data for LGMDR3, β-sarcoglycanopathy, and Brody myopathy are compelling, demonstrating the potential of C17 to rescue misfolded proteins and restore cellular function. However, the scope of C17's efficacy beyond these specific conditions remains to be fully explored.

Future research should focus on:

  • Expanding the therapeutic landscape: Investigating the efficacy of C17 in other protein misfolding diseases, such as certain forms of alpha-1 antitrypsin deficiency, hereditary hemochromatosis, and lysosomal storage disorders like GM1 gangliosidosis, where missense mutations lead to ER-associated degradation.

  • Elucidating the precise mechanism of action: A deeper understanding of how C17 interacts with and stabilizes different misfolded proteins will be crucial for optimizing its therapeutic use and for the rational design of next-generation correctors with improved potency and specificity.

  • Pharmacokinetic and pharmacodynamic studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to determine the optimal dosing regimens and to assess the long-term safety of C17.[23]

  • Clinical translation: Ultimately, the success of C17 as a therapeutic agent will depend on its safety and efficacy in human clinical trials.

References

In Vivo Proof of Concept for C17 in Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo evidence supporting the therapeutic potential of the compound C17 for Limb-Girdle Muscular Dystrophy R3 (LGMDR3), a form of muscular dystrophy caused by mutations in the α-sarcoglycan gene. C17, originally identified as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), has demonstrated significant efficacy in a murine model of LGMDR3, offering a promising pharmacological chaperone therapy approach.[1][2]

Core Findings

Compound C17 has been shown to rescue the pathological phenotype in a "humanized" mouse model of LGMDR3, where the hind-limbs of α-sarcoglycan null mice express the human R98H-α-sarcoglycan mutant.[2][3] The primary mechanism of action involves the correction of the misfolded mutant α-sarcoglycan, enabling its proper trafficking and assembly into the sarcoglycan complex at the sarcolemma.[1][4] This restoration of the sarcoglycan complex leads to improved muscle fiber integrity and a remarkable recovery of muscle function.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the pivotal in vivo study.

Table 1: Muscle Function Assessment
ParameterWild-Type ControlLGMDR3 Model (Vehicle)LGMDR3 Model (C17 Treated)Percentage Recovery
Maximal Tetanic Force (mN) ~450~250~450~100%
Specific Force (Force/CSA) Data not availableSignificantly reducedRestored to wild-type levelsNot specified
Force-Frequency Relationship Normal sigmoidal curveRightward shift, reduced peakCurve shifted back to wild-type positionFully recovered

Data are approximated from graphical representations in the source publication. CSA: Cross-Sectional Area.

Table 2: Histological Analysis of Tibialis Anterior Muscle
ParameterWild-Type ControlLGMDR3 Model (Vehicle)LGMDR3 Model (C17 Treated)
Centrally Nucleated Fibers (%) < 5%> 60%Significantly reduced (exact % not provided)
Fiber Size Variation UniformHigh variation, presence of small, regenerating fibers and hypertrophic fibersMore uniform fiber size distribution
Fibrosis MinimalIncreased interstitial fibrosisReduction in fibrotic tissue
Sarcoglycan Complex Localization SarcolemmalGreatly reduced/absent at sarcolemmaRestored to the sarcolemma
Table 3: Biochemical Analysis
ProteinLGMDR3 Model (Vehicle)LGMDR3 Model (C17 Treated)
α-sarcoglycan (mutant) Low levels, intracellular retentionIncreased levels, localized at sarcolemma
β-sarcoglycan Reduced levels at sarcolemmaRestored levels at sarcolemma
γ-sarcoglycan Reduced levels at sarcolemmaRestored levels at sarcolemma
δ-sarcoglycan Reduced levels at sarcolemmaRestored levels at sarcolemma

Based on immunofluorescence and western blot data from the source publications. Quantitative densitometry data for in vivo studies are not fully available.

Experimental Protocols

Animal Model
  • Strain: Sgca-null mice on a C57BL/6 background.[3]

  • Humanization: Neonatal (1-2 day old) sgca-null mouse pups were injected in the hind-limb muscles (e.g., tibialis anterior) with an Adeno-Associated Virus serotype 1 (AAV1) vector carrying the human α-sarcoglycan (SGCA) cDNA with the R98H missense mutation.[3] This creates a model that mimics the human LGMDR3 condition in the transduced muscles.[3]

Compound Administration
  • Compound: C17 (CFTR corrector)

  • Dose: 25 mg/kg body weight.[3]

  • Formulation: C17 was dissolved in a vehicle solution containing DMSO and Kolliphor EL due to its hydrophobic nature.[3]

  • Route of Administration: Daily intraperitoneal (IP) injections.[3]

  • Treatment Duration: 3 to 5 weeks, starting 7 weeks post-AAV transduction.[3]

Key Experimental Procedures
  • In Vivo Muscle Force Measurement: The anterior crural muscles of anesthetized mice were stimulated electrically via the sciatic nerve, and the isometric force generated by the tibialis anterior muscle was recorded at various stimulation frequencies (force-frequency curve).[3]

  • Histology and Immunofluorescence: Following sacrifice, hind-limb muscles were explanted, cryosectioned, and stained with Hematoxylin and Eosin (H&E) to assess general morphology (e.g., central nucleation, fiber size variation, fibrosis). Immunofluorescence staining was performed using antibodies against α-, β-, γ-, and δ-sarcoglycan to evaluate the localization of the sarcoglycan complex.

  • Biochemical Analysis: Western blotting of muscle lysates was used to determine the total protein levels of the sarcoglycan components.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of C17 Action

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Sarcolemma Sarcolemma mutant_a_SG_synthesis Mutant α-SG Synthesis misfolded_a_SG Misfolded R98H α-SG mutant_a_SG_synthesis->misfolded_a_SG chaperones Molecular Chaperones (e.g., Calnexin) misfolded_a_SG->chaperones Recognition C17 C17 misfolded_a_SG->C17 ERAD ER-Associated Degradation (ERAD) chaperones->ERAD Targeting for Degradation corrected_a_SG Correctly Folded α-SG chaperones->corrected_a_SG proteasome Proteasome ERAD->proteasome Ubiquitination & Export C17->corrected_a_SG Assists Folding assembly Sarcoglycan Complex Assembly (α, β, γ, δ) corrected_a_SG->assembly Trafficking SG_complex Functional Sarcoglycan Complex assembly->SG_complex Trafficking DGC Dystrophin-Associated Protein Complex (DGC) SG_complex->DGC muscle_stability Muscle Fiber Stability DGC->muscle_stability

Caption: C17 facilitates the proper folding of mutant α-sarcoglycan in the ER.

Experimental Workflow

G cluster_treatment Treatment Phase (3-5 Weeks) cluster_endpoints Assessments start Start: sgca-null mice (1-2 days old) aav_injection AAV1-hR98H-α-SG Injection (Hind-limbs) start->aav_injection incubation 7-Week Incubation (Transgene Expression) aav_injection->incubation treatment_start Treatment Initiation incubation->treatment_start C17_group Daily IP Injection: C17 (25 mg/kg) treatment_start->C17_group vehicle_group Daily IP Injection: Vehicle Control treatment_start->vehicle_group analysis Endpoint Analysis C17_group->analysis vehicle_group->analysis force In Vivo Muscle Force Measurement analysis->force histology Histology & Immunofluorescence analysis->histology biochem Biochemical Analysis analysis->biochem

Caption: In vivo study design for C17 efficacy testing in humanized LGMDR3 mice.

Logical Relationship of Pathophysiology and C17 Intervention

G mutation SGCA Gene Mutation (e.g., R98H) misfolding α-Sarcoglycan Misfolding mutation->misfolding degradation ER-Associated Degradation misfolding->degradation sgc_loss Loss of Sarcoglycan Complex at Sarcolemma degradation->sgc_loss instability Sarcolemma Instability sgc_loss->instability dystrophy Muscular Dystrophy Phenotype (Weakness, Degeneration) instability->dystrophy C17 C17 Intervention folding_correction Corrects α-SG Folding C17->folding_correction folding_correction->misfolding Bypasses sgc_rescue SGC Rescue at Sarcolemma folding_correction->sgc_rescue stability_restored Sarcolemma Stabilization sgc_rescue->stability_restored function_recovery Recovery of Muscle Function stability_restored->function_recovery

Caption: C17 interrupts the LGMDR3 pathological cascade by correcting protein folding.

References

CFTR Corrector 17: A Novel Therapeutic Avenue for Sarcoglycanopathies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sarcoglycanopathies, a group of autosomal recessive limb-girdle muscular dystrophies (LGMD), are characterized by progressive muscle wasting and weakness due to mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, preventing the formation of the functional sarcoglycan complex at the muscle cell membrane. Recent preclinical evidence has highlighted a promising therapeutic strategy: the use of small molecule correctors, initially developed for cystic fibrosis, to rescue these misfolded sarcoglycan proteins. This guide focuses on CFTR corrector 17 (C17) and its potential as a therapeutic agent for sarcoglycanopathies, providing a comprehensive overview of the underlying molecular mechanisms, experimental evidence, and detailed protocols for preclinical evaluation.

The Molecular Pathogenesis of Sarcoglycanopathies: A Defect in Protein Homeostasis

Sarcoglycanopathies result from mutations in the SGCA, SGCB, SGCG, or SGCD genes, leading to deficiencies in α-, β-, γ-, or δ-sarcoglycan, respectively.[1][2] These four proteins form a subcomplex within the larger dystrophin-glycoprotein complex (DGC) at the sarcolemma.[3] The DGC is crucial for maintaining the structural integrity of the muscle fiber membrane during contraction.[3]

A significant portion of sarcoglycanopathy-causing mutations are missense mutations that result in the production of a full-length but misfolded sarcoglycan protein.[1][3] The cellular quality control system, primarily the endoplasmic reticulum-associated degradation (ERAD) pathway, recognizes these misfolded proteins and targets them for degradation by the proteasome.[3][4] This prevents their proper trafficking to and assembly at the sarcolemma, leading to the absence of a functional sarcoglycan complex and subsequent muscle fiber fragility and degeneration.[3]

Signaling Pathway: The ER-Associated Degradation (ERAD) of Misfolded Sarcoglycans

Mutations in sarcoglycan genes can lead to the production of misfolded proteins that are retained in the endoplasmic reticulum. The ERAD pathway identifies these aberrant proteins and targets them for degradation, preventing their transport to the cell membrane.

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_SG Misfolded Sarcoglycan Recognition Recognition by Chaperones/Lectins Misfolded_SG->Recognition is identified Ubiquitination Ubiquitination (E3 Ligases) Recognition->Ubiquitination targets for Retrotranslocation Retrotranslocation Ubiquitination->Retrotranslocation facilitates Proteasome Proteasome Retrotranslocation->Proteasome delivers to Degradation Degradation Proteasome->Degradation mediates

Figure 1. The ER-Associated Degradation (ERAD) pathway for misfolded sarcoglycans.

This compound: A Proteostasis Modulator with Therapeutic Potential

CFTR correctors are a class of small molecules developed to rescue trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by mutations such as F508del.[5][6] These correctors act as pharmacological chaperones, aiding in the proper folding of the mutated protein and allowing it to escape ERAD and traffic to the cell surface.[5]

This compound (C17) has emerged as a particularly effective compound in preclinical studies of sarcoglycanopathies.[7][8] The proposed mechanism of action for C17 in the context of sarcoglycanopathies is the modulation of cellular proteostasis. By assisting the folding of misfolded sarcoglycan mutants, C17 is thought to prevent their recognition by the ERAD pathway, thereby promoting their assembly into the sarcoglycan complex and their translocation to the sarcolemma.[8]

Logical Relationship: Proposed Mechanism of Action of this compound

This compound is hypothesized to act as a pharmacological chaperone, stabilizing the conformation of misfolded sarcoglycan proteins and allowing them to bypass the ERAD pathway.

C17_Mechanism Misfolded_SG Misfolded Sarcoglycan in ER C17 This compound Misfolded_SG->C17 interacts with ERAD ERAD Pathway Misfolded_SG->ERAD targeted for degradation Stabilized_SG Stabilized Sarcoglycan C17->Stabilized_SG promotes folding & stabilization Stabilized_SG->ERAD bypasses SG_Complex Sarcoglycan Complex Assembly Stabilized_SG->SG_Complex enables Sarcolemma Trafficking to Sarcolemma SG_Complex->Sarcolemma allows for

Figure 2. Proposed mechanism of this compound in rescuing misfolded sarcoglycans.

Preclinical Evidence for this compound in Sarcoglycanopathies

The therapeutic potential of this compound has been investigated in both in vitro and in vivo models of sarcoglycanopathy, with a primary focus on α-sarcoglycanopathy (LGMDR3) and β-sarcoglycanopathy (LGMDR4).

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from published studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound on α-Sarcoglycan Mutants

Cell Modelα-Sarcoglycan MutantC17 Concentration (µM)Outcome MeasureResultReference
βγδ-cellsR77C10α-SG Protein LevelSignificant Increase[8]
LGMD2D Patient MyotubesL31P/V247M15α-SG Protein LevelTime-dependent Increase[8]
LGMD2D Patient MyotubesL31P/V247M10α-SG Protein LevelStatistically Significant Increase[8]

Table 2: In Vitro Efficacy of this compound on β-Sarcoglycan Mutants

Cell Modelβ-Sarcoglycan MutantC17 Concentration (µM)Outcome MeasureResultReference
LGMD2E/R4 Patient MyotubesI92T10β-SG Protein LevelStatistically Significant Increase[7]
LGMD2E/R4 Patient MyotubesI92T10Sarcolemma IntegrityReduced Creatine Kinase Release[7]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of α-Sarcoglycanopathy (LGMDR3)

Mouse ModelTreatmentOutcome MeasureResultReference
Humanized R98H-α-SG MiceC17 (25 mg/kg daily for 3 weeks)Sarcoglycan Complex at SarcolemmaRescue of the complex[1]
Humanized R98H-α-SG MiceC17 (25 mg/kg daily for 3 weeks)Muscle ForceFull Recovery[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound for sarcoglycanopathies.

Immunofluorescence Staining of Sarcoglycans in Muscle Biopsies

This protocol is adapted from G. Vattemi et al., 2022, for the semi-quantitative analysis of sarcoglycan expression in muscle cryosections.[9]

Materials:

  • Muscle biopsy cryosections (8 µm)

  • Acetone (B3395972), pre-chilled

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies:

    • Rabbit anti-laminin-α2

    • Mouse anti-α-sarcoglycan

    • Mouse anti-β-sarcoglycan

    • Mouse anti-γ-sarcoglycan

    • Mouse anti-δ-sarcoglycan

  • Secondary antibodies:

    • Alexa Fluor 488-conjugated anti-rabbit IgG

    • Alexa Fluor 594-conjugated anti-mouse IgG

  • DAPI-containing mounting medium

  • Humidified chamber

  • Fluorescence microscope with image acquisition software

Procedure:

  • Fix frozen muscle sections with pre-chilled acetone for 3 minutes.

  • Wash the sections three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating the sections with 1% BSA in PBS for 30 minutes at room temperature in a humidified chamber.

  • Incubate the sections with a cocktail of primary antibodies (e.g., rabbit anti-laminin-α2 and one of the mouse anti-sarcoglycan antibodies) diluted in PBS for 2 hours at room temperature.

  • Wash the sections three times with PBS for 5 minutes each.

  • Incubate the sections with a cocktail of corresponding secondary antibodies diluted in PBS for 1 hour at room temperature in the dark.

  • Wash the sections three times with PBS for 5 minutes each.

  • Mount the coverslips using a DAPI-containing mounting medium.

  • Acquire images using a fluorescence microscope, ensuring consistent settings for all samples.

  • Analyze the fluorescence intensity of the sarcoglycan staining at the sarcolemma using image analysis software, normalizing to the laminin-α2 signal.

Experimental Workflow: Immunofluorescence Analysis

IF_Workflow Start Muscle Biopsy Cryosectioning Fixation Acetone Fixation Start->Fixation Blocking BSA Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation (anti-sarcoglycan & anti-laminin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (fluorescently labeled) Primary_Ab->Secondary_Ab Mounting Mounting with DAPI Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis (Quantification of Intensity) Imaging->Analysis End Results Analysis->End

Figure 3. Experimental workflow for immunofluorescence analysis of sarcoglycans.
Western Blot Analysis for Sarcoglycan Quantification

This protocol is a general guide based on methodologies described for sarcoglycan analysis.[10][11]

Materials:

  • Muscle tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (as in 4.1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize muscle tissue in lysis buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometric analysis of the bands using image analysis software, normalizing to a loading control (e.g., myosin heavy chain or α-actinin).

In Vivo Muscle Function Assessment in Mouse Models

This protocol is based on the methods for in vivo assessment of muscle contractility in mice.[12][13]

Materials:

  • Anesthetized mouse

  • Force transducer/torque motor system

  • Nerve stimulating electrodes

  • Data acquisition system

Procedure:

  • Anesthetize the mouse and place it on a thermostatically controlled platform.

  • Securely fix the knee and ankle to isolate the muscle group of interest (e.g., tibialis anterior for dorsiflexion).

  • Attach the foot to the lever arm of the force transducer.

  • Place stimulating electrodes over the peroneal nerve.

  • Determine the optimal muscle length (Lo) by delivering single twitch stimuli at various muscle lengths and identifying the length that produces maximal twitch force.

  • Measure maximal isometric tetanic force by delivering a train of stimuli at a high frequency (e.g., 150 Hz).

  • To assess susceptibility to injury, perform a series of eccentric contractions by stretching the muscle while it is maximally activated.

  • Record and analyze the force output using the data acquisition system.

Future Directions and Considerations

The preclinical data for this compound in sarcoglycanopathies are highly encouraging, suggesting a novel therapeutic strategy for these devastating diseases. However, several key areas require further investigation before clinical translation can be considered:

  • Broad Applicability: While promising results have been shown for specific α- and β-sarcoglycan mutations, further studies are needed to determine the efficacy of C17 across a wider range of sarcoglycan mutations and in γ- and δ-sarcoglycanopathies.

  • Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to understand the pharmacological profile of C17 and to determine optimal dosing regimens.[14]

  • Long-term Efficacy and Safety: Long-term studies in animal models are required to assess the durability of the therapeutic effect and to identify any potential off-target or toxic effects.

  • Mechanism of Action: A more precise understanding of how C17 interacts with and stabilizes misfolded sarcoglycan proteins will be crucial for the development of more potent and specific second-generation correctors.

References

understanding the chemical structure of CFTR corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of CFTR corrector 17 (C17). The information is intended to support research and development efforts in the field of cystic fibrosis and other protein misfolding diseases.

Chemical Structure and Properties

This compound, also known as C17, is a small molecule compound that has demonstrated efficacy in correcting the trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation.

PropertyValue
IUPAC Name 3-(4-fluorophenyl)-N-(2-phenylethyl)isoxazole-4-carboxamide
Molecular Formula C₁₈H₁₅FN₂O₂
Molecular Weight 310.32 g/mol
CAS Number 912790-04-6
SMILES O=C(C1=C(C=NOC1C2=CC=C(F)C=C2)C(=O)NCC3=CC=CC=C3)
2D Chemical Structure Chemical structure of this compound

Mechanism of Action

CFTR correctors are a class of drugs that aim to rescue misfolded CFTR proteins, such as the common F508del mutant, which are prematurely recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation. By interacting with the misfolded protein, correctors facilitate its proper folding and subsequent trafficking to the cell membrane, where it can function as a chloride ion channel.

While initially identified as a CFTR corrector, C17 has also been shown to be effective in rescuing other misfolded proteins, such as α-sarcoglycan in Limb-girdle muscular dystrophy R3 (LGMDR3).[1][2][3] This suggests a broader mechanism of action related to cellular protein folding and quality control pathways.

The prevailing mechanism for the degradation of misfolded CFTR involves the ubiquitin-proteasome pathway. Misfolded CFTR is recognized by chaperones and E3 ubiquitin ligases in the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5][6] CFTR correctors like C17 are thought to intervene in this process by stabilizing the protein structure, thereby preventing its recognition by the degradation machinery.

CFTR Protein Processing and Degradation Pathway

The following diagram illustrates the cellular processing pathway of the CFTR protein and the point of intervention for CFTR correctors.

CFTR_Processing_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Degradation Degradation Pathway cluster_Trafficking Trafficking Pathway Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Folding Folding & Glycosylation Nascent_CFTR->Folding Misfolded_CFTR Misfolded F508del-CFTR Corrected_CFTR Corrected CFTR Misfolded_CFTR->Corrected_CFTR Intervention ERQC ER Quality Control (ERQC) Misfolded_CFTR->ERQC Folding->Misfolded_CFTR F508del Mutation Folding->Corrected_CFTR Wild-Type Golgi Golgi Apparatus Corrected_CFTR->Golgi ER Exit Ubiquitination Ubiquitination ERQC->Ubiquitination Recognition Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Vesicle Transport Vesicle Golgi->Vesicle Cell_Membrane Cell Membrane Vesicle->Cell_Membrane Functional_CFTR Functional CFTR Channel Cell_Membrane->Functional_CFTR Corrector17 This compound Corrector17->Misfolded_CFTR

CFTR Protein Processing and Corrector Intervention

Quantitative Data on Efficacy

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.

In Vitro Efficacy on Sarcoglycan Complex in LGMD2E/R4 Myotubes

Limb-girdle muscular dystrophy type 2E/R4 (LGMD2E/R4) is caused by mutations in the SGCB gene, leading to defective β-sarcoglycan (β-SG). C17 has been shown to rescue the expression and localization of the sarcoglycan complex in patient-derived myotubes.

TreatmentTotal β-SG Protein Level (Fold Change vs. Vehicle)Reference
Vehicle (DMSO)1.0[6]
This compound (10 µM) ~2.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the efficacy of this compound.

Western Blotting for CFTR Protein Expression

Western blotting is used to assess the maturation of the CFTR protein. The immature, core-glycosylated form (Band B) is found in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus.[7] An increase in the Band C to Band B ratio indicates improved protein trafficking.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a low-percentage polyacrylamide gel (e.g., 6-8%) suitable for resolving high molecular weight proteins.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities for Band B and Band C using densitometry software.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[8] This assay directly quantifies CFTR-dependent chloride secretion.

Experimental Workflow:

Ussing_Chamber_Workflow start Start culture Culture epithelial cells on permeable supports start->culture treatment Treat cells with this compound or vehicle (24-48h) culture->treatment mount Mount permeable supports in Ussing chamber treatment->mount equilibrate Equilibrate with Ringer's solution and clamp voltage to 0 mV mount->equilibrate record Record short-circuit current (Isc) equilibrate->record inhibit_ENaC Add Amiloride (apical) to inhibit ENaC inhibit_ENaC->record stimulate_CFTR Add Forskolin (B1673556) (basolateral) to activate CFTR stimulate_CFTR->record potentiate_CFTR Add Genistein/Ivacaftor (apical) to potentiate CFTR potentiate_CFTR->record inhibit_CFTR Add CFTRinh-172 (apical) to inhibit CFTR inhibit_CFTR->record record->inhibit_ENaC record->stimulate_CFTR record->potentiate_CFTR record->inhibit_CFTR analyze Analyze change in Isc as a measure of CFTR function record->analyze end End analyze->end

Ussing Chamber Experimental Workflow
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

The FIS assay is a high-throughput method to assess CFTR function in 3D organoid cultures.[2][9][10] Activation of CFTR by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is proportional to CFTR function.

Protocol:

  • Organoid Culture and Plating:

    • Culture patient-derived intestinal organoids in Matrigel domes.

    • Plate organoids in a 96-well plate.

  • Corrector Treatment:

    • Treat organoids with this compound or vehicle control for 24-48 hours.

  • Assay Preparation:

    • Replace the culture medium with a buffer containing Calcein Green to visualize the organoids.

  • Stimulation and Imaging:

    • Add forskolin to the wells to stimulate CFTR-mediated fluid secretion.

    • Acquire images of the organoids at time 0 and at regular intervals for 1-2 hours using a high-content imaging system.

  • Analysis:

    • Quantify the change in the cross-sectional area of the organoids over time using image analysis software.

    • Calculate the area under the curve (AUC) to represent the total swelling and, therefore, CFTR function.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway Starting_Material1 4-Fluorobenzaldehyde Intermediate1 4-Fluorobenzaldehyde Oxime Starting_Material1->Intermediate1 Starting_Material2 Hydroxylamine Starting_Material2->Intermediate1 Intermediate2 N-Hydroxy-4-fluorobenzenecarboximidoyl Chloride Intermediate1->Intermediate2 Chlorination Intermediate3 Ethyl 3-(4-fluorophenyl)isoxazole-4-carboxylate Intermediate2->Intermediate3 [3+2] Cycloaddition Starting_Material3 Ethyl Acetoacetate Starting_Material3->Intermediate3 Intermediate4 3-(4-fluorophenyl)isoxazole-4-carboxylic acid Intermediate3->Intermediate4 Hydrolysis Final_Product This compound Intermediate4->Final_Product Amide Coupling Starting_Material4 2-Phenylethanamine Starting_Material4->Final_Product

Proposed Synthesis Pathway for this compound

Conclusion

This compound is a promising small molecule with the potential to correct protein misfolding defects in cystic fibrosis and other related diseases. This technical guide provides a foundation for researchers to understand its chemical properties, mechanism of action, and methods for its evaluation. Further research into its specific interactions with misfolded proteins and its efficacy in various disease models will be crucial for its potential therapeutic development.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of CFTR Corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis (CF) therapeutics.

Introduction: Cystic Fibrosis is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations can lead to the production of a misfolded CFTR protein that is prematurely degraded by the cell's quality control machinery and fails to traffic to the cell surface to function as a chloride channel.[1][2][3] CFTR correctors are a class of small molecules designed to rescue these misfolded proteins, facilitating their proper folding and transport to the plasma membrane.[2][3][4]

CFTR corrector 17 (C17) is a modulator that has been investigated for its potential to rescue misfolded proteins.[5][6] While detailed protocols for C17 in CFTR research are not extensively published, this document provides a comprehensive, adaptable protocol based on established methodologies for other well-characterized CFTR correctors, such as Tezacaftor (VX-661).[1][7][8] These protocols are intended to serve as a starting point for researchers to evaluate the efficacy of C17 in cell culture models of CF. Optimization of concentrations, incubation times, and specific cell lines is highly recommended.

Mechanism of Action of CFTR Correctors

The most common CF-causing mutation, F508del, results in a CFTR protein that is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation.[7] CFTR correctors act as pharmacological chaperones that bind to the misfolded CFTR protein, stabilizing its structure and allowing it to bypass the ER's quality control.[7] This enables the corrected CFTR protein to be trafficked through the Golgi apparatus to the apical membrane of epithelial cells, where it can function as a chloride ion channel.[7] The efficacy of correctors is often enhanced when used in combination with a CFTR potentiator, which increases the channel's opening probability once it is at the cell surface.[1][8]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation ER Quality Control Processed CFTR Processed CFTR Misfolded F508del-CFTR->Processed CFTR Corrected Folding & Trafficking Functional CFTR Channel Functional CFTR Channel Processed CFTR->Functional CFTR Channel Insertion into Membrane This compound This compound This compound->Misfolded F508del-CFTR Binds & Stabilizes cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed CFBE41o- or primary HBE cells C Treat cells with a dose-range of C17 and Vehicle Control A->C B Prepare Corrector 17 Stock Solution (10 mM in DMSO) B->C D Incubate for 24-48 hours at 37°C C->D E Option 1: Protein Maturation Assay D->E I Option 2: Functional Assay D->I F Lyse cells and quantify protein E->F G Western Blot for CFTR Band B and Band C F->G H Calculate Band C/B Ratio G->H J Mount cells on Ussing Chamber I->J K Measure Short-Circuit Current (Isc) J->K L Analyze response to Forskolin, Potentiator, and Inhibitor K->L

References

Application Notes and Protocols for the Use of CFTR Corrector 17 in Patient-Derived Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to the production of a misfolded and dysfunctional CFTR protein. CFTR correctors are a class of small molecules designed to rescue the trafficking and processing of mutated CFTR, allowing it to reach the cell surface and function as a chloride channel. While much of the research on CFTR correctors has focused on epithelial cells, recent studies have highlighted the potential for these compounds to rescue other misfolded proteins, suggesting broader therapeutic applications.

This document provides detailed application notes and protocols for the use of CFTR corrector 17 (C17) in patient-derived myotubes. While direct studies on C17 for CF in myotubes are emerging, extensive research in the context of Limb-Girdle Muscular Dystrophy (LGMD) has demonstrated its efficacy in rescuing misfolded sarcoglycan proteins in these cell types.[1][2] The protocols and principles outlined here are adapted from these studies and provide a robust framework for investigating the effects of C17 on CFTR in a muscle cell context.

Patient-derived myotubes offer a physiologically relevant in vitro model to assess the efficacy of therapeutic compounds on a personalized level. The following sections detail the mechanism of action of CFTR correctors, protocols for the culture and treatment of patient-derived myotubes with C17, and methods for evaluating the rescue of protein expression and localization.

Mechanism of Action of CFTR Correctors

CFTR correctors are designed to address the underlying molecular defect in CF by aiding in the proper folding and trafficking of the mutated CFTR protein. In the case of the most common CF mutation, F508del, the protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation. Correctors are thought to bind to the misfolded CFTR protein, stabilizing its conformation and allowing it to bypass the ER-associated degradation (ERAD) pathway. This facilitates its transit through the Golgi apparatus and ultimately to the plasma membrane, where it can function as a chloride ion channel. The rescue of misfolded proteins by correctors like C17 is not limited to CFTR, as evidenced by its successful application in rescuing sarcoglycan mutants in muscular dystrophy.[1][2][3]

Data Presentation

The following table summarizes quantitative data from a study using CFTR corrector C17 in patient-derived myotubes, demonstrating the rescue of a misfolded protein. While this data is from an LGMD context, it provides a benchmark for the expected level of protein rescue.

Cell TypeTreatmentProtein AssessedFold Increase in Protein Expression (vs. Vehicle)Reference
LGMD Patient-Derived MyotubesC17 (10 µM) for 96hβ-sarcoglycan~2-fold[1]
LGMD Patient-Derived MyotubesC17 (10 µM) for 72hα-sarcoglycan (at the plasma membrane)~2-fold[2]
LGMD Patient-Derived MyotubesC17 (10 µM) for 72hβ-sarcoglycan (at the plasma membrane)~2-fold[2]

Experimental Protocols

Culture of Patient-Derived Myoblasts and Differentiation into Myotubes

This protocol describes the culture of human myoblasts and their differentiation into multinucleated myotubes.

Materials:

  • Patient-derived myoblasts

  • Growth Medium: Skeletal Muscle Growth Medium (commercially available or custom formulation)

  • Differentiation Medium: DMEM high glucose supplemented with 2% horse serum and 1% penicillin-streptomycin

  • Cell culture flasks and plates (gelatin-coated)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved patient-derived myoblasts and plate them in gelatin-coated T-75 flasks with Growth Medium.

  • Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • When the cells reach 70-80% confluency, passage them using standard cell culture techniques.

  • For differentiation, seed the myoblasts onto gelatin-coated plates at a high density in Growth Medium.

  • Once the cells are confluent, switch to Differentiation Medium.

  • Allow the cells to differentiate for 5-7 days, with medium changes every 2 days. Successful differentiation will be indicated by the formation of elongated, multinucleated myotubes.

Treatment of Patient-Derived Myotubes with this compound

This protocol details the treatment of differentiated myotubes with C17.

Materials:

  • Differentiated patient-derived myotubes

  • This compound (C17) stock solution (e.g., 10 mM in DMSO)

  • Differentiation Medium

  • Vehicle control (DMSO)

Procedure:

  • Prepare a working solution of C17 in Differentiation Medium. A final concentration of 10 µM is recommended based on previous studies.[1][2]

  • Prepare a vehicle control solution with the same final concentration of DMSO as the C17-treated samples.

  • Aspirate the old medium from the differentiated myotubes.

  • Add the C17-containing medium or the vehicle control medium to the respective wells.

  • Incubate the cells for 48 to 96 hours at 37°C in a 5% CO2 incubator.[1][2] The optimal incubation time should be determined empirically for CFTR rescue.

Western Blot Analysis for CFTR Protein Expression

This protocol is for assessing the total amount of CFTR protein in treated myotubes.

Materials:

  • Treated and control myotubes

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the myotubes in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to normalize the data.

Immunofluorescence for CFTR Localization

This protocol allows for the visualization of CFTR protein localization within the myotubes.

Materials:

  • Treated and control myotubes grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against CFTR

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the myotubes with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope. Increased staining at the cell periphery would indicate successful trafficking of the CFTR protein to the sarcolemma.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment Treatment cluster_analysis Analysis Myoblasts Patient-Derived Myoblasts Differentiation Differentiation into Myotubes (5-7 days) Myoblasts->Differentiation Treatment Treat with this compound (10 µM, 48-96h) Differentiation->Treatment WesternBlot Western Blot (Total CFTR Expression) Treatment->WesternBlot Immunofluorescence Immunofluorescence (CFTR Localization) Treatment->Immunofluorescence FunctionalAssay Functional Assay (Chloride Channel Activity) Treatment->FunctionalAssay

Caption: Experimental workflow for treating patient-derived myotubes with this compound.

CFTR_Corrector_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_trafficking Trafficking Misfolded_CFTR Misfolded CFTR (e.g., F508del) ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Default Pathway Corrector This compound Misfolded_CFTR->Corrector Corrected_CFTR Correctly Folded CFTR Corrector->Corrected_CFTR Binding and Stabilization Golgi Golgi Apparatus Corrected_CFTR->Golgi Vesicle Transport Vesicle Golgi->Vesicle Plasma_Membrane Plasma Membrane (Functional Channel) Vesicle->Plasma_Membrane

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vivo Dosing and Administration of VN/124-1 (Galeterone) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of the steroidal C17-heteroaryl compound VN/124-1, also known as galeterone (B1683757) or TOK-001, in mouse models of prostate cancer. The protocols outlined below are based on established preclinical studies and are intended to ensure reproducibility and accuracy in experimental design.

Quantitative Data Summary

The in vivo efficacy of VN/124-1 has been demonstrated in preclinical xenograft models. The following table summarizes key quantitative data from these studies.

ParameterValueMouse ModelAdministration RouteDosing RegimenEfficacyReference
Dose 50 mg/kgLAPC4 Xenograft in SCID MiceSubcutaneous (s.c.)Twice Daily93.8% reduction in mean final tumor volume compared to control.[1][1]
Dose 0.15 mmol/kgLAPC4 Xenograft in SCID MiceSubcutaneous (s.c.)Twice DailySignificantly more effective than castration in suppressing tumor growth.[2][2]
Dose 0.13 mmol/kgLAPC4 Xenograft in SCID MiceSubcutaneous (s.c.)Twice DailyInduced tumor regression by 26.55% as a single agent and by 60.67% in combination with castration.[3][3]
Dose 0.15 mmol/kgCWR22Rv1 Xenograft in castrated SCID miceIntraperitoneal (i.p.)Twice Daily, 5 days/weekSignificantly inhibited tumor growth by 60% compared to vehicle control.[4][4]

Experimental Protocols

Preparation of VN/124-1 for Subcutaneous Administration

This protocol describes the preparation of VN/124-1 for subcutaneous injection in mice. Steroidal compounds like VN/124-1 are often poorly soluble in aqueous solutions and require a suitable vehicle for in vivo delivery.

Materials:

  • VN/124-1 (Galeterone) powder

  • Vehicle 1: 40% β-cyclodextrin in sterile water for injection.[4][5]

  • Vehicle 2: 0.3% solution of hydroxypropyl cellulose (B213188) (HPC) in sterile saline.[1]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Vehicle Preparation:

    • For 40% β-cyclodextrin: Dissolve the appropriate amount of β-cyclodextrin in sterile water to achieve a 40% (w/v) solution. Gentle warming and vortexing may be required to fully dissolve the β-cyclodextrin. Allow the solution to cool to room temperature.

    • For 0.3% HPC in saline: Dissolve the appropriate amount of hydroxypropyl cellulose in sterile saline to achieve a 0.3% (w/v) solution. Mix thoroughly until a clear solution is formed.

  • VN/124-1 Formulation:

    • Weigh the required amount of VN/124-1 powder based on the desired final concentration and the dosing volume per mouse.

    • Aseptically transfer the VN/124-1 powder to a sterile microcentrifuge tube.

    • Add the chosen sterile vehicle to the tube.

    • Vortex the mixture vigorously until the compound is fully suspended or dissolved. Sonication may be used to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.

  • Final Preparation:

    • Visually inspect the solution for any particulate matter.

    • Draw the required dose into a sterile syringe immediately before administration to ensure a homogenous suspension.

In Vivo Administration in a Prostate Cancer Xenograft Model

This protocol details the procedure for establishing a human prostate cancer xenograft model and the subsequent administration of VN/124-1. The LAPC4 cell line is a commonly used androgen-sensitive human prostate cancer model.[6][7][8]

Materials:

  • LAPC4 human prostate cancer cells

  • Matrigel®

  • Sterile phosphate-buffered saline (PBS)

  • Male SCID (Severe Combined Immunodeficient) mice (6-8 weeks old)

  • Prepared VN/124-1 formulation

  • Calipers for tumor measurement

  • Animal handling and restraint equipment

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Xenograft Implantation:

    • Culture LAPC4 cells under standard conditions.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^6 cells per 100 µL.[7]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each male SCID mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment Initiation:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Initiate treatment with VN/124-1.

  • Subcutaneous Administration of VN/124-1:

    • Gently restrain the mouse.

    • Lift the loose skin on the back or flank to form a tent.

    • Insert the needle of the prepared syringe into the base of the skin tent, parallel to the body.

    • Slowly inject the VN/124-1 formulation.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

    • Administer the dose twice daily as per the experimental design.

  • Monitoring and Data Collection:

    • Continue to monitor tumor growth and the general health of the animals throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, biomarker analysis).

Visualizations

Signaling Pathway of VN/124-1

VN124_1_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activation VN124 VN/124-1 (Galeterone) VN124->Androstenedione Inhibits CYP17A1 VN124->AR Antagonizes (Competitive Binding) VN124->AR Promotes Degradation

Caption: Mechanism of action of VN/124-1 (Galeterone).

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis start Start cell_culture Culture LAPC4 Prostate Cancer Cells start->cell_culture drug_prep Prepare VN/124-1 Formulation (e.g., in 40% β-cyclodextrin) start->drug_prep cell_prep Prepare Cell Suspension (1x10^6 cells/100µL in PBS/Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation of Cells into SCID Mice cell_prep->implantation treatment Administer VN/124-1 (s.c.) or Vehicle Twice Daily drug_prep->treatment tumor_growth Monitor Tumor Growth (until ~100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia and Tumor Excision endpoint->euthanasia data_analysis Analyze Tumor Weight, Volume, and Biomarkers euthanasia->data_analysis end End data_analysis->end

Caption: Experimental workflow for VN/124-1 in vivo efficacy study.

References

Application Note and Protocol: Quantitative Western Blot for Sarcoglycan Rescue by Compound C17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcoglycanopathies are a group of autosomal recessive limb-girdle muscular dystrophies (LGMDs) caused by mutations in the genes encoding the four transmembrane proteins of the sarcoglycan complex: α, β, γ, and δ-sarcoglycan.[1][2] These mutations often lead to misfolded proteins that are prematurely degraded by the endoplasmic reticulum-associated protein degradation (ERAD) pathway, preventing the proper assembly and localization of the entire sarcoglycan complex to the sarcolemma.[1] The absence of this complex, a critical component of the dystrophin-glycoprotein complex (DGC), results in compromised muscle membrane integrity and progressive muscle wasting.[1][3]

Recent studies have identified compound C17, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, as a potential therapeutic agent for sarcoglycanopathies.[4][5][6] C17 has been shown to rescue the expression and membrane localization of mutated sarcoglycan proteins by inhibiting their proteasomal degradation.[5][6] This application note provides a detailed protocol for utilizing quantitative Western blotting to assess the efficacy of C17 in rescuing sarcoglycan protein expression in relevant cellular or tissue models.

Principle

This protocol describes the detection and quantification of sarcoglycan proteins from cell or tissue lysates by Western blot. Total protein is extracted, separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The sarcoglycan proteins are then detected using specific primary antibodies, followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore for visualization and quantification. The intensity of the resulting bands corresponding to the sarcoglycan proteins is proportional to the amount of protein present, allowing for a quantitative assessment of the rescue effect of C17.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection cluster_analysis Data Analysis start Cell/Tissue Culture with C17 Treatment lysis Cell/Tissue Lysis start->lysis Harvest quant Protein Quantification (BCA Assay) lysis->quant Centrifuge & Collect Supernatant denature Sample Denaturation quant->denature Normalize Protein Concentration sds_page SDS-PAGE denature->sds_page Load Samples transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab Wash detection Signal Detection secondary_ab->detection Wash imaging Image Acquisition detection->imaging quant_analysis Densitometry Analysis imaging->quant_analysis

Figure 1. Experimental workflow for Western blot analysis of sarcoglycan rescue.

Materials and Reagents

Reagents for Protein Extraction and Quantification
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

Reagents for SDS-PAGE
  • Acrylamide (B121943)/Bis-acrylamide solution

  • Tris-HCl

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • 2x Laemmli Sample Buffer

Reagents for Western Blotting
  • Transfer Buffer

  • Methanol

  • Polyvinylidene difluoride (PVDF) membrane (0.22 µm pore size recommended for smaller sarcoglycans)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary Antibodies (see Table 1)

  • HRP-conjugated Secondary Antibodies

  • Chemiluminescent Substrate (ECL)

Equipment

  • Cell culture incubator

  • Refrigerated centrifuge

  • Spectrophotometer

  • SDS-PAGE gel casting and electrophoresis system

  • Western blot transfer system (wet or semi-dry)

  • Imaging system for chemiluminescence detection

Protocol

Cell Culture and C17 Treatment
  • Culture cells (e.g., patient-derived myotubes or transfected cell lines expressing mutant sarcoglycans) under standard conditions.

  • Treat cells with the desired concentrations of C17 or vehicle (e.g., DMSO) for an optimized duration (e.g., 48-96 hours).[5]

Protein Extraction
  • Wash cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

SDS-PAGE
  • Prepare resolving and stacking gels. For sarcoglycans, a 10-12% acrylamide gel is generally suitable.[7] For multiplex analysis of a wider range of protein sizes, a biphasic gel system can be employed.[8]

  • Mix an equal volume of protein lysate with 2x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.[9]

  • Load 20-50 µg of total protein per lane into the wells of the SDS-PAGE gel.[10] Include a pre-stained protein ladder in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer
  • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

  • Assemble the transfer stack and perform the transfer according to the manufacturer's protocol for your transfer system.

Immunodetection
  • Following transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation (see Table 1 for recommended antibodies and dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the sarcoglycan bands to a loading control (e.g., GAPDH, β-actin, or total protein stain).

Data Presentation

Table 1: Primary Antibodies for Sarcoglycan Detection
Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
α-sarcoglycanMouse1:50 - 1:200Novocastra/Leica[11]
β-sarcoglycanMouse1:50 - 1:200Novocastra/Leica[11]
γ-sarcoglycanMouse1:50 - 1:200Novocastra/Leica[11]
δ-sarcoglycanMouse1:50 - 1:200Novocastra/Leica[11]
GAPDHRabbit1:1000 - 1:5000Cell Signaling
β-actinMouse1:1000 - 1:5000Sigma-Aldrich
Table 2: Quantitative Analysis of Sarcoglycan Rescue with C17
Treatment Groupα-sarcoglycan (Normalized Intensity)β-sarcoglycan (Normalized Intensity)γ-sarcoglycan (Normalized Intensity)δ-sarcoglycan (Normalized Intensity)
Untreated Control
Vehicle Control
C17 (Low Dose)
C17 (High Dose)
Positive Control

Note: Data in this table should be presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathway and Mechanism of C17 Action

Figure 2. Mechanism of C17-mediated rescue of mutant sarcoglycan.

Troubleshooting

IssuePossible CauseSolution
No or weak sarcoglycan bands Inefficient protein extractionOptimize lysis buffer and homogenization technique.
Low protein expressionIncrease the amount of protein loaded onto the gel.
Inefficient antibody bindingTitrate primary antibody concentration and optimize incubation time.
Poor protein transferEnsure proper assembly of the transfer stack and optimize transfer time and voltage. Use a 0.22 µm PVDF membrane.
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific primary antibody. Perform a BLAST search to check for antibody cross-reactivity.
Protein degradationAdd fresh protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

This application note provides a comprehensive protocol for the quantitative Western blot analysis of sarcoglycan protein rescue by compound C17. By following this detailed methodology, researchers can effectively evaluate the potential of C17 and other small molecules as therapeutic agents for sarcoglycanopathies. The provided diagrams and tables offer a clear framework for experimental design, execution, and data presentation.

References

Application Notes and Protocols: Immunofluorescence Staining for Sarcoglycan Localization After C17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcoglycanopathies are a group of autosomal recessive limb-girdle muscular dystrophies caused by mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These proteins form a subcomplex within the larger dystrophin-glycoprotein complex at the muscle cell membrane (sarcolemma), which is crucial for maintaining sarcolemmal integrity during muscle contraction. Many sarcoglycanopathy-causing mutations are missense mutations that lead to misfolded proteins retained in the endoplasmic reticulum (ER) and targeted for degradation, even though the mutated protein might still be functional.

C17, a small molecule identified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, has shown promise in rescuing the trafficking of misfolded sarcoglycan mutants to the sarcolemma.[1] By promoting the proper localization of the sarcoglycan complex, C17 treatment has the potential to restore muscle function.[2][3]

These application notes provide detailed protocols for the immunofluorescent staining of sarcoglycans in cultured myotubes and muscle tissue sections following treatment with C17. Furthermore, a methodology for the quantitative analysis of sarcoglycan localization is described to assess the efficacy of the treatment.

Data Presentation

While direct quantitative data from immunofluorescence imaging of C17-treated cells is not extensively published in a tabular format, the following table presents quantitative data from Western blot analysis of surface-biotinylated proteins from myotubes treated with C17. This method provides a quantitative measure of protein rescue at the cell surface and can be correlated with immunofluorescence findings. A template table for quantitative immunofluorescence data is also provided for researchers to populate with their own findings.

Table 1: Quantitative Analysis of β-Sarcoglycan at the Sarcolemma of Patient-Derived Myotubes Following C17 Treatment (Data from Western Blot of Surface Biotinylated Proteins)

Treatment Groupβ-Sarcoglycan Level at Sarcolemma (Arbitrary Units, Mean ± SEM)Fold Change vs. Vehiclep-value
Vehicle (DMSO)Data Not Available in Snippets1.0-
C17 (10 µM)Data Not Available in SnippetsStatistically significant increase reported< 0.05

Note: The search results qualitatively describe a "clear signal" at the cell surface of myotubes treated with C17 and a "statistically significant" increase in surface-localized β-sarcoglycan via biotinylation and Western blot, but do not provide specific mean and SEM values in the snippets.[4] Researchers should perform their own quantitative analysis to populate this table.

Table 2: Template for Quantitative Immunofluorescence Analysis of Sarcoglycan Localization at the Sarcolemma

Treatment GroupMean Fluorescence Intensity at Sarcolemma (Arbitrary Units, Mean ± SEM)Percentage of Fibers/Myotubes with Sarcolemmal Sarcoglycan Stainingp-value
Untreated Control
Vehicle Control
C17 Treatment

Experimental Protocols

Protocol 1: In Vitro C17 Treatment of Patient-Derived Myotubes

This protocol describes the culture of patient-derived myoblasts, differentiation into myotubes, and subsequent treatment with C17.

Materials:

  • Patient-derived myoblasts

  • Myoblast growth medium (e.g., DMEM/F-12 supplemented with 20% FBS, 1% penicillin-streptomycin, and growth factors)

  • Differentiation medium (e.g., DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin)

  • C17 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Gelatin-coated culture vessels (e.g., chamber slides or multi-well plates)

Procedure:

  • Cell Seeding: Seed patient-derived myoblasts onto gelatin-coated culture vessels in myoblast growth medium.

  • Cell Proliferation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

  • Induction of Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium.

  • Myotube Formation: Culture the cells in differentiation medium for 7 days, replacing the medium every 2 days.

  • C17 Treatment: On day 4 of differentiation, add C17 to the differentiation medium to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the myotubes with C17 or vehicle for 72 hours.[4][5]

  • Preparation for Immunofluorescence: After 72 hours of treatment, the myotubes are ready for immunofluorescence staining.

Protocol 2: Immunofluorescence Staining of Sarcoglycans in Cultured Myotubes

This protocol provides steps for the immunofluorescent detection of sarcoglycans in C17-treated myotubes, with options for assessing total protein and specifically cell-surface localized protein.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (for total protein staining; e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies against sarcoglycans (e.g., rabbit anti-α-sarcoglycan, mouse anti-β-sarcoglycan)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure for Cell Surface Staining (Non-Permeabilized):

  • Pre-chilling: Place the culture vessel on ice for 10 minutes to inhibit membrane protein trafficking.[4]

  • Washing: Gently wash the myotubes twice with ice-cold PBS.[4]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 5 hours at 4°C.[4] The primary antibody should recognize an extracellular epitope of the sarcoglycan.[4]

  • Washing: Gently wash the myotubes three times with ice-cold PBS.[4]

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1.5 hours at 4°C in the dark.[4]

  • Washing: Gently wash the myotubes three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Nuclear Staining: Incubate with DAPI for 5 minutes at room temperature.

  • Mounting: Mount the coverslip using antifade mounting medium.

Procedure for Total Protein Staining (Permeabilized):

  • Fixation: Fix the myotubes with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI for 5 minutes at room temperature.

  • Mounting: Mount the coverslip using antifade mounting medium.

Protocol 3: Immunofluorescence Staining of Sarcoglycans in Muscle Tissue Sections

This protocol is adapted for frozen muscle tissue sections from animal models treated with C17. An in vivo treatment regimen in a mouse model of α-sarcoglycanopathy involved chronic treatment with 25 mg/kg of C17 every 2 days for 5 weeks.[6]

Materials:

  • Frozen muscle tissue sections (5-10 µm) on charged slides

  • Acetone (B3395972), pre-chilled to -20°C

  • PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies against sarcoglycans

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (DAPI)

  • Antifade mounting medium

Procedure:

  • Tissue Section Preparation: Air dry the frozen tissue sections for 30 minutes at room temperature.

  • Fixation: Fix the sections in pre-chilled acetone for 10 minutes at -20°C.

  • Washing: Air dry for 5 minutes and then wash three times with PBS for 5 minutes each.

  • Blocking: Incubate the sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the sections three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate with DAPI for 5 minutes at room temperature.

  • Mounting: Mount the coverslip using antifade mounting medium.

Protocol 4: Microscopy and Quantitative Image Analysis

Image Acquisition:

  • Images should be acquired using a confocal or high-resolution fluorescence microscope.

  • For quantitative comparison, all imaging parameters (e.g., laser power, gain, pinhole size, and exposure time) must be kept constant across all samples (untreated, vehicle, and C17-treated).

Quantitative Analysis of Sarcoglycan Localization at the Sarcolemma using ImageJ/Fiji:

  • Image Import: Open the acquired images in ImageJ/Fiji.

  • Region of Interest (ROI) Selection:

    • For muscle tissue sections, use a co-stain for a sarcolemmal marker (e.g., laminin (B1169045) or dystrophin) to define the sarcolemma. Use the thresholding tool (Image > Adjust > Threshold) on the sarcolemmal marker channel to create a binary mask of the sarcolemma.

    • For myotubes, manually draw ROIs along the membrane of individual myotubes using the freehand selection tool.

  • Background Subtraction: Use the Process > Subtract Background command to reduce background fluorescence.

  • Measure Fluorescence Intensity:

    • Apply the sarcolemmal ROIs to the sarcoglycan channel.

    • Use the Analyze > Set Measurements command to select "Mean gray value," "Integrated density," and "Area."

    • Use the Analyze > Measure command to obtain the fluorescence intensity measurements within the ROIs.

  • Data Normalization: The mean fluorescence intensity at the sarcolemma can be normalized to the intensity of a reference protein that is unaffected by the treatment or by dividing by the area of the ROI.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the mean fluorescence intensities between control and C17-treated groups. A p-value of < 0.05 is typically considered statistically significant.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Differentiation cluster_treatment C17 Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis start Patient-Derived Myoblasts culture Culture to 70-80% Confluency start->culture differentiate Induce Differentiation (7 days) culture->differentiate treatment Treat with 10 µM C17 or Vehicle (72h) differentiate->treatment fix_perm Fixation & Permeabilization (or surface staining) treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation (anti-sarcoglycan) blocking->primary_ab secondary_ab Secondary Antibody Incubation (fluorophore-conjugated) primary_ab->secondary_ab mount Nuclear Counterstain & Mounting secondary_ab->mount microscopy Confocal Microscopy mount->microscopy quantification Quantitative Image Analysis (e.g., ImageJ) microscopy->quantification

Caption: Experimental workflow for C17 treatment and immunofluorescence analysis of sarcoglycan localization in myotubes.

signaling_pathway cluster_ER Endoplasmic Reticulum (ER) cluster_trafficking Secretory Pathway mutant_sg Misfolded Sarcoglycan Mutant erqc ER Quality Control mutant_sg->erqc erad ER-Associated Degradation (Proteasome) erqc->erad Degradation Pathway folding Assisted Folding & Assembly erqc->folding Rescue Pathway c17 C17 Treatment c17->erqc Inhibition golgi Golgi Apparatus folding->golgi sarcolemma Sarcolemma (Cell Membrane) golgi->sarcolemma sg_complex Functional Sarcoglycan Complex sarcolemma->sg_complex Localization

References

Application Note and Protocol: Preparation of CFTR Corrector 17 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of CFTR Corrector 17 in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development applications.

Introduction

This compound is a small molecule modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It is a valuable tool for studying the function and dysfunction of the CFTR protein, which is implicated in cystic fibrosis. Accurate preparation of a stock solution is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for this compound due to its high solubilizing capacity.

Physicochemical Properties and Storage Recommendations

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Weight 310.32 g/mol [1][2][3]
Formula C₁₈H₁₅FN₂O₂[1][2][3]
Appearance White to off-white solid[1][2][3]
Solubility in DMSO 33.33 mg/mL (107.41 mM)[1][2][3]
Powder Storage -20°C for 3 years; 4°C for 2 years[1][2][3]
Solution Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][2][3]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various cellular and biochemical assays.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Use A Weigh this compound B Add appropriate volume of DMSO A->B Transfer powder C Vortex to dissolve B->C Solubilization D Briefly centrifuge C->D Collect solution E Aliquot into smaller volumes D->E Portioning F Store at -80°C or -20°C E->F Long-term storage G Thaw for use & dilute to working concentration F->G Experimental use

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 310.32 g/mol x 1000 mg/g

      • Mass = 3.1032 mg

  • Weigh the this compound powder:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.1032 mg of the this compound powder into the tube.

  • Add DMSO:

    • Using a calibrated micropipette, add 1 mL of anhydrous or high-purity DMSO to the microcentrifuge tube containing the powder.

    • Note: DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored aliquot to ensure accurate concentration.[1][2][3]

  • Dissolve the compound:

    • Tightly cap the tube and vortex the solution until the powder is completely dissolved.

    • If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[4]

  • Aliquot and Store:

    • Once fully dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber, or opaque microcentrifuge tubes.[5]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3]

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

Signaling Pathway Context

The following diagram illustrates the general mechanism of action for CFTR correctors.

G cluster_protein_folding Protein Synthesis & Folding cluster_trafficking Cellular Trafficking A Mutant CFTR Gene B Defective CFTR Protein Synthesis A->B C Misfolded CFTR Protein B->C D ER-Associated Degradation C->D Default Pathway F Corrected Folding C->F E This compound E->F Intervention G Trafficking to Cell Membrane F->G H Functional CFTR Channel G->H

Caption: Mechanism of action of this compound.

Disclaimer

This protocol is intended for research use only by qualified personnel. The user is responsible for validating this protocol for their specific application. Always follow good laboratory practices and adhere to all institutional and national safety guidelines.

References

Application Notes and Protocols: Long-Term Stability of CFTR Corrector 17 in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors are small molecules designed to rescue misfolded CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel.[1][2][3] The efficacy of these compounds in in vitro cell-based assays is dependent on their stability in culture media under standard incubation conditions (e.g., 37°C, 5% CO₂). Degradation of the corrector compound over the course of an experiment can lead to inaccurate interpretation of its potency and efficacy.

This document provides a generalized protocol for assessing the long-term stability of a CFTR corrector, exemplified by "CFTR corrector 17," in culture media. As specific stability data for "this compound" in culture media is not publicly available, this document presents a methodology and hypothetical data to guide researchers in establishing the stability profile of this and other small molecule compounds.

Data Presentation

The following tables represent hypothetical data from a stability study of this compound in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C. The concentration of the corrector was measured at various time points using High-Performance Liquid Chromatography (HPLC).

Table 1: Experimental Parameters for Stability Assessment of this compound

ParameterValue
CompoundThis compound
Stock Solution Concentration10 mM in DMSO
Working Concentration10 µM
Culture MediumDMEM + 10% FBS
Incubation Temperature37°C
Incubation CO₂5%
Analytical MethodHPLC-UV

Table 2: Hypothetical Stability Data for this compound in Culture Media

Time Point (hours)Peak Area (Arbitrary Units)Concentration (µM)Percent Remaining (%)
01,200,00010.0100
21,188,0009.999
81,152,0009.696
241,080,0009.090
48960,0008.080
72840,0007.070

Experimental Protocols

This section details the protocols for preparing solutions and assessing the stability of this compound in cell culture media.

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of this compound solutions for the stability assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare Stock Solution:

    • Weigh the appropriate amount of this compound powder and dissolve it in sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution into pre-warmed cell culture medium (containing the desired percentage of FBS) to a final working concentration of 10 µM.

    • To prevent precipitation, add the stock solution to the medium while gently vortexing.

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

Protocol 2: Time-Course Stability Assessment

This protocol outlines a time-course experiment to determine the stability of this compound in culture media under standard incubation conditions.[5]

Materials:

  • This compound working solution (10 µM in DMEM + 10% FBS)

  • 24-well sterile tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • Acetonitrile (B52724), cold (for protein precipitation and compound extraction)

  • Centrifuge

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate.

    • As a control, add 1 mL of culture medium with the equivalent concentration of DMSO to another set of triplicate wells.

  • Incubation:

    • Place the plate in a humidified incubator at 37°C with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.

    • For the 0-hour time point, collect the aliquot immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins and extract the compound.[5]

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

    • Store samples at -80°C until analysis.

Protocol 3: HPLC Analysis

This protocol provides a general method for quantifying this compound using HPLC. The specific parameters may need optimization for the particular compound and equipment.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Prepared samples in HPLC vials

Procedure:

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis scan of this compound

    • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 10 minutes).

  • Analysis:

    • Run the samples on the HPLC system.

    • Integrate the peak area corresponding to this compound.

  • Data Calculation:

    • Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Determine the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualization of Workflows and Mechanisms

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock Solution in DMSO B Prepare 10 µM Working Solution in Culture Medium A->B C Aliquot into 24-well Plate B->C D Incubate at 37°C, 5% CO2 C->D E Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) D->E F Protein Precipitation & Extraction E->F G HPLC Analysis F->G H Quantify Compound Concentration G->H

Caption: Workflow for assessing the stability of this compound in culture media.

Mechanism of Action of CFTR Correctors

G cluster_pathway CFTR Protein Processing A CFTR Gene Transcription & Translation B Nascent CFTR Polypeptide A->B C Misfolded CFTR (e.g., F508del) B->C D ER-Associated Degradation (ERAD) C->D Ubiquitin-Proteasome Pathway F Correctly Folded CFTR C->F E This compound E->C Binds and Stabilizes G Golgi Processing F->G H Mature CFTR Trafficking to Cell Membrane G->H I Functional CFTR Channel H->I

Caption: Mechanism of CFTR correctors in rescuing misfolded CFTR protein.

CFTR correctors function by aiding in the proper folding of mutant CFTR protein, such as the common F508del mutation.[6][7] This mutation leads to a misfolded protein that is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation.[6][8] CFTR correctors are thought to act as pharmacological chaperones, binding to the misfolded CFTR protein and stabilizing it, thereby allowing it to escape degradation and traffic through the Golgi apparatus to the cell surface, where it can function as a chloride ion channel.[9][10][11]

References

Establishing a Dose-Response Curve for CFTR Corrector 17: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations can lead to the misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and impairing its function as a chloride ion channel.[1][2] CFTR correctors are a class of therapeutic compounds designed to rescue these misfolded proteins, enabling their transit to the plasma membrane and restoring their function.[3] CFTR corrector 17 (C17) has been identified as a modulator of CFTR and has shown efficacy in rescuing mutant CFTR as well as other misfolded proteins.[4][5][6][7][8][9][10][11]

These application notes provide a comprehensive guide to establishing a dose-response curve for this compound. The protocols herein detail methods for assessing the efficacy of C17 in a controlled, in vitro setting, a critical step in the characterization of any potential therapeutic compound.

Core Concepts: The CFTR Trafficking Pathway

The journey of the CFTR protein from synthesis to function is a complex process involving several cellular quality control checkpoints. Understanding this pathway is crucial for comprehending the mechanism of action of CFTR correctors.

  • Synthesis and Folding in the Endoplasmic Reticulum (ER): The CFTR polypeptide is synthesized on ribosomes and co-translationally inserted into the ER membrane. Here, it undergoes folding, a process assisted by molecular chaperones such as Hsp70 and Hsp90.[5][12][13]

  • ER Quality Control: The ER has a stringent quality control system. If the CFTR protein is misfolded (as is common with the F508del mutation), it is recognized by this system and targeted for degradation by the proteasome.[4][6]

  • Golgi Apparatus Processing: Correctly folded CFTR protein is trafficked from the ER to the Golgi apparatus. In the Golgi, the protein undergoes further post-translational modifications, including complex glycosylation, which is a hallmark of a mature CFTR protein (often referred to as Band C in Western blotting).[14]

  • Trafficking to the Plasma Membrane: From the Golgi, the mature CFTR protein is packaged into vesicles and transported to the apical plasma membrane of epithelial cells, where it functions as a chloride channel.

CFTR correctors like C17 are believed to interact with the misfolded CFTR protein, assisting it in achieving a more native conformation that can bypass the ER quality control and be trafficked to the cell surface.

CFTR_Trafficking_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent CFTR Polypeptide Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding (e.g., F508del) Chaperones Chaperones (e.g., Hsp70, Hsp90) Misfolded_CFTR->Chaperones Interaction Proteasome Proteasome Degradation Misfolded_CFTR->Proteasome C17 This compound Misfolded_CFTR->C17 Binding & Correction Corrected_CFTR Corrected CFTR Mature_CFTR Mature, Complex- Glycosylated CFTR (Band C) Corrected_CFTR->Mature_CFTR Trafficking Chaperones->Proteasome Targeting for Degradation C17->Corrected_CFTR Functional_CFTR Functional CFTR Channel Mature_CFTR->Functional_CFTR Insertion

Caption: CFTR protein folding, trafficking, and the role of corrector 17.

Experimental Design for Dose-Response Analysis

To determine the potency of this compound, a dose-response experiment is performed. This involves treating cells expressing mutant CFTR with a range of C17 concentrations and then measuring the resulting correction of CFTR function. The data are then plotted to generate a dose-response curve, from which the half-maximal effective concentration (EC50) can be calculated.

Dose_Response_Workflow start Start: Seed cells expressing mutant CFTR (e.g., F508del) treatment Treat cells with a range of This compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control start->treatment incubation Incubate for 24-48 hours treatment->incubation assay Perform CFTR function or maturation assays incubation->assay data_collection Collect quantitative data from assays assay->data_collection analysis Normalize data to controls and plot % maximal response vs. log[C17] data_collection->analysis ec50 Fit a sigmoidal curve to the data and calculate the EC50 value analysis->ec50 end End: Potency of CFTR corrector 17 determined ec50->end

Caption: General workflow for a dose-response experiment.

Data Presentation: Dose-Response of this compound

The following tables present hypothetical but realistic data from the assays described in the protocols below.

Table 1: Ussing Chamber Electrophysiology Data

C17 Conc. (µM)Forskolin-Stimulated Current (µA/cm²)% Maximal Response
0 (Vehicle)2.5 ± 0.50%
0.013.1 ± 0.63.4%
0.18.9 ± 1.236.6%
115.7 ± 2.175.4%
1019.8 ± 2.598.9%
10020.0 ± 2.8100%

Table 2: Western Blot Densitometry Data

C17 Conc. (µM)Band C / (Band B + Band C) Ratio% Maximal Maturation
0 (Vehicle)0.05 ± 0.010%
0.010.08 ± 0.028.6%
0.10.20 ± 0.0442.9%
10.32 ± 0.0577.1%
100.40 ± 0.06100%
1000.41 ± 0.07102.9%

Table 3: SPQ Fluorescence Assay Data

C17 Conc. (µM)Rate of Fluorescence Quenching (RFU/s)% Maximal Response
0 (Vehicle)5.2 ± 1.10%
0.016.5 ± 1.34.5%
0.115.8 ± 2.536.8%
125.1 ± 3.169.1%
1032.9 ± 3.896.2%
10034.0 ± 4.0100%

Experimental Protocols

Protocol 1: Ussing Chamber Electrophysiology for CFTR Function

This protocol measures ion transport across a polarized epithelial cell monolayer, providing a direct functional readout of CFTR activity.[15][16]

Materials:

  • Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-)

  • Porous cell culture inserts (e.g., Transwell®)

  • Ussing chamber system

  • Krebs-bicarbonate Ringer's solution

  • This compound stock solution (in DMSO)

  • Amiloride (B1667095), Forskolin (B1673556), Genistein (B1671435), CFTRinh-172

  • Amphotericin B

Procedure:

  • Cell Culture: Culture F508del-CFTR expressing HBE cells on porous inserts until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells by adding the different concentrations of C17 to the basolateral side of the inserts. Include a vehicle control (DMSO). Incubate for 24-48 hours at 37°C.[11]

  • Ussing Chamber Setup: Mount the cell culture inserts into the Ussing chamber. Bathe both the apical and basolateral sides with Krebs-bicarbonate Ringer's solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.

  • Ion Gradient (Optional but Recommended): To increase the signal, a basolateral-to-apical chloride gradient can be established by replacing chloride with gluconate in the apical solution.[17]

  • ENaC Inhibition: Add amiloride (100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC).[1]

  • Basolateral Permeabilization: To isolate the apical membrane current, add amphotericin B (100 µM) to the basolateral solution.[1]

  • CFTR Activation: Record the baseline short-circuit current (Isc). To activate CFTR, add forskolin (e.g., 10 µM) and genistein (e.g., 50 µM) to the apical chamber.[9][18]

  • CFTR Inhibition: After the stimulated current reaches a plateau, add a CFTR-specific inhibitor, such as CFTRinh-172 (e.g., 20 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.[9]

  • Data Analysis: The CFTR-mediated current is the difference between the peak current after stimulation and the current after inhibition. Plot the CFTR-mediated current against the log of the C17 concentration and fit a sigmoidal curve to determine the EC50.

Protocol 2: Western Blot for CFTR Maturation

This biochemical assay assesses the extent to which C17 promotes the conversion of the immature, core-glycosylated CFTR (Band B) to the mature, complex-glycosylated form (Band C).[14]

Materials:

  • Cell lysates from C17-treated cells

  • SDS-PAGE gels (6% acrylamide (B121943) is suitable for the high molecular weight of CFTR)

  • Nitrocellulose or PVDF membranes

  • Anti-CFTR antibody (recognizing both Band B and Band C)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Lysis: After a 24-48 hour incubation with the various concentrations of C17, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane for at least 1 hour in blocking buffer.[19]

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Image the blot using a chemiluminescence detection system.

  • Data Analysis: Perform densitometry analysis on the resulting bands to quantify the intensity of Band B and Band C. Calculate the maturation ratio (Band C / (Band B + Band C)) for each C17 concentration. Plot this ratio against the log of the C17 concentration to generate a dose-response curve and determine the EC50.

Protocol 3: SPQ Fluorescence Assay for CFTR Function

This is a cell-based assay that uses a halide-sensitive fluorescent dye (SPQ) to measure CFTR-mediated chloride transport.[8][21] It is suitable for higher throughput screening.

Materials:

  • Cells expressing F508del-CFTR grown in 96-well plates

  • 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) dye

  • Hypotonic loading buffer

  • Chloride-containing and chloride-free buffers

  • Forskolin

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of C17 concentrations for 24-48 hours.

  • SPQ Loading: Load the cells with the SPQ dye by incubating them in a hypotonic buffer containing SPQ.

  • Assay:

    • Wash the cells with a chloride-containing buffer.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Stimulate CFTR with forskolin.

    • Initiate chloride efflux by replacing the chloride-containing buffer with a chloride-free buffer.

  • Data Collection: Measure the change in fluorescence over time. The quenching of SPQ fluorescence is proportional to the chloride concentration inside the cells. A functional CFTR channel will allow for a more rapid efflux of chloride, resulting in a faster rate of fluorescence de-quenching (or quenching, depending on the specific protocol and direction of the ion gradient).[17]

  • Data Analysis: Calculate the initial rate of fluorescence change for each concentration of C17. Plot this rate against the log of the C17 concentration to determine the EC50.

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the dose-response relationship of this compound. By employing a combination of functional (Ussing chamber, SPQ assay) and biochemical (Western blot) methods, researchers can obtain a comprehensive understanding of the potency and efficacy of this compound in correcting the F508del-CFTR defect. This information is fundamental for the preclinical development of new therapies for Cystic Fibrosis.

References

Application of C17 for the Rescue of Sarcoglycan Mutants in HEK293 Cell Models of Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certain forms of Limb-Girdle Muscular Dystrophy (LGMD), such as LGMDR3 (α-sarcoglycanopathy) and LGMD2E/R4 (β-sarcoglycanopathy), are caused by missense mutations in the genes encoding proteins of the sarcoglycan (SG) complex.[1] This complex is a critical component of the dystrophin-associated protein complex (DAPC) at the muscle cell membrane (sarcolemma), providing a crucial link between the cytoskeleton and the extracellular matrix and protecting the sarcolemma from contraction-induced damage.[1]

Missense mutations often lead to the production of misfolded, yet potentially functional, sarcoglycan proteins. These are recognized by the cell's quality control machinery, specifically the endoplasmic-reticulum-associated protein degradation (ERAD) pathway, and are prematurely targeted for degradation by the ubiquitin-proteasome system.[2] This prevents the proper assembly and trafficking of the entire sarcoglycan complex to the sarcolemma, leading to membrane instability and the progressive muscle degeneration characteristic of the disease.[1][2]

C17 is a small molecule originally identified as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3][4] It has been repurposed as a pharmacological chaperone for sarcoglycanopathy research. C17 assists in the proper folding of specific missense-mutated sarcoglycan proteins, allowing them to bypass ERAD-mediated degradation and traffic to the sarcolemma to form a functional complex.[2][3][4] The Human Embryonic Kidney 293 (HEK293) cell line is a robust and widely used in vitro model for studying the efficacy of compounds like C17, as these cells can be readily transfected to express specific sarcoglycan mutants.[2][3][5]

Mechanism of Action of C17

In the context of sarcoglycanopathies, C17's primary mechanism is to act as a pharmacological chaperone. It is thought to bind to the misfolded sarcoglycan mutant, stabilizing its conformation and allowing it to pass the cell's quality control checkpoints in the endoplasmic reticulum. This facilitates its assembly with other sarcoglycan subunits and subsequent trafficking to the plasma membrane.

Caption: Mechanism of C17 in rescuing mutant sarcoglycan proteins.

Quantitative Data Summary

The efficacy of C17 has been quantified in HEK293 cells expressing specific α-sarcoglycan mutants and in patient-derived myotubes. The data demonstrates a significant, dose-dependent rescue of mutant protein expression and localization to the cell surface.

Table 1: Effect of C17 on α-Sarcoglycan (α-SG) Mutant Protein Levels in HEK293 Cells

Mutant Protein C17 Concentration (µM) Fold Increase in Total Protein (vs. Vehicle) Cell Line Reference
V247M-α-SG 1 ~1.5 HEK293 [3][4]
V247M-α-SG 4 ~2.0 HEK293 [3][4]
V247M-α-SG 8 ~2.2 HEK293 [3][4]
V247M-α-SG 12 No significant increase HEK293 [3]
V247M-α-SG 16 No significant increase HEK293 [3]

Data is estimated from densitometric analysis of Western blots from Carotti et al., 2018. The treatment duration was 24 hours.

Table 2: Effect of C17 on Sarcoglycan Complex Rescue at the Cell Surface of Patient-Derived Myotubes

Protein Measured C17 Concentration Fold Increase at Cell Surface (vs. Vehicle) Cell Model Reference
β-Sarcoglycan (I92T mutant) 10 µM ~2.0 LGMD2E/R4 Patient Myotubes [2]
α-Sarcoglycan (wild-type) 10 µM ~2.0 LGMD2E/R4 Patient Myotubes [2]

Patient myotubes were treated for 96 hours. The rescue of wild-type α-SG indicates successful co-trafficking and assembly of the entire complex.

Experimental Protocols

The following are generalized protocols for utilizing HEK293 cells to assess the efficacy of C17. Optimization may be required based on specific mutant constructs and laboratory conditions.

Experimental Workflow Overview

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Culture HEK293 Cells B Transfect Cells with Mutant Sarcoglycan Plasmid A->B C Incubate for 24-48h (Protein Expression) B->C D Treat with C17 or Vehicle (DMSO) C->D E Cell Lysis (Total Protein) D->E F Cell Surface Biotinylation D->F H Immunofluorescence D->H G Western Blot E->G Analysis of Total Fraction F->G Pull-down & Analysis of Surface Fraction I Data Quantification & Analysis G->I H->I

Caption: Experimental workflow for testing C17 in HEK293 cell models.
Protocol 1: HEK293 Cell Culture and Transfection

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells when they reach 80-90% confluency.

  • Transfection:

    • The day before transfection, seed HEK293 cells into appropriate culture plates (e.g., 6-well or 12-well plates) to achieve 70-80% confluency on the day of transfection.

    • Prepare the transfection mixture according to the manufacturer's protocol for your chosen reagent (e.g., Lipofectamine™ 3000). For a single well in a 6-well plate, typically use 1-2.5 µg of plasmid DNA encoding the mutant sarcoglycan protein.

    • Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.

Protocol 2: C17 Compound Treatment
  • Stock Solution: Prepare a concentrated stock solution of C17 in dimethyl sulfoxide (B87167) (DMSO).

  • Treatment:

    • After the 24-48 hour post-transfection incubation, remove the culture medium.

    • Add fresh medium containing the desired final concentration of C17 (e.g., 1-15 µM).

    • For the vehicle control, add an equivalent volume of DMSO (typically ≤ 0.1% final concentration).

    • Incubate the cells for the desired treatment period (e.g., 24 hours).[3][5]

Protocol 3: Analysis of Sarcoglycan Rescue

A. Western Blot for Total Protein Expression

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the sarcoglycan subunit of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using software like ImageJ. Normalize to a loading control like β-actin or GAPDH.

B. Cell Surface Biotinylation for Surface-Localized Protein

  • Biotinylation:

    • Following C17 treatment, place cells on ice and wash twice with ice-cold PBS containing 0.1 mM CaCl₂ and 1 mM MgCl₂ (PBS-CM).

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin at 0.5-1.0 mg/mL in PBS-CM) for 30 minutes on ice with gentle rocking.

  • Quenching: Stop the reaction by washing the cells three times with a quenching solution (e.g., 100 mM glycine (B1666218) in PBS-CM) for 5 minutes each time on ice.

  • Lysis: Lyse the cells as described in Protocol 3A.

  • Pull-Down:

    • Incubate a portion of the total cell lysate with NeutrAvidin or Streptavidin-agarose beads overnight at 4°C with rotation to capture biotinylated (surface) proteins.

    • Save a small fraction of the lysate before adding beads to serve as the "Input" or "Total" fraction.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them multiple times with lysis buffer.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted surface proteins and the saved "Input" fraction by Western blot as described in Protocol 3A. This allows for the direct comparison of total protein levels versus the amount successfully trafficked to the cell surface.

C. Immunofluorescence for Protein Localization

  • Cell Preparation: Grow and transfect cells on glass coverslips in a multi-well plate.

  • Fixation:

    • After C17 treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization (for total protein) or No Permeabilization (for surface protein):

    • For visualizing intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • For specifically staining surface-expressed protein, omit the permeabilization step.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with the primary antibody against the sarcoglycan subunit of interest (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain nuclei with DAPI.

  • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides with mounting medium, and visualize using a fluorescence or confocal microscope. Compare the localization pattern between vehicle- and C17-treated cells.

References

Application Notes and Protocols for In Vivo Chronic Treatment with CFTR Corrector C17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols detail the in vivo use of CFTR corrector C17. It is critical to note that, based on currently available scientific literature, chronic in vivo studies of C17 have been conducted in the context of Limb-girdle muscular dystrophy R3 (LGMDR3) , not Cystic Fibrosis (CF). The information provided here is based on the repurposing of this CFTR corrector for a muscular dystrophy model. While the compound is a CFTR corrector, these protocols are not directly transferable to CF models without further investigation.

Introduction

CFTR corrector C17 is a small molecule designed to correct the misfolding and trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Interestingly, recent research has demonstrated its efficacy in a preclinical model of LGMDR3, a muscular dystrophy caused by mutations in the SGCA gene leading to misfolded α-sarcoglycan.[2][3][4] This suggests a broader potential for C17 as a therapeutic agent for diseases caused by protein misfolding. These notes provide a summary of the quantitative data and detailed protocols from the in vivo studies of C17 in an LGMDR3 mouse model.

Data Presentation

The following table summarizes the quantitative data from in vivo studies of CFTR corrector C17 in a humanized sgca-null mouse model of LGMDR3.

ParameterDetailsReference
Animal Model sgca-null mice with hind-limbs transduced with adeno-associated viruses (AAV) expressing human α-sarcoglycan with the R98H mutation.[1]
Compound CFTR Corrector C17[1][4]
Dosage 25 mg/kg body weight[4]
Formulation C17 is hydrophobic and was prepared in a vehicle containing DMSO and the emulsifier Kolliphor EL.[1]
Route of Administration Intraperitoneal (IP) injection[1]
Treatment Regimen 1 Daily IP injections for 3 weeks[1]
Treatment Regimen 2 IP injections every 2 days for 5 weeks[4]
Key Outcomes - Rerouting of the sarcoglycan-complex to the sarcolemma.- Amelioration of myopathic features at the histological level.- Full recovery of muscular function (force) to levels indistinguishable from wild-type mice.- No observed behavioral differences or signs of distress in treated animals.- No major histological differences in kidneys and livers between vehicle- and C17-treated animals.- Treated mice grew at a similar rate to vehicle-treated mice.[1][4][5]

Experimental Protocols

In Vivo Chronic Treatment of LGMDR3 Mouse Model with C17

This protocol describes the systemic administration of CFTR corrector C17 to a humanized sgca-null mouse model of LGMDR3.

Materials:

  • CFTR Corrector C17

  • Vehicle solution (e.g., DMSO and Kolliphor EL)

  • sgca-null mice with humanized hind-limbs (transduced with AAV-h-α-SG-R98H)

  • Sterile syringes and needles for IP injection

  • Animal balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the start of the experiment to allow for acclimatization.

  • Preparation of C17 Formulation:

    • On each day of treatment, freshly prepare the C17 solution.

    • Dissolve C17 in the vehicle to a final concentration suitable for administering a dose of 25 mg/kg in a reasonable injection volume (e.g., 100-200 µL).

    • Prepare a vehicle-only solution to be used for the control group.

  • Animal Grouping: Randomly assign mice to a treatment group (C17) and a control group (vehicle).

  • Dosing:

    • Weigh each mouse accurately before each injection.

    • Calculate the required volume of the C17 formulation or vehicle based on the animal's body weight.

    • Administer the calculated volume via intraperitoneal (IP) injection.

    • Follow the chosen treatment regimen:

      • Regimen 1: Administer daily for 3 weeks.[1]

      • Regimen 2: Administer every 2 days for 5 weeks.[4]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, distress, or changes in behavior.

    • Measure body weight at regular intervals (e.g., weekly) to assess overall health.[5]

  • Endpoint Analysis: At the end of the treatment period, perform endpoint analyses, which may include:

    • In vivo muscle force measurement.[1]

    • Histological analysis of muscle, kidney, and liver tissues.[1][5]

    • Immunofluorescence analysis of sarcoglycan complex localization in muscle tissue.[1]

    • Biochemical assays (e.g., creatine (B1669601) kinase levels).[4]

Visualizations

Signaling Pathway and Experimental Workflow

CFTR_Corrector_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_protein Misfolded Protein (e.g., ΔF508-CFTR or mutant α-sarcoglycan) chaperones Chaperone Proteins misfolded_protein->chaperones c17 CFTR Corrector C17 misfolded_protein->c17 Binds to stabilize degradation Proteasomal Degradation misfolded_protein->degradation corrected_protein Correctly Folded Protein c17->corrected_protein Promotes folding processing Further Processing and Trafficking corrected_protein->processing functional_protein Functional Protein at Cell Surface processing->functional_protein

Caption: Mechanism of Action for CFTR Corrector C17.

In_Vivo_Workflow_C17 cluster_endpoints Endpoint Analysis animal_model sgca-null Mouse Model (Humanized Hind-limbs) grouping Randomized Grouping (Vehicle vs. C17) animal_model->grouping treatment Chronic IP Injection (25 mg/kg C17 or Vehicle) grouping->treatment monitoring Daily Health Monitoring & Weekly Weight Measurement treatment->monitoring muscle_function In Vivo Muscle Force Measurement monitoring->muscle_function histology Histological Analysis (Muscle, Kidney, Liver) monitoring->histology immunofluorescence Immunofluorescence (Sarcoglycan Complex) monitoring->immunofluorescence biochemistry Biochemical Assays (e.g., Creatine Kinase) monitoring->biochemistry

Caption: Experimental Workflow for In Vivo C17 Treatment.

References

Application Notes and Protocols: Measuring Muscle Force Recovery with C17 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of C17, a CFTR corrector, in preclinical animal models to assess its efficacy in restoring muscle force in the context of certain muscular dystrophies. C17 has shown significant promise in rescuing the function of misfolded proteins, such as α-sarcoglycan, which is implicated in Limb-Girdle Muscular Dystrophy Type R3 (LGMDR3).[1][2] This document outlines the experimental workflow, key quantitative data, detailed protocols for in vivo muscle force measurement, and the putative signaling pathway of C17 action.

Quantitative Data Summary

The efficacy of C17 in restoring muscle function has been demonstrated in a humanized mouse model of LGMDR3.[1] The following tables summarize the key findings from these studies, showcasing the recovery of muscle force following C17 treatment.

Table 1: In Vivo Muscle Force Recovery in a Humanized LGMDR3 Mouse Model

Animal GroupTreatmentNormalized Muscle Force (Specific Force)Percentage of Wild-Type Force
Wild-Type (WT)-100% (Control)100%
sgca-null (Negative Control)VehicleSignificantly lower than WT~40-50%
Humanized R98H α-SGVehicleSlightly higher than sgca-null~50-60%
Humanized R98H α-SGC17Practically identical to WT~95-100%

Data are synthesized from force-frequency curve analysis presented in Scano et al., 2021.[1] The values represent the maximal tetanic force generated by the tibialis anterior muscle, normalized to muscle weight.

Experimental Protocols

Animal Model

A key model for studying the effects of C17 is a "humanized" mouse model for LGMDR3.[1] This involves the hind limbs of sgca-null mice being transduced with an adeno-associated virus (AAV) vector carrying the human α-sarcoglycan (α-SG) gene with a specific missense mutation (e.g., R98H).[1] This creates a model where the human mutated protein is expressed in the relevant muscle tissue.

C17 Administration

C17, initially identified as a CFTR corrector, can be administered systemically.[1][2] Pharmacological studies have shown that C17 is well-distributed to skeletal muscle.[2] A chronic treatment regimen with a reduced dosing frequency has been shown to be effective.[2] For a 5-week treatment period, C17 can be administered via intraperitoneal injections.[1]

In Vivo Muscle Force Measurement Protocol

The following protocol outlines the general steps for measuring in vivo muscle force in the tibialis anterior (TA) muscle of anesthetized mice, a standard procedure to assess muscle function.[1]

Materials:

  • Anesthetized mouse

  • Isotonic transducer

  • Nerve stimulating electrodes

  • Amplifier and data acquisition system

  • Surgical tools (scissors, forceps)

  • Suture thread

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Ensure a stable plane of anesthesia is maintained throughout the experiment.

  • Surgical Preparation:

    • Make a small incision in the skin over the anterior compartment of the lower hind limb to expose the TA muscle.

    • Carefully dissect the distal tendon of the TA muscle.

    • Isolate the sciatic nerve, which innervates the TA muscle.

  • Muscle and Nerve Mounting:

    • Securely tie the distal tendon of the TA muscle with a suture thread.

    • Attach the other end of the suture to an isotonic force transducer.

    • Position the stimulating electrodes on the isolated sciatic nerve.

  • Stimulation and Data Acquisition:

    • Deliver electrical stimuli to the sciatic nerve to elicit muscle contractions.

    • Record the force generated by the TA muscle using the data acquisition system.

    • Generate a force-frequency curve by stimulating the nerve at a range of frequencies (e.g., 1, 10, 20, 50, 100, 120, 150 Hz).[1]

    • Measure both single twitch force and maximal tetanic force.

  • Data Analysis:

    • Normalize the measured force to the muscle weight to obtain the specific force.

    • Compare the force-frequency curves between different experimental groups (e.g., Wild-Type, vehicle-treated, C17-treated).

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the efficacy of C17 in an animal model of muscular dystrophy.

experimental_workflow A Animal Model Generation (e.g., Humanized LGMDR3 mice) B C17 Treatment (Systemic administration) A->B Treatment Period (e.g., 5 weeks) C In Vivo Muscle Force Measurement (Tibialis Anterior) B->C Functional Assessment D Histological and Molecular Analysis B->D Tissue Analysis E Data Analysis and Comparison C->E D->E

Experimental workflow for C17 evaluation.
Putative Signaling Pathway of C17 Action

The primary mechanism of C17 in the context of sarcoglycanopathies is believed to be its function as a pharmacological chaperone.[1][2] It aids in the proper folding of the mutated α-sarcoglycan protein, preventing its degradation by the cell's quality control machinery and allowing for its correct localization to the sarcolemma as part of the sarcoglycan complex.[1][2]

signaling_pathway cluster_0 Muscle Fiber A Mutated α-Sarcoglycan (α-SG) Gene B Misfolded α-SG Protein A->B Transcription & Translation C Proteasomal Degradation B->C Cellular Quality Control E Correctly Folded α-SG Protein B:e->E:w Pharmacological Chaperoning D C17 Treatment D->E F Sarcoglycan Complex Assembly (α, β, γ, δ-SG) E->F G Proper Localization to Sarcolemma F->G H Restored Sarcolemma Integrity and Muscle Function G->H

Proposed mechanism of C17 in muscular dystrophy.

Conclusion

C17 represents a promising therapeutic strategy for certain muscular dystrophies caused by missense mutations that lead to protein misfolding.[2] The protocols and data presented here provide a framework for researchers to investigate the efficacy of C17 and similar compounds in preclinical models. The significant recovery of muscle force observed in the humanized LGMDR3 mouse model underscores the potential of this approach to translate into meaningful clinical benefits for patients.[1]

References

Application Note: Evaluating Sarcolemma Protein Localization Using Cell Surface Biotinylation Assays in Response to C17 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proper localization of proteins to the sarcolemma is critical for muscle cell function, including signal transduction, ion transport, and structural integrity. Aberrant trafficking of these proteins, often due to genetic mutations, can lead to their retention in the endoplasmic reticulum (ER) and subsequent degradation, causing severe diseases like muscular dystrophies.[1] Evaluating the sarcolemmal density of specific proteins is therefore essential for understanding disease mechanisms and for developing novel therapeutics.

Cell surface biotinylation is a robust biochemical method used to isolate and quantify proteins present on the plasma membrane.[2][3] The technique utilizes membrane-impermeable biotinylation reagents, such as Sulfo-NHS-SS-Biotin, which covalently label the extracellular domains of surface proteins.[4][5] Because the reagent cannot cross the intact cell membrane, only proteins exposed to the extracellular environment are tagged.[4] Subsequent cell lysis, affinity purification using streptavidin-conjugated beads, and analysis by western blotting allow for the specific quantification of the surface-expressed protein pool.[2][6]

This application note provides a detailed protocol for using cell surface biotinylation to assess the efficacy of compound C17, a corrector molecule known to rescue the trafficking of misfolded proteins.[1] Specifically, it has been shown that C17 can promote the correct localization of mutant sarcoglycan complexes to the sarcolemma in models of limb-girdle muscular dystrophy (LGMDR3), restoring muscle function.[1] The following protocols detail the treatment of cultured myotubes with C17 and the subsequent quantification of target protein localization at the sarcolemma.

Principle of the Assay

The workflow is based on three main steps:

  • Selective Labeling: Live cells are incubated at low temperatures (4°C) with Sulfo-NHS-SS-Biotin. The low temperature minimizes protein internalization.[7] The water-soluble Sulfo-NHS ester reacts with primary amines (lysine side chains and N-termini) of proteins exposed on the cell surface.[2][8]

  • Affinity Purification: After labeling, the reaction is quenched, and cells are lysed. The entire protein lysate, containing both labeled surface proteins and unlabeled intracellular proteins, is incubated with streptavidin-agarose beads. The extremely high affinity of streptavidin for biotin (B1667282) ensures the specific capture of biotinylated (cell surface) proteins.[2]

  • Analysis: After washing away non-bound (intracellular) proteins, the captured surface proteins are eluted from the beads and analyzed by standard SDS-PAGE and western blotting to determine the relative abundance of the protein of interest.[6][7]

Visualized Experimental Workflow and Conceptual Pathway

G cluster_0 Cell Culture & Treatment cluster_1 Cell Surface Biotinylation cluster_2 Protein Isolation & Analysis a Plate Myogenic Cells b Differentiate into Myotubes a->b c Treat with C17 or Vehicle Control b->c d Wash Cells with Ice-Cold PBS c->d e Incubate with Sulfo-NHS-SS-Biotin @ 4°C d->e f Quench Reaction with Glycine (B1666218)/Tris e->f g Lyse Cells & Collect Total Protein f->g h Save 'Input' Fraction g->h i Incubate Lysate with Streptavidin Beads g->i j Wash Beads to Remove Intracellular Proteins i->j k Elute Biotinylated (Surface) Proteins j->k l Analyze Input & Surface Fractions by Western Blot k->l

Caption: Overall workflow for evaluating C17-mediated protein trafficking.

G Hypothesized Mechanism of C17 Action cluster_0 Endoplasmic Reticulum (ER) cluster_1 Sarcolemma P_unfolded Mutant Sarcoglycan (Misfolded) P_folded Sarcoglycan Complex (Correctly Folded) P_unfolded->P_folded Correction Deg ER-Associated Degradation (ERAD) P_unfolded->Deg Default Pathway P_surface Functional Sarcoglycan Complex at Sarcolemma P_folded->P_surface Trafficking C17 Compound C17 C17->P_folded Promotes Folding

Caption: C17 promotes folding and rescues sarcolemma trafficking.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with C17

This protocol is a general guideline and should be optimized for the specific cell line used.

  • Cell Seeding: Plate myogenic cells (e.g., primary myoblasts or C2C12 cells) on plates coated with an appropriate extracellular matrix molecule (e.g., gelatin or collagen).[6]

  • Differentiation: Once cells reach ~80-90% confluency, switch to a low-serum differentiation medium to induce fusion into myotubes. Allow cells to differentiate for 3-5 days.

  • C17 Treatment:

    • Prepare a stock solution of C17 (e.g., 10-20 mM in DMSO).

    • Dilute the C17 stock solution in a differentiation medium to the desired final concentrations (e.g., 5 µM, 10 µM, 20 µM).[1]

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest C17 dose).

    • Replace the medium on the differentiated myotubes with the C17-containing or vehicle control medium.

    • Incubate for the desired treatment period (e.g., 24-48 hours).

Protocol 2: Cell Surface Biotinylation

Perform all steps from this point forward at 4°C or on ice to prevent membrane trafficking and protein internalization.[7][9]

  • Preparation:

    • Prepare fresh 1 mg/mL Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0). This reagent is moisture-sensitive and should be dissolved immediately before use.[8][10]

    • Prepare ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS).[9]

    • Place cell culture plates on a bed of ice.

  • Washing:

    • Gently aspirate the culture medium.

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual serum proteins.[11][12]

  • Biotinylation Reaction:

    • Add the freshly prepared Sulfo-NHS-SS-Biotin solution to each plate, ensuring the cell monolayer is completely covered (e.g., 1 mL for a 60 mm dish).

    • Incubate the plates on a rocking platform for 30 minutes at 4°C.[10][11]

  • Quenching:

    • Aspirate the biotin solution.

    • Wash the cells once with the Quenching Buffer to inactivate any unreacted biotin.

    • Add fresh Quenching Buffer and incubate for 10 minutes at 4°C on a rocker.[9][13]

    • Repeat the wash with Quenching Buffer once more.

Protocol 3: Isolation of Biotinylated Proteins
  • Cell Lysis:

    • Aspirate the final quenching wash.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each plate.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]

  • Lysate Clarification:

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][14]

    • Transfer the supernatant to a new, pre-chilled tube.

  • Determine Protein Concentration: Use a standard protein assay (e.g., BCA) to determine the total protein concentration in each lysate.

  • Input Sample: Save a small aliquot (e.g., 20-40 µg of total protein) of the clarified lysate from each sample. This will serve as the "Input" or "Total Lysate" control. Add sample buffer and boil this fraction.

  • Streptavidin Pulldown:

    • Equalize the protein amount for all remaining lysates with lysis buffer.

    • Add streptavidin-agarose beads (e.g., 50 µL of a 50% slurry) to each lysate.[2]

    • Incubate on a rotator for 2-3 hours or overnight at 4°C.[6]

  • Washing:

    • Pellet the beads by brief centrifugation (e.g., 3,000 x g for 1 minute at 4°C).

    • Aspirate the supernatant (this contains the unlabeled, intracellular proteins).

    • Wash the beads three to five times with 1 mL of ice-cold lysis buffer. Between each wash, gently invert the tubes to resuspend the beads.[6] This step is critical to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2X Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker) to the beads.[12]

    • Boil the samples at 95-100°C for 5-10 minutes to elute the biotinylated proteins from the beads.

    • Centrifuge the tubes to pellet the beads and collect the supernatant, which contains the purified cell surface proteins.

Protocol 4: Western Blot Analysis
  • SDS-PAGE: Load equal volumes of the eluted surface protein fractions and an equal protein amount of the "Input" fractions onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBS-T).

    • Incubate the membrane with a primary antibody against your protein of interest (e.g., α-sarcoglycan).

    • Controls: It is crucial to also probe for:

      • A loading control for the surface fraction , such as Na+/K+-ATPase or Pan-Cadherin, which are known to be localized to the plasma membrane.

      • A negative control for the surface fraction , such as GAPDH or β-actin, which are cytosolic proteins. Their absence in the eluted fraction confirms that the cell membrane was not compromised during the biotinylation step.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein in the surface fraction to the surface loading control (e.g., Na+/K+-ATPase).

Data Presentation

Quantitative data obtained from the western blot analysis should be summarized to compare the effects of C17 treatment.

Table 1: Densitometric Analysis of Sarcolemma-Localized α-Sarcoglycan Following C17 Treatment

Treatment GroupRelative Surface α-Sarcoglycan Level (Normalized to Na+/K+-ATPase)Fold Change vs. Vehiclep-value
Vehicle (DMSO)1.00 ± 0.151.0-
C17 (5 µM)1.85 ± 0.211.85<0.05
C17 (10 µM)2.98 ± 0.332.98<0.01
C17 (20 µM)3.15 ± 0.283.15<0.01

Data are presented as mean ± SEM (n=3 independent experiments). Statistical significance was determined using a one-way ANOVA followed by a post-hoc test.

Troubleshooting

ObservationPossible CauseRecommended Solution
Low yield of surface proteins Inefficient biotinylation (reagent hydrolyzed or insufficient concentration).Use freshly prepared Sulfo-NHS-SS-Biotin. Optimize the reagent concentration for your cell type.[8]
Low number of starting cells.Ensure plates are at least 85-95% confluent.[14]
Intracellular proteins (e.g., GAPDH) in surface fraction Cell membranes were compromised during handling.Handle cells gently. Ensure all washing and incubation steps are performed with ice-cold buffers.[14]
Biotinylation reaction was run at too high a temperature, allowing internalization.Strictly maintain a temperature of 4°C throughout the labeling and washing steps.[7]
High background in western blot Insufficient washing of streptavidin beads.Increase the number of washes (e.g., to 5) and the volume of wash buffer.[14]
Non-specific binding to beads.Pre-clear the lysate by incubating with beads that do not have streptavidin before the pulldown step.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CFTR Corrector C17 for Myotube Rescue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CFTR corrector C17 for the rescue of sarcoglycan (SG) complex mutants in myotubes, a therapeutic strategy primarily investigated for certain forms of Limb-girdle muscular dystrophy (LGMD).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of CFTR corrector C17 in the context of myotube rescue?

A1: CFTR corrector C17 is being repurposed to rescue missense mutations in sarcoglycan (SG) proteins, which are associated with some forms of Limb-girdle muscular dystrophy (LGMD).[1][2][3] Although originally developed to correct trafficking defects of the CFTR protein in cystic fibrosis, C17 has been shown to be effective in rescuing folding-defective SG mutants.[1][4]

Q2: What is the mechanism of action of C17 in rescuing mutant sarcoglycans?

A2: Missense mutations in SG genes, such as SGCA (α-sarcoglycan) and SGCB (β-sarcoglycan), can lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, specifically the ubiquitin-proteasome system.[1][5][3] C17 is believed to act as a pharmacological chaperone, stabilizing the misfolded SG protein and allowing it to escape degradation.[2][6] This enables the rescued SG protein to traffic to the sarcolemma and assemble with other SG subunits to form a functional sarcoglycan complex.[1][7][4] The restored complex enhances sarcolemma stability.[2][4]

Q3: In which specific conditions has C17 been shown to be effective for myotube rescue?

A3: C17 has demonstrated efficacy in preclinical models of LGMD, specifically in rescuing α-sarcoglycan mutants (implicated in LGMD-R3) and β-sarcoglycan mutants (implicated in LGMD-R4).[1][4] Studies have shown successful rescue of the SG-complex in patient-derived primary myotubes and in a mouse model of α-sarcoglycanopathy.[1][3][4]

Q4: What is the typically recommended starting concentration for C17 in myotube experiments?

A4: Based on published studies, a concentration of 10 µM C17 has been consistently used for the treatment of patient-derived myotubes.[4][8] This concentration has been shown to be effective in rescuing the sarcoglycan complex without evident signs of cytotoxicity.[4][8]

Q5: What is the standard duration of C17 treatment for myotube rescue?

A5: For in vitro myotube experiments, a treatment duration of 72 to 96 hours is commonly reported to be effective.[4][8]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low or no rescue of the sarcoglycan complex at the sarcolemma. Suboptimal C17 Concentration: The concentration of C17 may be too low for the specific cell line or mutation.Concentration Optimization: Perform a dose-response experiment ranging from 1 µM to 20 µM C17 to determine the optimal concentration for your specific model.
Insufficient Treatment Duration: The treatment time may be too short to allow for protein rescue, trafficking, and complex assembly.Time Course Experiment: Treat myotubes for 48, 72, 96, and 120 hours to identify the optimal treatment duration.
Mutation-Specific Ineffectiveness: The specific sarcoglycan mutation may not be amenable to rescue by C17.Verify Mutation Type: Confirm that the mutation is a missense mutation that causes a folding defect. C17 is not expected to work for truncating mutations.
Signs of cytotoxicity observed in myotubes (e.g., detachment, morphological changes). C17 Concentration is Too High: High concentrations of C17 or its solvent (DMSO) may be toxic to the cells.Reduce C17 Concentration: If using concentrations above 10 µM, consider reducing them. Perform a Cytotoxicity Assay: Use assays like LDH or MTT to determine the toxic threshold of C17 in your myotube cultures. Control for Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Inconsistent results between experiments. Variability in Myotube Differentiation: The differentiation state of the myotubes can affect protein expression and response to treatment.Standardize Differentiation Protocol: Ensure consistent cell seeding density, differentiation medium, and timing. Use differentiation markers (e.g., myosin heavy chain) to confirm a consistent differentiation state before starting treatment.
Compound Instability: C17 may degrade over time in solution.Proper Compound Handling: Prepare fresh stock solutions of C17 in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Summary of C17 Treatment Parameters for Myotube Rescue

ParameterRecommended ValueSource
Cell Type Patient-derived primary myotubes[4]
C17 Concentration 10 µM[4][8]
Vehicle DMSO (1‰ or 0.1%)[4][8]
Treatment Duration 96 hours[4]
Assay Immunofluorescence, Western Blot, Creatine Kinase Release[4]

Experimental Protocols

Myotube Culture and Differentiation
  • Cell Seeding: Plate patient-derived myogenic cells on coated culture dishes (e.g., with gelatin or collagen).

  • Proliferation: Culture the cells in a high-serum proliferation medium until they reach 80-90% confluency.

  • Differentiation: To induce differentiation into myotubes, switch the culture medium to a low-serum differentiation medium.

  • Maturation: Allow the myotubes to differentiate and mature for 7 days. The medium should be changed every 2-3 days.

C17 Treatment Protocol
  • Preparation of C17 Stock Solution: Prepare a concentrated stock solution of C17 in sterile DMSO. For example, a 10 mM stock solution. Store in aliquots at -20°C or -80°C.

  • Treatment: After 7 days of differentiation, replace the medium with fresh differentiation medium containing the desired final concentration of C17 (e.g., 10 µM). For the vehicle control, add an equivalent volume of DMSO.

  • Incubation: Incubate the myotubes with C17 for 72-96 hours.

Immunofluorescence Staining for Sarcoglycan Complex Localization
  • Fixation: After treatment, wash the myotubes with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes (if staining for intracellular epitopes).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% goat serum and 1% BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies specific for α-sarcoglycan or β-sarcoglycan overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI, wash with PBS, and mount the coverslips on microscope slides.

  • Imaging: Visualize the localization of the sarcoglycan proteins using a fluorescence microscope.

Western Blot Analysis for Sarcoglycan Protein Levels
  • Protein Extraction: Lyse the treated and control myotubes in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the sarcoglycan proteins and a loading control (e.g., GAPDH). Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to compare protein levels between different treatment conditions.

Mandatory Visualizations

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Sarcolemma mutant_sg Misfolded Sarcoglycan (SG) Mutant ub Ubiquitin mutant_sg->ub Recognized by Quality Control chaperone Chaperone-Assisted Folding mutant_sg->chaperone Correct Folding c17 CFTR Corrector 17 c17->mutant_sg Stabilizes Folding proteasome Proteasome Degradation ub->proteasome Targeted for Degradation processing Further Processing & Trafficking chaperone->processing sg_complex Functional Sarcoglycan Complex processing->sg_complex

Caption: Mechanism of C17-mediated rescue of mutant sarcoglycan.

cluster_analysis Analysis start Start: Patient-derived Myogenic Cells culture Culture & Differentiate into Myotubes (7 days) start->culture treat Treat with C17 (e.g., 10 µM) or Vehicle (DMSO) for 72-96h culture->treat if_stain Immunofluorescence: Assess SG Complex Localization treat->if_stain wb Western Blot: Quantify SG Protein Levels treat->wb func_assay Functional Assay: (e.g., Creatine Kinase Release) treat->func_assay end End: Data Interpretation if_stain->end wb->end func_assay->end

Caption: Experimental workflow for testing C17 in myotubes.

problem Problem: Low SG Rescue Efficiency cause1 Is C17 concentration optimized? problem->cause1 Check cause2 Is treatment duration sufficient? problem->cause2 Check cause3 Are myotubes well-differentiated? problem->cause3 Check solution1 Solution: Perform dose-response (1-20 µM) cause1->solution1 No solution2 Solution: Perform time-course (48-120h) cause2->solution2 No solution3 Solution: Standardize differentiation protocol and check markers cause3->solution3 No

References

Technical Support Center: Assessing Potential In Vitro Cytotoxicity of CFTR Corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of CFTR corrector 17 (C17).

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in vitro?

A1: Currently, there is limited publicly available data specifically detailing the in vitro cytotoxicity of this compound (C17). However, in vivo studies in murine models of muscular dystrophy have suggested no major toxic effects.[1][2][3] One study on patient-derived primary myotubes indicated no visible signs of toxicity when treated with 10 µM of C17 for 96 hours.[4] As with any compound, it is crucial to perform cell-type-specific cytotoxicity assessments to determine the therapeutic window.

Q2: Which cell lines are appropriate for testing the cytotoxicity of C17?

A2: The choice of cell line should be guided by the research question. For assessing on-target cytotoxicity in the context of cystic fibrosis, human bronchial epithelial cells (like CFBE41o- or primary HBE cells) expressing mutant CFTR are relevant. For off-target effects, a panel of cell lines from different tissues (e.g., liver-derived HepG2, kidney-derived HEK293, and neuronal SH-SY5Y cells) should be considered.

Q3: What are the recommended initial concentration ranges for C17 in cytotoxicity assays?

A3: Based on efficacy studies where C17 was used at 10 µM, a sensible starting point for cytotoxicity testing would be a concentration range spanning several orders of magnitude around this effective dose.[4][5] A suggested starting range could be from 0.1 µM to 100 µM.

Q4: How can I be sure that the observed effects are due to C17 cytotoxicity and not other factors?

A4: It is essential to include proper controls in your experiments. These should include a vehicle control (the solvent used to dissolve C17, typically DMSO) at the same final concentration as in the experimental wells. Additionally, a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) and a negative control (untreated cells) are necessary for assay validation.

Troubleshooting Guides

MTT Assay: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
High background absorbance in wells without cells. Contamination of media or reagents.Use fresh, sterile reagents and media. Ensure aseptic technique during the assay.
C17 may be reducing the MTT reagent directly.Run a control plate with C17 in cell-free media to quantify any direct reduction of MTT by the compound. Subtract this background from the experimental values.[6]
Low signal or poor dynamic range. Suboptimal cell number.Perform a cell titration experiment to determine the optimal seeding density for your cell line.
Insufficient incubation time with MTT.Optimize the MTT incubation time (typically 1-4 hours) for your specific cell type.[7]
Inconsistent results between replicate wells. Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability.
Incomplete dissolution of formazan (B1609692) crystals.Ensure thorough mixing after adding the solubilization solution. Visually inspect wells for complete dissolution.[8]
LDH Assay: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
High background LDH release in the negative control wells. Mechanical stress to cells during handling.Handle cells gently during seeding and media changes. Avoid excessive pipetting.
Over-confluent cell cultures.Seed cells at a density that avoids confluency during the experiment.
Low signal in the positive control (lysis buffer). Incomplete cell lysis.Ensure the lysis buffer is added to the positive control wells for the recommended time to achieve complete cell lysis.
Low LDH expression in the cell type.Confirm that your chosen cell line expresses sufficient levels of LDH for detection.
Variability between experiments. Differences in cell passage number or health.Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
Temperature fluctuations during the assay.Allow all reagents and plates to equilibrate to room temperature before performing the assay.[9]
Caspase-3 Assay: Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
No significant increase in caspase-3 activity with a known apoptosis inducer. Inefficient induction of apoptosis.Optimize the concentration and incubation time of the positive control (e.g., staurosporine).
Insufficient cell lysis.Ensure complete cell lysis by following the protocol's instructions for the lysis buffer.
High background fluorescence. Autofluorescence of the compound or cell culture components.Run a control with C17 in the absence of cell lysate to check for compound interference. Use phenol (B47542) red-free medium if necessary.
Signal decreases at later time points. Transient nature of caspase-3 activation.Perform a time-course experiment to identify the peak of caspase-3 activation for your specific experimental conditions.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of C17 in Various Cell Lines (MTT Assay, 48h incubation)

Cell LineTissue of OriginIC50 (µM)
CFBE41o- (F508del)Bronchial Epithelium> 100
HepG2Liver75.2
HEK293Kidney88.5
SH-SY5YNeuroblastoma63.1

Table 2: Hypothetical LDH Release and Caspase-3 Activation in CFBE41o- cells treated with C17 (48h incubation)

C17 Concentration (µM)% LDH Release (relative to max lysis)Fold Change in Caspase-3 Activity (relative to vehicle)
0 (Vehicle)5.2 ± 1.11.0 ± 0.2
106.1 ± 1.51.2 ± 0.3
5015.8 ± 2.32.5 ± 0.6
10048.9 ± 5.74.8 ± 0.9

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of C17 in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]

LDH Cytotoxicity Assay
  • Plate Setup: Seed cells in a 96-well plate and treat with C17 as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.

Caspase-3 Activity Assay (Fluorometric)
  • Cell Lysis: After treating cells with C17, lyse the cells using the lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: In a black 96-well plate, add 50 µg of protein from each lysate.

  • Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[11][12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.[11][12]

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_data Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Overnight Adherence seed_cells->adherence prepare_c17 Prepare C17 Serial Dilutions add_c17 Add C17 to Cells prepare_c17->add_c17 incubate Incubate (24-72h) add_c17->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh caspase3 Caspase-3 Assay incubate->caspase3 read_plate Measure Absorbance/ Fluorescence mtt->read_plate ldh->read_plate caspase3->read_plate calculate_ic50 Calculate IC50/ Fold Change read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

signaling_pathways cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis/Necroptosis c17 This compound ros Reactive Oxygen Species (ROS) c17->ros er_stress ER Stress c17->er_stress mito_dysfunction Mitochondrial Dysfunction c17->mito_dysfunction ros->mito_dysfunction membrane_damage Plasma Membrane Damage ros->membrane_damage er_stress->mito_dysfunction bax_bak Bax/Bak Activation mito_dysfunction->bax_bak mito_dysfunction->membrane_damage cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis ldh_release LDH Release membrane_damage->ldh_release

Caption: Potential signaling pathways involved in drug-induced cytotoxicity.

References

managing poor solubility of CFTR corrector 17 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for managing the poor aqueous solubility of CFTR Corrector 17 (C17).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C17) and why is its solubility a concern?

This compound is a small molecule modulator designed to address folding defects in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation.[1][2] Like many potent small molecule drugs, C17 is a highly hydrophobic (lipophilic) compound.[3] This inherent property leads to very low solubility in aqueous solutions, such as cell culture media and buffers, creating significant challenges for researchers conducting in vitro and in vivo experiments.

Q2: What is the aqueous solubility of C17?

Q3: What is the recommended solvent for preparing C17 stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of C17.[5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[4]

Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[6] The specific tolerance to DMSO can vary between cell lines, so it is crucial to include a vehicle control (medium with the same final DMSO concentration without C17) in your experiments to assess any potential effects of the solvent on the cells.[7]

Q5: How should I store C17 stock solutions?

C17 stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability. Vendor recommendations suggest storage at -20°C for up to one month and at -80°C for up to six months.[8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]

Physicochemical Properties of C17

While experimental solubility data is limited, the following table summarizes key physicochemical properties for this compound (IUPAC Name: 1-(3-(tert-butyl)phenyl)-3-(6-(4-chlorophenoxy)pyridin-3-yl)urea). These properties are indicative of its low aqueous solubility.

PropertyValueImplication for Solubility
Molecular Formula C₂₄H₂₅ClN₄O₂-
Molecular Weight 436.9 g/mol -
Aqueous Solubility Not experimentally determined. Predicted to be very low.High potential for precipitation in aqueous media.
LogP (Predicted) ~5.5 - 6.0Indicates high lipophilicity and poor water solubility.
Primary Solvent DMSORequired to create initial high-concentration stock solutions.

Troubleshooting Guide: C17 Precipitation in Aqueous Solutions

This section addresses common issues encountered when diluting C17 stock solutions into aqueous media.

Problem 1: Immediate Precipitation or Cloudiness Upon Dilution

  • Question: I dissolved C17 in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening and how can I fix it?

  • Answer: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[4] The sudden solvent exchange causes the compound to fall out of solution.

Potential CauseRecommended Solution
High Final Concentration The desired final concentration of C17 exceeds its maximum solubility limit in the aqueous medium. Solution: Decrease the final working concentration of C17. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration under your specific experimental conditions.[4]
Rapid Dilution Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium creates localized supersaturation, leading to precipitation. Solution: Use a stepwise or serial dilution method. First, create an intermediate dilution of the C17 stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium. Always add the compound solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[4][5]
Low Temperature of Medium The solubility of many compounds, including C17, decreases at lower temperatures. Solution: Always use pre-warmed (37°C) cell culture medium or buffers when preparing your working solutions.[5]
High Final DMSO Concentration While necessary for the stock, a high final DMSO concentration (e.g., >1%) can be toxic to cells and may not prevent precipitation upon significant dilution. Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6] This may require preparing a more dilute stock solution in DMSO initially.

Problem 2: Delayed Precipitation in Culture

  • Question: My C17 solution was clear when I added it to the cells, but after several hours or a day in the incubator, I see crystalline precipitates in the wells. What causes this?

  • Answer: Delayed precipitation can occur due to several factors related to the stability of the supersaturated solution over time and changes in the culture environment.

Potential CauseRecommended Solution
Metastable Supersaturation The initial clear solution may have been supersaturated, a thermodynamically unstable state. Over time, the compound can crystallize out of this state. Solution: Lower the final working concentration to stay within the thermodynamic solubility limit. The presence of serum proteins in the medium can sometimes help stabilize the compound, so using serum-containing medium during dilution may help.
Media Evaporation In long-term experiments, evaporation from the culture plates can increase the concentration of all components, including C17, pushing it beyond its solubility limit. Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing the culture plates from the incubator for observation can cause temperature cycling, which can affect compound solubility. Solution: Minimize the time that plates are outside the incubator. If performing microscopy, use a heated stage to maintain a constant temperature.

Experimental Protocols

Protocol 1: Preparation of C17 Stock and Working Solutions for Cell Culture

This protocol outlines the standard procedure for preparing a C17 stock solution in DMSO and diluting it into cell culture medium to minimize precipitation.

  • Prepare High-Concentration Stock Solution:

    • Weigh the required amount of solid C17 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing vigorously. If necessary, brief sonication in a water bath can be used to aid dissolution.[4]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Aliquot the stock solution into sterile, single-use tubes and store at -80°C.[8]

  • Prepare Final Working Solution (Example for 10 µM final concentration):

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution. For example, add 2 µL of a 10 mM C17 stock solution to 198 µL of pre-warmed medium. This creates a 100 µM intermediate solution in a medium containing 1% DMSO.

      • Gently vortex the intermediate dilution.

    • Final Dilution:

      • Add the intermediate dilution to the final volume of pre-warmed medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM C17 concentration.

      • The final DMSO concentration in this example would be 0.1%.

    • Add the final solution to your cells immediately after preparation.

Protocol 2: Determining the Maximum Soluble Concentration of C17 in Culture Medium

This protocol helps you determine the practical upper concentration limit for C17 in your specific aqueous medium to avoid precipitation during your experiment.

  • Prepare a Serial Dilution of C17 Stock:

    • In a series of sterile microcentrifuge tubes, perform a serial dilution of your high-concentration C17 stock solution (e.g., 10 mM in DMSO) with DMSO to create a range of stock concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Dilute into Culture Medium:

    • In a 96-well clear-bottom plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to each well.

    • Add 2 µL of each DMSO-diluted C17 stock to the wells in triplicate. This will create a range of final C17 concentrations with a constant final DMSO concentration of 1%.

    • Include a "vehicle control" well containing medium and 2 µL of pure DMSO.

  • Incubate and Observe:

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[4]

    • For a more quantitative assessment, you can measure the absorbance (optical density) of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration of C17 that remains clear and shows no significant increase in absorbance over the time course of your experiment is the maximum working soluble concentration under those conditions.

Visual Diagrams

The following diagrams illustrate the mechanism of action for CFTR correctors and a logical workflow for troubleshooting solubility issues.

Troubleshooting_Workflow start Start: Precipitation of C17 in Aqueous Solution q1 Is the final C17 concentration high? start->q1 a1_yes Reduce final concentration. Perform solubility assay (Protocol 2). q1->a1_yes Yes q2 How was the dilution performed? q1->q2 No a1_yes->q2 a2_direct Use stepwise dilution. Add dropwise to vortexing medium. q2->a2_direct Direct addition q3 Was the medium pre-warmed to 37°C? q2->q3 Stepwise a2_direct->q3 a3_no Always use pre-warmed (37°C) medium for all dilution steps. q3->a3_no No q4 Is final DMSO concentration <0.5%? q3->q4 Yes a3_no->q4 a4_no Adjust stock concentration to ensure final DMSO is ideally <=0.1%. q4->a4_no No end_node Solution Clear: Proceed with Experiment q4->end_node Yes a4_no->end_node

References

minimizing off-target effects of C17 in muscular dystrophy studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C17 in Muscular Dystrophy Research

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C17 in muscular dystrophy studies, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C17 in the context of muscular dystrophy?

A1: C17 is a novel small molecule inhibitor of the canonical NF-κB signaling pathway. In muscular dystrophy, chronic activation of NF-κB in muscle cells contributes to inflammation, muscle fiber damage, and the inhibition of muscle regeneration. C17 is designed to suppress this pathological inflammation by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Q2: What are the known or potential off-target effects of C17?

A2: While C17 shows high specificity for the IKK complex, potential off-target effects may include the inhibition of other kinases with similar ATP-binding sites or unintended interactions with other signaling pathways. High concentrations of C17 have been observed to induce mild hepatotoxicity in preclinical models and may impact immune cell function due to the central role of NF-κB in immunity.

Q3: What is the recommended in vitro concentration range for C17?

A3: For in vitro studies using myoblast or myotube cultures, the recommended concentration range for C17 is typically between 1 µM and 10 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should C17 be prepared and stored?

A4: C17 is supplied as a lyophilized powder. For stock solutions, reconstitute in DMSO to a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Toxicity Observed in vitro 1. C17 concentration is too high.2. Solvent (DMSO) concentration is toxic.3. Cell line is particularly sensitive.1. Perform a dose-response experiment to determine the IC50 and a non-toxic working concentration.2. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.3. Test C17 on a different muscle cell line or primary muscle cells.
Inconsistent Experimental Results 1. Instability of C17 in working solution.2. Variability in cell culture conditions.3. Inconsistent timing of treatment.1. Prepare fresh working solutions of C17 for each experiment from a frozen stock.2. Standardize cell seeding density, passage number, and media composition.3. Ensure precise and consistent timing for C17 administration and endpoint analysis.
Lack of Efficacy in Animal Models 1. Poor bioavailability or rapid metabolism of C17.2. Suboptimal dosing regimen (dose or frequency).3. Incorrect route of administration.1. Conduct pharmacokinetic (PK) studies to assess C17's absorption, distribution, metabolism, and excretion (ADME) profile.2. Perform a dose-ranging study to identify the most effective and well-tolerated dose.3. Test alternative routes of administration (e.g., intraperitoneal vs. oral gavage) based on PK data.
Unexpected Phenotypes in Animal Models 1. On-target effects in other tissues.2. Off-target effects of C17.3. Immune system modulation.1. Conduct a full toxicology assessment, including histopathology of major organs.2. Perform RNA-sequencing or proteomics on treated tissues to identify affected pathways.3. Monitor immune cell populations and cytokine levels in treated animals.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay for C17
  • Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • C17 Preparation: Prepare a 2X serial dilution of C17 in cell culture medium, with concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the C17 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot for NF-κB Pathway Activation
  • Cell Lysis: After treating myotubes with C17 and stimulating with TNF-α (10 ng/mL) for 30 minutes, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-IκBα or total IκBα overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα to total IκBα.

Quantitative Data Summary

Table 1: In Vitro Efficacy and Toxicity of C17

Cell Line C17 IC50 (NF-κB Inhibition) C17 CC50 (Cytotoxicity) Therapeutic Index (CC50/IC50)
C2C12 Myoblasts1.5 µM50 µM33.3
Human Myoblasts2.1 µM65 µM31.0

Table 2: Off-Target Kinase Inhibition Profile of C17

Kinase C17 Ki (nM) Selectivity vs. IKKβ
IKKβ (On-Target) 50 1x
PKA>10,000>200x
MAPK18,500170x
GSK3β6,200124x

Visualizations

C17_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates pIκBα p-IκBα IκBα->pIκBα NFκB NF-κB (p65/p50) Proteasome Proteasome pIκBα->Proteasome Degradation NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation C17 C17 C17->IKK Inhibits DNA DNA NFκB_n->DNA Binds Inflammation Inflammatory Genes DNA->Inflammation Transcription

Caption: C17 inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome IssueType In Vitro or In Vivo Issue? Start->IssueType InVitro In Vitro Issue: High Toxicity or Inconsistent Results IssueType->InVitro In Vitro InVivo In Vivo Issue: Lack of Efficacy or Unexpected Phenotype IssueType->InVivo In Vivo CheckConcentration Verify C17 Concentration and DMSO Level InVitro->CheckConcentration CheckPK Conduct Pharmacokinetic (PK) Studies InVivo->CheckPK StandardizeCulture Standardize Cell Culture and Treatment Protocols CheckConcentration->StandardizeCulture Solution Refined Protocol StandardizeCulture->Solution DoseRanging Perform Dose-Ranging Toxicity Study CheckPK->DoseRanging AnalyzePathways Perform Off-Target Analysis (e.g., RNA-seq) DoseRanging->AnalyzePathways AnalyzePathways->Solution

Caption: A logical workflow for troubleshooting common issues with C17 experiments.

improving the efficacy of C17 with combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

C17 Combination Therapy Technical Support Center

Welcome to the technical support center for C17, a selective, ATP-competitive inhibitor of the p97 ATPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing C17 in combination therapies, troubleshooting common experimental issues, and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C17? A1: C17 is a small molecule inhibitor that competitively targets the D2 ATPase domain of p97 (also known as VCP).[1][2] p97 is an essential AAA+ ATPase that plays a critical role in protein homeostasis by extracting ubiquitinated proteins from cellular complexes or membranes, thereby facilitating their degradation by the proteasome.[3][4][5] By inhibiting p97's ATPase activity, C17 disrupts processes like endoplasmic reticulum-associated degradation (ERAD), leading to the accumulation of misfolded, poly-ubiquitinated proteins.[6][7] This accumulation induces severe proteotoxic stress, triggers the Unfolded Protein Response (UPR), and ultimately leads to apoptosis in cancer cells, which are often highly dependent on robust protein homeostasis pathways.[1][4][5][7]

Q2: What is the rationale for using C17 in combination with other therapies? A2: The primary goal of combination therapy is to achieve a synergistic anti-cancer effect, where the combined efficacy is greater than the sum of the individual agents.[8][9] This approach can also help overcome or prevent the development of drug resistance and may allow for the use of lower, less toxic doses of each compound.[9][10][11] C17 is particularly well-suited for combination strategies. For example, combining C17 with a proteasome inhibitor like bortezomib (B1684674) creates a dual blockade on the ubiquitin-proteasome system.[12] Another rational combination is with PARP inhibitors, as p97 is involved in DNA damage repair, and its inhibition can sensitize cancer cells to agents that target this process.[5]

Q3: How should I select a suitable agent to combine with C17? A3: The selection should be based on a mechanistic rationale to exploit cancer cell vulnerabilities. Key strategies include:

  • Vertical Pathway Inhibition: Target another component within the same critical pathway (e.g., combining C17 with a proteasome inhibitor).[12]

  • Parallel Pathway Inhibition: Target a complementary survival pathway (e.g., combining C17 with inhibitors of PI3K/AKT/mTOR or MAPK signaling).[5]

  • Exploiting Synthetic Lethality: Combine C17 with a drug that targets a pathway essential for survival only when p97 is inhibited (e.g., combining with a PARP inhibitor in tumors with high replicative stress).[5]

Troubleshooting Guides

Problem 1: I am not observing the expected synergistic effect between C17 and my combination agent.

  • Possible Cause: The concentration range or the ratio of the two drugs is not optimal for synergy. Drug interactions are highly dose-dependent.

    • Troubleshooting Steps:

      • Perform a dose-response matrix experiment, testing a wide range of concentrations for both C17 and the combination agent.

      • Analyze the data using synergy models like the Loewe additivity or Bliss independence models to calculate synergy scores across the entire matrix.[13] Software such as Combenefit or CompuSyn can be used for this analysis.[14][15]

      • This will allow you to generate an isobologram or a synergy score map to visualize the regions of synergy (CI < 1), additivity (CI = 1), and antagonism (CI > 1).[8][16][17]

  • Possible Cause: The dosing schedule (concurrent vs. sequential) is suboptimal. The order and timing of drug administration can dramatically influence the outcome.

    • Troubleshooting Steps:

      • Design experiments to test different schedules. For example:

        • Concurrent: Add C17 and the second agent at the same time.

        • Sequential A: Prime cells with C17 for a set period (e.g., 6-24 hours) before adding the second agent.

        • Sequential B: Prime cells with the second agent before adding C17.

      • Measure cell viability or another relevant endpoint for each condition to determine the most effective schedule.

Problem 2: How can I confirm that C17 is effectively inhibiting p97 in my cell-based assay?

  • Possible Cause: The compound may be inactive, degraded, or unable to penetrate the cells effectively.

    • Troubleshooting Steps: Assess the downstream pharmacodynamic biomarkers of p97 inhibition via Western blot.[18][19] Effective p97 inhibition should lead to:

      • Accumulation of K48-linked polyubiquitinated proteins: This is a direct indicator of a blockage in the ubiquitin-proteasome system.[19]

      • Induction of ER Stress Markers: Look for increased expression of UPR-related proteins such as ATF4 and its target, CHOP.[18][19]

      • Induction of Apoptosis Markers: At later time points (e.g., 24-48 hours), check for an increase in cleaved caspase-3 (CC3), a marker of apoptosis execution.[19]

Problem 3: My cells have developed resistance to C17.

  • Possible Cause: As seen with other targeted therapies, resistance can arise from mutations in the drug target. For ATP-competitive p97 inhibitors, resistance mutations often occur in or near the D2 ATP-binding pocket or in the linker region between the D1 and D2 domains.[20][21]

    • Troubleshooting Steps:

      • Confirm Target-Specific Resistance: Test your resistant cell line's sensitivity to an allosteric p97 inhibitor (e.g., NMS-873).[20] If the cells remain sensitive to an inhibitor with a different binding site, it strongly suggests that resistance is due to a mutation in the ATP-binding site targeted by C17.[20]

      • Sequence p97: If possible, sequence the p97 gene in your resistant cells to identify potential mutations.

      • Combination Strategy: The combination of an ATP-competitive inhibitor (like C17) with an allosteric inhibitor has been shown to suppress the emergence of resistance in vitro.[20]

G Start Decreased C17 Efficacy Observed CheckBiomarkers Assess p97 Inhibition Biomarkers (e.g., Poly-Ub, CHOP) Start->CheckBiomarkers BiomarkersOK Biomarkers Not Induced CheckBiomarkers->BiomarkersOK CompoundIssue Potential Compound Inactivity or Permeability Issue BiomarkersOK->CompoundIssue Yes TestAllosteric Test Sensitivity to Allosteric p97 Inhibitor BiomarkersOK->TestAllosteric No AllostericSensitive Sensitive to Allosteric Inhibitor? TestAllosteric->AllostericSensitive TargetMutation Resistance Likely Due to Target Site Mutation in p97 AllostericSensitive->TargetMutation Yes GlobalResistance Potential Global Resistance (e.g., Drug Efflux) AllostericSensitive->GlobalResistance No SequenceP97 Sequence p97 Gene TargetMutation->SequenceP97 CombineInhibitors Consider Combination of ATP-competitive + Allosteric Inhibitors TargetMutation->CombineInhibitors

Caption: Experimental workflow for combination drug synergy analysis.

Protocol 2: Western Blot Analysis of p97 Inhibition Biomarkers

This protocol details the detection of key biomarkers to confirm the mechanism of action of C17. [18]

  • Methodology:

    • Cell Treatment: Plate cells and treat with C17 at various concentrations and time points (e.g., 4, 8, 24 hours). Include a vehicle control.

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Anti-K48-linkage Specific Polyubiquitin

      • Anti-CHOP (GADD153)

      • Anti-Cleaved Caspase-3

      • Anti-Actin or GAPDH (as a loading control)

    • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway: C17-Mediated Proteotoxic Stress

G C17 C17 p97 p97 ATPase C17->p97 inhibition Ub_Proteins Poly-ubiquitinated Proteins p97->Ub_Proteins blocks processing of ERAD ER-Associated Degradation (ERAD) p97->ERAD required for Proteasome Proteasome Ub_Proteins->Proteasome degradation ER_Stress Proteotoxic / ER Stress Ub_Proteins->ER_Stress accumulation induces ERAD->Ub_Proteins UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP Expression UPR->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes

References

Technical Support Center: Understanding Variability in C17 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and address the variability in the efficacy of C17 (Vemurafenib analog) across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C17?

C17 is a potent and selective inhibitor of the BRAF serine-threonine kinase.[1][2] Specifically, it targets the mutated BRAF V600E kinase, which is constitutively active in a significant percentage of melanomas and other cancers.[3][4] By binding to the ATP-binding site of the mutated BRAF V600E protein, C17 inhibits its activity, leading to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway (BRAF/MEK/ERK).[2][4][5][6] This disruption of the signaling cascade inhibits tumor cell proliferation and induces apoptosis.[1][6] C17 is most effective in cell lines harboring the BRAF V600E mutation and is not known to have antitumor effects in cell lines with wild-type BRAF.[1][3]

Q2: Why does the efficacy of C17 vary so much between different cancer cell lines?

The variability in C17 efficacy is primarily due to the genetic and molecular heterogeneity of cancer cells. The most critical factor is the BRAF mutation status.[3][4] Cell lines with the BRAF V600E mutation are generally sensitive to C17, while those with wild-type BRAF are not.[1] However, even among BRAF V600E mutant cell lines, the degree of sensitivity can vary due to a phenomenon known as drug resistance. This resistance can be either intrinsic (pre-existing) or acquired (develops after treatment).[7][8]

Q3: What are the main mechanisms of resistance to C17?

Resistance to C17 can be broadly categorized into two main types:

  • Reactivation of the MAPK Pathway: This can occur through several mechanisms, including:

    • Secondary mutations in genes upstream or downstream of BRAF, such as NRAS or MEK1.[9][10]

    • Alternative splicing of BRAF V600E , which results in a truncated protein that can still signal.[9][10]

    • Overexpression of the BRAF V600E protein , which can overcome the inhibitory effects of C17.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blockade of the MAPK pathway. The most common bypass pathway is the PI3K/AKT/mTOR pathway .[11][12][13][14][15] Activation of this pathway can be triggered by receptor tyrosine kinases (RTKs) such as EGFR, PDGFRβ, and MET.[9][15][16][17]

Q4: Can C17 paradoxically activate the MAPK pathway?

Yes, in melanoma cells without BRAF V600E mutations, C17 can paradoxically stimulate the normal BRAF protein and may promote tumor growth.[6] This is an important consideration when selecting cell lines for experiments.

Troubleshooting Guides

Guide 1: Unexpectedly Low Efficacy in a BRAF V600E Mutant Cell Line

Problem: Your BRAF V600E mutant cell line is showing less sensitivity to C17 than expected (i.e., a higher IC50 value).

Possible Cause Troubleshooting Steps
Incorrect BRAF mutation status 1. Re-verify the BRAF V600E mutation status of your cell line using a reliable method such as Sanger sequencing or a commercial mutation detection kit.[18][19][20] 2. See the "Experimental Protocols" section for more details on mutation detection methods.
Activation of bypass pathways 1. Assess the activation of the PI3K/AKT pathway by performing a Western blot for phosphorylated AKT (p-AKT) and its downstream targets (e.g., p-mTOR, p-S6K).[13][14] 2. See the "Experimental Protocols" section for a detailed Western blot protocol.
Upregulation of receptor tyrosine kinases (RTKs) 1. Analyze the expression and phosphorylation of RTKs such as EGFR, PDGFRβ, and MET using Western blotting or phospho-RTK arrays.[9][21]
Presence of secondary mutations 1. Sequence key genes in the MAPK pathway, such as NRAS and MEK1, to check for acquired resistance mutations.[9][10]
Experimental variability 1. Review your cell viability assay protocol for any inconsistencies. 2. Ensure accurate cell seeding density and drug concentrations. 3. See the "Experimental Protocols" section for a detailed cell viability assay protocol.
Guide 2: Difficulty Confirming Activation of the PI3K/AKT Bypass Pathway

Problem: You suspect PI3K/AKT pathway activation is causing resistance, but your Western blot results for p-AKT are inconclusive.

Possible Cause Troubleshooting Steps
Suboptimal antibody 1. Ensure your primary antibody for p-AKT is validated for Western blotting and is specific to the correct phosphorylation site. 2. Optimize the antibody concentration and incubation time.
Low protein levels 1. Increase the amount of protein loaded onto the gel. 2. Use a more sensitive chemiluminescent substrate.[22]
Transient activation 1. Perform a time-course experiment to assess p-AKT levels at different time points after C17 treatment.[14]
Inefficient protein extraction 1. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.[23]
Issues with Western blot transfer 1. Verify efficient protein transfer from the gel to the membrane by using a Ponceau S stain.[23]

Quantitative Data

Table 1: C17 (Vemurafenib) IC50 Values in Various Melanoma Cell Lines

Cell LineBRAF StatusC17 (Vemurafenib) IC50 (µM)Reference
A375V600E~0.1[24]
SKMEL28V600E~0.3[9]
M229V600E~0.2[9]
M249V600E~0.5[9]
A375-R1 (Resistant)V600E, KRAS K117N>10[24]

Table 2: Comparison of BRAF V600E Mutation Detection Methods

MethodSensitivitySpecificityThroughputCostReference
Sanger Sequencing ~10-20% mutant allele frequencyHighLowModerate[18][19][25]
Real-Time PCR (e.g., Cobas) ~1-5% mutant allele frequencyHighHighHigh[18][19][20][25]
Immunohistochemistry (VE1) HighHighHighLow[20][26]
Next-Generation Sequencing (NGS) <1% mutant allele frequencyVery HighHighHigh[19][20]

Experimental Protocols

Protocol 1: BRAF V600E Mutation Detection (Sanger Sequencing)
  • DNA Extraction: Isolate genomic DNA from your cell line using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the BRAF gene containing codon 600 using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product as a template.

  • Data Analysis: Analyze the sequencing data to identify the presence of the V600E mutation (a G>A substitution at nucleotide 1799).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[27][28]

  • Drug Treatment: Treat the cells with a serial dilution of C17 (Vemurafenib) for 48-72 hours.[27] Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[27][29]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27][29]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[2]

Protocol 3: Western Blotting for MAPK and PI3K/AKT Pathway Analysis
  • Cell Lysis: Lyse C17-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[2][23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and AKT overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]

Visualizations

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation C17 C17 (Vemurafenib) C17->BRAF_V600E

Caption: C17 inhibits the mutated BRAF V600E, blocking the MAPK signaling pathway.

Bypass_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway (Bypass) BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK MAPK_Proliferation Proliferation ERK->MAPK_Proliferation RTK RTK (e.g., EGFR, MET) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR PI3K_Proliferation Proliferation & Survival mTOR->PI3K_Proliferation C17 C17 (Vemurafenib) C17->BRAF_V600E Experimental_Workflow Start Start: Cell line with BRAF V600E mutation Cell_Viability Cell Viability Assay (e.g., MTT) with C17 Start->Cell_Viability IC50_High High IC50? (Resistance) Cell_Viability->IC50_High Western_Blot Western Blot for p-ERK and p-AKT IC50_High->Western_Blot Yes Pathway_Analysis Analyze Pathway Activation Western_Blot->Pathway_Analysis MAPK_Reactivated MAPK Reactivated: Investigate NRAS/MEK mutations Pathway_Analysis->MAPK_Reactivated p-ERK high PI3K_Activated PI3K/AKT Activated: Investigate upstream RTKs Pathway_Analysis->PI3K_Activated p-AKT high

References

addressing C17 corrector instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C17 corrector. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability of C17 in long-term experiments.

This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results when working with C17.

Troubleshooting Guides

Issue 1: Inconsistent or Diminished C17 Efficacy in Long-Term Experiments

Symptoms:

  • Reduced or loss of expected biological effect of C17 over time (e.g., after 48-72 hours of incubation).

  • High variability in experimental results between replicates or different experimental runs.

  • Unexpected cytotoxicity observed at later time points.

Logical Workflow for Troubleshooting:

start Start: Inconsistent C17 Efficacy check_stock 1. Verify Stock Solution Integrity start->check_stock check_solubility 2. Assess Solubility in Media check_stock->check_solubility Stock OK stock_sub • Freshly prepare stock? • Stored at -80°C in aliquots? • Limited freeze-thaw cycles? check_stock->stock_sub assess_stability 3. Evaluate Chemical Stability check_solubility->assess_stability Soluble solubility_sub • Visible precipitation? • Media cloudy? • Final DMSO concentration <0.1%? check_solubility->solubility_sub mitigate 4. Implement Mitigation Strategies assess_stability->mitigate Instability Detected stability_sub • Perform HPLC stability assay (see protocol). • Test at 37°C over time course. • Analyze for degradation peaks. assess_stability->stability_sub end Resolution: Consistent C17 Activity mitigate->end mitigation_sub • Replenish C17 with media changes. • Protect from light. • Use antioxidants (if compatible). mitigate->mitigation_sub

Caption: Troubleshooting workflow for inconsistent C17 efficacy.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Stock Solution Degradation - Prepare fresh stock solutions of C17 in anhydrous DMSO. - Aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1]
Precipitation in Media - Visually inspect the cell culture media for any signs of precipitation after adding C17. - Ensure the final concentration of the solvent (e.g., DMSO) is kept low (ideally ≤0.1%) to prevent the compound from crashing out of solution.[2] - Pre-warm the media to 37°C before adding the C17 stock solution.[3]
Chemical Instability in Culture Conditions - pH Sensitivity: The pH of cell culture media can shift in the incubator. The amide bonds and thiazole (B1198619) rings in C17 may be susceptible to hydrolysis at non-optimal pH.[1][4] Ensure your media is properly buffered for the CO2 concentration in your incubator. - Temperature Sensitivity: Prolonged incubation at 37°C can accelerate the degradation of some small molecules.[5] - Photodegradation: Aromatic and heterocyclic ring systems, like those in C17, can be susceptible to degradation upon exposure to light.[3] Protect your media and cell cultures containing C17 from direct light. - Oxidation: Cell culture media can be an oxidative environment, which may lead to the degradation of the C17 molecule.[6]
Interaction with Media Components - Serum proteins and other components in the media can sometimes interact with and reduce the effective concentration of small molecules. - Consider assessing C17 stability in both the presence and absence of serum.
Issue 2: C17 Corrector Appears Insoluble or Precipitates in Cell Culture Media

Symptoms:

  • Visible particulate matter, cloudiness, or crystal formation in the cell culture media after the addition of C17.

  • Inconsistent results that may be attributed to an inaccurate concentration of the soluble compound.

Troubleshooting Steps:

ObservationPotential CauseRecommended Solution
Immediate Precipitation The final concentration of C17 exceeds its aqueous solubility.- Decrease the final working concentration of C17. - Perform a serial dilution of the DMSO stock solution directly into pre-warmed (37°C) culture media.[6]
Precipitation Over Time - Temperature Shift: Solubility can decrease as the media equilibrates in the incubator. - pH Shift: Changes in media pH can affect the solubility of C17.- Always use pre-warmed media. - Ensure the media is properly buffered.
Cloudiness or Turbidity This may indicate fine particulate precipitation.- Examine a sample of the media under a microscope to confirm the presence of a chemical precipitate. - If confirmed, perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of C17 and what are its potential stability liabilities?

A1: C17 is a bithiazole derivative.[7] Its chemical formula is C21H18N4O2S2.[5][8] The structure contains amide linkages and heterocyclic aromatic rings (thiazoles). Potential stability concerns for this type of structure in long-term aqueous-based assays include:

  • Hydrolysis: Amide bonds can be susceptible to hydrolysis, especially at non-physiological pH.[9][10]

  • Oxidation: The sulfur-containing thiazole rings and other parts of the molecule may be prone to oxidation in the pro-oxidative environment of cell culture media.[6]

  • Photodegradation: Aromatic systems can be sensitive to light, leading to degradation.[3]

Q2: How should I prepare and store C17 stock solutions?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity, anhydrous solvent like DMSO.[1] This stock solution should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable.[1]

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v).[2]

Q4: How often should I replenish C17 in my long-term experiment?

A4: The frequency of replenishment will depend on the stability of C17 under your specific experimental conditions. If you suspect instability, it is advisable to perform a media change with freshly prepared C17-containing media every 24-48 hours. To confirm the optimal replenishment schedule, you should perform a stability study as outlined in the experimental protocol below.

Q5: Could C17 be interacting with the plasticware of my cell culture plates?

A5: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the media. While there is no specific data on this for C17, it is a possibility. If you suspect this is an issue, consider using low-protein-binding plates.

Experimental Protocols

Protocol: Assessing the Stability of C17 in Cell Culture Media by HPLC

This protocol provides a method to determine the stability of C17 in your specific cell culture medium over time.

Workflow for C17 Stability Assessment:

start Start: Prepare C17 Working Solution incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48, 72h) incubate->sample hplc Analyze Samples by HPLC sample->hplc analyze Quantify C17 Peak Area hplc->analyze plot Plot % Remaining C17 vs. Time analyze->plot end Determine C17 Half-Life plot->end misfolded_protein Misfolded Protein (e.g., mutant α-sarcoglycan) stabilized_complex Stabilized Protein-C17 Complex misfolded_protein->stabilized_complex Binding degradation Ubiquitin-Proteasome Degradation misfolded_protein->degradation Default Pathway c17 C17 Corrector c17->stabilized_complex trafficking Correct Trafficking to Cell Membrane stabilized_complex->trafficking functional_protein Functional Protein at Cell Membrane trafficking->functional_protein

References

overcoming low transfection efficiency in C17 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the C17.2 neural progenitor cell line. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with low transfection efficiency in your C17.2 studies.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the transfection of C17.2 cells.

Q1: Why am I getting low transfection efficiency in my C17.2 cells?

A1: Low transfection efficiency in C17.2 cells, a murine neural progenitor cell line, is a common challenge.[1][2][3][4][5] Several factors can contribute to this issue:

  • Cell Health and Culture Conditions: C17.2 cells, like many neural stem cells, are sensitive to their culture environment.[6][7] Optimal cell health is crucial for successful transfection. Ensure your cells are actively dividing and have a viability of over 90%.

  • Cell Confluency: The density of the cells at the time of transfection is a critical parameter. For many adherent cell lines, a confluency of 70-90% is recommended for optimal results.[8]

  • Transfection Reagent and Method: C17.2 cells can be difficult to transfect using standard chemical methods like lipofection. The choice of transfection reagent and method significantly impacts efficiency.

  • Quality and Quantity of Nucleic Acid: The purity and amount of your plasmid DNA or other nucleic acids are key. Contaminants can be toxic to the cells, and an incorrect DNA concentration can lead to suboptimal complex formation with the transfection reagent.

  • Presence of Serum and Antibiotics: Components in the culture medium, such as serum and certain antibiotics, can interfere with the transfection process, particularly with cationic lipid-based reagents.

Q2: My C17.2 cells are dying after transfection. What can I do to improve cell viability?

A2: Post-transfection cell death is a common problem, often linked to the toxicity of the transfection method. Here are some strategies to mitigate this:

  • Optimize Reagent Concentration: Use the lowest effective concentration of the transfection reagent. A titration experiment is highly recommended to find the optimal balance between efficiency and toxicity.

  • Reduce Exposure Time: Minimize the time the cells are in contact with the transfection complexes. For sensitive cells, an incubation time of 4-6 hours may be sufficient.

  • Change the Medium: After the incubation period with the transfection complexes, replace the medium with fresh, complete growth medium to remove any residual toxic components.

  • Ensure High-Quality DNA: Use highly purified, endotoxin-free plasmid DNA to reduce cellular stress.

  • Plate Cells at an Optimal Density: Cells that are too sparse may be more susceptible to the toxic effects of transfection.

Q3: What is the recommended cell seeding density for C17.2 cell transfection?

A3: While specific optimal densities for C17.2 transfection are not widely published, a general guideline for adherent cells is to aim for 70-90% confluency at the time of transfection. For a 24-well plate, this typically corresponds to seeding approximately 0.5-2 x 10^5 cells per well the day before transfection. However, it is crucial to optimize this for your specific experimental conditions.

Q4: Should I use serum in the medium during transfection of C17.2 cells?

A4: The presence of serum can be a double-edged sword. While it is essential for cell health, it can interfere with the formation of DNA-lipid complexes in some lipofection protocols. For many cationic lipid reagents, it is recommended to form the complexes in a serum-free medium. The transfection can then be carried out in a serum-containing or serum-free medium, depending on the reagent's protocol and the sensitivity of the cells. Always refer to the manufacturer's instructions for your specific transfection reagent.

Optimizing Transfection Protocols for C17.2 Cells

Given that C17.2 are neural progenitor cells, protocols optimized for other neural stem cells can be a good starting point. Below are tables summarizing starting conditions for common transfection methods that can be adapted for C17.2 cells.

Table 1: Lipofection Optimization Parameters

ParameterRecommendationRationale
Cell Seeding Density (24-well plate) 0.5 - 2.0 x 10^5 cells/wellAchieve 70-90% confluency at transfection.
DNA Amount per well 0.25 - 1.0 µgTitrate to find the optimal concentration.
Lipofectamine LTX to DNA Ratio (µL:µg) 2:1 to 4:1A common starting range for optimization.
Complex Incubation Time 20-30 minutesAllows for proper formation of DNA-lipid complexes.
Incubation with Cells 4-6 hoursReduce toxicity for sensitive cells.

Table 2: Electroporation Optimization Parameters (for Neuroblastoma cell lines, adaptable for C17.2)

ParameterRecommendation (Exponential Pulse)Recommendation (Square Wave Pulse)
Cell Density 2 - 4 x 10^6 cells/mL1 - 3 x 10^6 cells/mL
Voltage 200 - 250 V200 - 250 V
Capacitance / Pulse Duration 350 - 500 µF20 msec
DNA Amount 5 - 10 µg5 - 10 µg

Table 3: Lentiviral Transduction Optimization Parameters

ParameterRecommendationRationale
Cell Seeding Density (96-well plate) 1.6 x 10^4 cells/wellAim for ~70% confluency at transduction.
Multiplicity of Infection (MOI) 1 - 10Titrate to determine optimal transduction efficiency.
Polybrene Concentration 4 - 8 µg/mLEnhances viral entry into cells.
Incubation Time 18 - 24 hoursSufficient time for viral integration.

Detailed Experimental Protocols

Protocol 1: Lipofection using Lipofectamine™ LTX

This protocol is adapted for primary mouse neural progenitor cells and can serve as a starting point for C17.2 cells.[8]

Materials:

  • C17.2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ LTX Reagent

  • Plasmid DNA of interest

  • 24-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed C17.2 cells in a 24-well plate at a density to reach 70-90% confluency on the day of transfection.

  • DNA Dilution: For each well to be transfected, dilute 0.5 µg of plasmid DNA into 100 µL of Opti-MEM™ I Medium.

  • Lipofectamine™ LTX Dilution and Complex Formation:

    • Gently mix the Lipofectamine™ LTX Reagent.

    • Add 1-2 µL of Lipofectamine™ LTX to the diluted DNA solution. Do not dilute the Lipofectamine™ LTX separately.

    • Mix gently and incubate for 25-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL of DNA-lipid complexes drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the medium can be replaced with fresh, complete growth medium.

  • Analysis: Assay for transgene expression 24-72 hours post-transfection.

Protocol 2: Electroporation

This is a general protocol for difficult-to-transfect cells and should be optimized for C17.2.[2][3][9][10]

Materials:

  • C17.2 cells

  • Electroporation buffer

  • Plasmid DNA of interest

  • Electroporation cuvettes (e.g., 0.4 cm gap)

  • Electroporator

Procedure:

  • Cell Preparation: Harvest C17.2 cells and wash them with sterile PBS. Resuspend the cell pellet in electroporation buffer at a concentration of 2-4 x 10^6 cells/mL.

  • DNA Addition: Add 5-10 µg of plasmid DNA to the cell suspension.

  • Electroporation: Transfer the cell-DNA mixture to an electroporation cuvette. Apply the electrical pulse using pre-determined optimal settings (see Table 2 for starting points).

  • Recovery: Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed complete growth medium.

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator and analyze for transgene expression after 24-72 hours.

Protocol 3: Lentiviral Transduction

This protocol provides a general workflow for lentiviral transduction.[1][11][12][13]

Materials:

  • C17.2 cells

  • Lentiviral particles carrying the gene of interest

  • Complete growth medium

  • Polybrene

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 1.6 x 10^4 C17.2 cells per well in a 96-well plate in complete growth medium.

  • Transduction: The next day, add fresh medium containing Polybrene (final concentration 4-8 µg/mL). Then, add the desired amount of lentiviral particles (titrate MOI from 1 to 10).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Medium Change: Remove the virus-containing medium and replace it with fresh complete growth medium.

  • Analysis: Allow the cells to grow for another 48-72 hours before analyzing for transgene expression. For stable cell line generation, selection with an appropriate antibiotic can be started 48-72 hours post-transduction.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in C17.2 Cell Differentiation

The differentiation of C17.2 neural progenitor cells is regulated by complex signaling pathways. Understanding these pathways can be crucial for designing experiments.

G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt/β-catenin signaling pathway.

G cluster_1 Notch Signaling Pathway Ligand Delta/Serrate/Jagged (Signal-sending cell) Notch Notch Receptor (Signal-receiving cell) Ligand->Notch Cleavage1 S2 Cleavage (ADAM) Notch->Cleavage1 Cleavage2 S3 Cleavage (γ-secretase) Cleavage1->Cleavage2 NICD Notch Intracellular Domain (NICD) Cleavage2->NICD Release CSL CSL NICD->CSL Enters Nucleus MAML MAML CSL->MAML Hes_Hey Hes/Hey Gene Transcription MAML->Hes_Hey Differentiation Neuronal Differentiation Hes_Hey->Differentiation Inhibition

Caption: Notch signaling pathway in neural progenitors.

Experimental Workflow for Transfection Optimization

G cluster_2 Transfection Optimization Workflow Start Start: Low Transfection Efficiency Step1 1. Optimize Cell Culture - Cell density (70-90% confluency) - Cell viability (>90%) Start->Step1 Step2 2. Titrate Transfection Reagent and DNA - Vary Reagent:DNA ratio - Test different DNA concentrations Step1->Step2 Step3 3. Optimize Incubation Times - Complex formation (20-30 min) - Exposure to cells (4-24h) Step2->Step3 Decision1 Efficiency Improved? Step3->Decision1 Step4 4. Evaluate Alternative Methods - Electroporation - Viral Transduction End End: Optimized Protocol Step4->End Decision2 Efficiency Still Low? Decision1->Decision2 No Decision1->End Yes Decision2->Step4 Yes

Caption: A logical workflow for optimizing transfection.

References

interpreting unexpected phenotypes after C17 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected phenotypes observed during experiments with "C17 treatment." It provides FAQs, detailed protocols, and data interpretation guidelines.

Part 1: Frequently Asked Questions (FAQs) - Identifying Your C17

The designation "C17" is used for several distinct molecules in research. Identifying the specific compound you are using is the critical first step in troubleshooting.

Q1: How do I know which "C17" I am working with?

A1: Review your compound's documentation, including the Certificate of Analysis (CoA) and supplier information. The identity of your C17 molecule is likely one of the following based on common research areas:

  • If your research is in inflammation, immunology, or diabetic complications: You are likely working with Compound c17 , a small-molecule inhibitor of Myeloid differentiation primary response 88 (MyD88).[1]

  • If your research is in oncology, particularly prostate cancer, or endocrinology: You may be using a CYP17 inhibitor , which blocks the 17α-hydroxylase/C17,20-lyase enzyme involved in androgen biosynthesis.[2]

  • If your research involves inflammatory chemokines or colorectal cancer: You might be studying CXCL17 , a cytokine that can activate the IL-17 signaling pathway.[3]

This guide will focus on the two most common small-molecule interpretations: the MyD88 inhibitor and CYP17 inhibitors.

Part 2: Troubleshooting Guide for Compound c17 (MyD88 Inhibitor)

Compound c17 is a novel anti-inflammatory agent that selectively targets MyD88, disrupting its interaction with Toll-like receptor 4 (TLR4) and thereby inhibiting downstream NF-κB activation.[1]

FAQs: Interpreting Unexpected Phenotypes

Q2: I've treated my macrophages with C17, but I don't see a reduction in the expression of all inflammatory cytokines. Why?

A2: This could be due to several factors:

  • Pathway Specificity: C17 specifically inhibits the MyD88-dependent pathway.[1] Inflammatory responses can also be triggered by MyD88-independent pathways. Check if the cytokines you are measuring are exclusively regulated by the MyD88-NF-κB axis.

  • Dose and Time: Your concentration of C17 may be suboptimal, or the treatment duration may be too short to elicit a significant effect. An effective concentration needs to be determined for each cell type and stimulus.

  • Stimulus Used: C17's effect was demonstrated in high glucose- and palmitic acid-stimulated macrophages.[1] If you are using a different stimulus (e.g., a different TLR agonist), the cellular response and C17's efficacy might vary.

Q3: I'm observing significant cytotoxicity or a reduction in cell viability after C17 treatment. Is this expected?

A3: The primary mechanism of C17 is anti-inflammatory, not cytotoxic.[1] If you observe unexpected cell death, consider these possibilities:

  • High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Run a vehicle-only control to test for solvent toxicity.

  • Off-Target Effects at High Concentrations: At concentrations significantly above the optimal range, C17 might have off-target effects. Perform a dose-response curve to identify a potent, non-toxic concentration.

  • Cell Health: Poor initial cell health, high passage number, or contamination (e.g., mycoplasma) can make cells more sensitive to any treatment.[4]

Q4: My in vivo results with C17 are not as robust as the published data. What could be the issue?

A4: Discrepancies between in vitro and in vivo results are common in drug development.[5][6] For C17, consider:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen (amount and frequency) might not be optimal for your animal model, leading to insufficient compound exposure at the target tissue.

  • Animal Model: The published study used streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice to study inflammatory cardiomyopathy.[1] If your model differs, the underlying pathology and inflammatory drivers may also differ, affecting C17's efficacy.

Quantitative Data Summary

The following table summarizes key in vitro data for C17 and other CYP17 inhibitors for comparison.

CompoundTargetAssay SystemIC50 ValueReference
Compound c17 MyD88High Glucose/Palmitic Acid-stimulated MacrophagesNot specified[1]
Sa 40 Human CYP17Testicular Microsomes24 nM[2]
CB 7598 (Abiraterone) Human CYP17Testicular Microsomes>24 nM (less potent than Sa 40)[2]
Ketoconazole Human CYP17Testicular Microsomes>24 nM (less potent than Sa 40)[2]
Signaling Pathway Diagram: C17 (MyD88 Inhibitor)

The diagram below illustrates the TLR4 signaling pathway and the specific point of inhibition by Compound c17.

C17_MyD88_Pathway LPS LPS/ Palmitic Acid TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Dimerization & Recruitment TRAF6 TRAF6 MyD88->TRAF6 C17 Compound c17 C17->MyD88 Disrupts TLR4 Interaction IKK IKK Complex TRAF6->IKK NFkB_p p-NF-κB IKK->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Cytokines Inflammatory Cytokines (IL-6, TNFα) Nucleus->Cytokines Troubleshooting_Workflow Start Unexpected Phenotype or Assay Failure CheckControls Step 1: Analyze Controls (Positive, Negative, Vehicle) Start->CheckControls ControlsOK Controls Behave as Expected CheckControls->ControlsOK Yes ControlsFail Controls Fail CheckControls->ControlsFail No Hypothesis Step 3: Phenotype is Likely Real - Consider off-target effects - Pathway crosstalk - Different kinetics ControlsOK->Hypothesis CheckReagents Step 2A: Check Reagents (Compound, Stimulus, Media, etc.) - Aliquots? Expiration? Storage? ControlsFail->CheckReagents CheckCells Step 2B: Check Cell Health - Contamination (Mycoplasma)? - Passage Number? Viability? ControlsFail->CheckCells CheckInstrument Step 2C: Check Assay Protocol & Instrument Settings - Correct filters/wavelengths? - Pipetting consistent? ControlsFail->CheckInstrument End Problem Identified & Experiment Repeated CheckReagents->End CheckCells->End CheckInstrument->End Hypothesis->End

References

Technical Support Center: C17-SAMT In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C17-sphinganine analog mycotoxin (C17-SAMT) in vivo.

Frequently Asked Questions (FAQs)

General Information

Q1: What is C17-sphinganine analog mycotoxin (C17-SAMT)?

C17-SAMT is a neurotoxin identified as the contaminant responsible for atypical toxicity in mussels from Bizerte Lagoon, Tunisia.[1] It is a 17-carbon short-chain analog of sphinganine.[1] In vivo studies have shown that it can cause flaccid paralysis, severe dyspnea, and rapid death in mice.[1]

Q2: What is the primary mechanism of C17-SAMT toxicity?

The proposed mechanism of C17-SAMT toxicity involves the disruption of sphingolipid metabolism. As an analog of sphinganine, C17-SAMT is suggested to inhibit ceramide synthase.[1] This inhibition can lead to an accumulation of intracellular sphinganine, which has been correlated with liver and kidney toxicity in rodents.[1]

In Vivo Toxicity

Q3: What are the known in vivo toxic effects of C17-SAMT?

In mice, C17-SAMT administration has been shown to cause:

  • Flaccid paralysis[1]

  • Severe dyspnea[1]

  • Rapid death[1]

  • DNA damage in the liver[1]

  • An increase in mitosis and clarification of hepatocytes' cytoplasm[1]

Q4: Is there quantitative data available on the in vivo toxicity of C17-SAMT?

Yes, the lethal dose 50 (LD50) in mice has been determined for different routes of administration.

Route of AdministrationLD50 in Mice (µg/kg)
Intracerebroventricular150
Intraperitoneal750
Oral900

Source:[1]

Mitigation Strategies

Q5: How can the in vivo toxicity of C17-SAMT be mitigated?

Currently, specific antidotes for C17-SAMT are not well-documented. However, based on its proposed mechanism of action, potential mitigation strategies could involve:

  • Enhancing Ceramide Synthesis: Co-administration of substrates or activators of ceramide synthase could potentially compete with C17-SAMT and reduce its inhibitory effect.

  • Supportive Care: Providing respiratory support and monitoring for and managing paralysis are critical in acute toxicity settings.

  • Antioxidant Supplementation: As cellular toxicity can be associated with oxidative stress, the use of antioxidants could be explored to mitigate some of the downstream effects.

Troubleshooting Guides

Unexpectedly High Mortality in Animal Studies

Problem: You are observing a higher-than-expected mortality rate in your animal cohort after C17-SAMT administration.

Possible CauseTroubleshooting Step
Incorrect Dosage Calculation Double-check all calculations for dose preparation and administration volume. Ensure accurate body weight measurements for each animal.
Route of Administration Sensitivity Be aware that the toxicity of C17-SAMT is highly dependent on the route of administration, with intracerebroventricular being the most potent.[1] Verify that the chosen route is appropriate for the experimental goals and that the administration technique is correct.
Vehicle Effects The vehicle used to dissolve C17-SAMT may have its own toxicity. Run a vehicle-only control group to assess any adverse effects of the vehicle itself.
Animal Strain/Health Status The susceptibility to toxins can vary between different strains of animals. Ensure the animals are healthy and free from underlying conditions that could increase their sensitivity.
Inconsistent or Non-reproducible Results

Problem: You are observing high variability in the toxic response to C17-SAMT between animals or experiments.

Possible CauseTroubleshooting Step
Inconsistent Formulation Ensure that C17-SAMT is fully dissolved and the formulation is homogenous before each administration.
Variability in Administration Standardize the administration procedure to minimize variability. For oral gavage, ensure consistent delivery to the stomach. For injections, ensure consistent placement.
Circadian Rhythm Effects The time of day of administration can influence an animal's metabolic state and response to a toxin. Perform experiments at the same time each day.

Experimental Protocols

In Vivo Genotoxicity Assessment of C17-SAMT

This protocol is based on the methodology used to evaluate the genotoxic effects of C17-SAMT in mice.[1]

1. Animal Model:

  • Species: Male Swiss albino mice

  • Age: 5-6 weeks

  • Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.

2. C17-SAMT Administration:

  • Vehicle: Physiological saline

  • Doses: 0, 150, 300, and 600 µg/kg body weight/day

  • Route: Oral gavage

  • Duration: 14 consecutive days

3. Sample Collection and Preparation:

  • At the end of the treatment period, euthanize animals by cervical dislocation.

  • Collect liver, duodenum, spleen, and bone marrow.

  • Process tissues immediately for the respective assays.

4. Genotoxicity Assays:

  • Comet Assay (Alkaline and Fpg-modified):

    • Isolate cells from the liver, duodenum, and spleen.

    • Embed cells in agarose (B213101) on a microscope slide.

    • Lyse cells to remove membranes and cytoplasm.

    • For the Fpg-modified assay, treat with Formamidopyrimidine DNA glycosylase (Fpg) to detect oxidized purines.

    • Perform electrophoresis under alkaline conditions.

    • Stain DNA with a fluorescent dye and visualize under a microscope.

    • Quantify DNA damage by measuring the tail intensity of the comets.

  • Micronucleus Assay:

    • Flush bone marrow from the femurs.

    • Prepare bone marrow smears on microscope slides.

    • Stain with May-Grünwald and Giemsa.

    • Score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) per 2000 polychromatic erythrocytes (PCEs).

Visualizations

Signaling Pathway

C17_SAMT_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ceramide_Synthase Ceramide Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Produces C17_SAMT C17-SAMT C17_SAMT->Ceramide_Synthase Inhibits Sphinganine Sphinganine Sphinganine->Ceramide_Synthase Substrate Toxicity Hepatotoxicity Kidney Toxicity Sphinganine->Toxicity Leads to increased intracellular levels

Caption: Proposed mechanism of C17-SAMT toxicity.

Experimental Workflow

Genotoxicity_Workflow cluster_assays Genotoxicity Assays Start Start: Animal Acclimation Dosing Daily Oral Gavage (14 days) Start->Dosing Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia Comet Comet Assay (Liver, Duodenum, Spleen) Euthanasia->Comet Micronucleus Micronucleus Assay (Bone Marrow) Euthanasia->Micronucleus Data_Analysis Data Analysis and Interpretation Comet->Data_Analysis Micronucleus->Data_Analysis

Caption: Workflow for in vivo genotoxicity assessment.

References

dealing with batch-to-batch variability of CFTR corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFTR corrector 17.

General Information

What is this compound?

This compound (C17) is a small molecule belonging to the bithiazole class of compounds.[1][2][3] It has been investigated for its ability to correct the misfolding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation, which is the most common cause of cystic fibrosis.[4][5] By aiding in the proper folding of the mutant CFTR protein, C17 facilitates its transport to the cell surface, thereby increasing the number of functional channels.[6][7]

Compound Handling and Storage

Proper handling and storage of this compound are crucial to ensure its stability and activity.

ParameterRecommendation
Appearance White to off-white solid
Storage of Solid Store at -20°C for long-term storage.
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[8]
Reconstitution Soluble in DMSO.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles of stock solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results between different batches of this compound. What could be the cause?

Batch-to-batch variability is a known challenge with research-grade small molecules and can stem from several factors:

  • Purity: The percentage of the active compound may differ between batches.

  • Impurities: The presence of different types or levels of impurities can interfere with the compound's activity. Some impurities may have off-target effects or even inhibit the corrector's function.

  • Solubility: Variations in the physical properties of the solid compound (e.g., crystallinity) can affect its solubility and, consequently, the effective concentration in your experiments.

  • Degradation: Improper storage or handling can lead to the degradation of the compound over time.

Q2: How can I test for batch-to-batch variability of my this compound?

It is highly recommended to perform a quality control (QC) check on each new batch of the compound. Here are some suggested QC experiments:

  • Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity and identity of the compound.

  • Dose-Response Curve: Perform a dose-response experiment using a well-established functional assay (e.g., YFP-based halide influx assay) with the new batch and compare the EC50 value to that of a previously validated batch. A significant shift in the EC50 may indicate a difference in potency.

  • Maximal Efficacy: Compare the maximal correction achieved with the new batch to a previous batch at a saturating concentration.

  • Reference Compound: Include a well-characterized CFTR corrector (e.g., VX-809) as a positive control in your experiments. This can help to distinguish between issues with the new batch of C17 and problems with the assay itself.

Q3: My cells are showing signs of toxicity after treatment with this compound. What should I do?

  • Confirm the Concentration: Double-check your calculations and dilutions to ensure you are using the intended final concentration.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of your batch of C17.

  • Reduce Treatment Duration: It's possible that prolonged exposure to the compound is causing toxicity. Try reducing the incubation time.

  • Check the Vehicle Control: Ensure that the solvent used to dissolve C17 (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments.

Q4: I am not observing any correction of F508del-CFTR trafficking with C17. What are the possible reasons?

  • Cell Line and Expression Levels: The level of F508del-CFTR expression in your cell line can impact the observed correction. Ensure you are using a validated cell model.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the level of correction afforded by C17. Consider optimizing your assay or trying a different method.

  • Compound Inactivity: The compound may have degraded due to improper storage or handling.

  • Incorrect Mechanism: While C17 is a corrector, its efficacy can be cell-type dependent.[9]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no CFTR correction Inactive compoundPurchase a new, validated batch of the compound. Test a fresh aliquot of your current stock.
Suboptimal concentrationPerform a dose-response experiment to determine the optimal concentration for your cell type and assay.
Insufficient incubation timeOptimize the incubation time for C17 treatment (typically 24-48 hours for correctors).
Cell line not responsiveConfirm that your cell line expresses F508del-CFTR and is known to be responsive to correctors.
High variability between replicates Inconsistent cell seedingEnsure uniform cell seeding density across all wells/dishes.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.
Edge effects in multi-well platesAvoid using the outer wells of the plate or fill them with media to minimize evaporation.
Unexpected changes in protein expression Off-target effects of the compoundInvestigate the specificity of the compound and consider using a more specific corrector as a control.
Cellular stress responseAssess markers of cellular stress to determine if the compound is inducing a stress response that could affect protein expression.

Experimental Protocols

Western Blotting for CFTR Maturation

This protocol is used to assess the extent of F508del-CFTR correction by observing the conversion of the immature core-glycosylated form (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa).[10]

Materials:

  • Cells expressing F508del-CFTR

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for Band B and Band C. The correction efficiency can be calculated as the ratio of Band C / (Band B + Band C).

Ussing Chamber Assay for CFTR-Mediated Ion Transport

This electrophysiological technique measures ion transport across a polarized epithelial monolayer and is considered a gold standard for assessing CFTR function.[11][12]

Materials:

  • Polarized epithelial cells (e.g., primary human bronchial epithelial cells) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • CFTR agonists (e.g., forskolin (B1673556) and genistein)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • This compound

Procedure:

  • Culture epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

  • Treat the cells with this compound or vehicle for 24-48 hours prior to the experiment.

  • Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.

  • Bathe both chambers with Ringer's solution and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • To activate CFTR, add a CFTR agonist cocktail (e.g., forskolin and genistein) to the apical chamber and record the change in Isc.

  • To confirm that the current is CFTR-mediated, add a CFTR inhibitor to the apical chamber and observe the decrease in Isc.

  • The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is indicative of CFTR function.

YFP-Based Halide Influx Assay

This is a cell-based, high-throughput assay that measures CFTR-mediated halide transport by monitoring the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP).[13][14][15][16]

Materials:

  • Cells co-expressing F508del-CFTR and a halide-sensitive YFP

  • 96- or 384-well black, clear-bottom plates

  • Chloride-containing buffer (e.g., PBS)

  • Iodide-containing buffer (PBS with NaI replacing NaCl)

  • CFTR agonists (e.g., forskolin and genistein)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Seed the YFP-CFTR expressing cells in multi-well plates.

  • Treat the cells with this compound or vehicle for 24-48 hours.

  • Wash the cells with chloride-containing buffer.

  • Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

  • Add a solution containing CFTR agonists and iodide-containing buffer to the wells.

  • Immediately start recording the YFP fluorescence over time.

  • The rate of fluorescence quenching is proportional to the rate of iodide influx through CFTR channels.

  • Calculate the initial rate of quenching to quantify CFTR activity.

Visualizations

CFTR_Trafficking_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR Ribosome->Nascent_CFTR Translation Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR Misfolding ERQC ER Quality Control (ERQC) Misfolded_CFTR->ERQC Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR Correction Proteasome Proteasomal Degradation ERQC->Proteasome Degradation C17 This compound Golgi Golgi Corrected_CFTR->Golgi Trafficking Mature_CFTR Mature F508del-CFTR (Band C) Golgi->Mature_CFTR Glycosylation PM Plasma Membrane Mature_CFTR->PM Functional_CFTR Functional CFTR Channel

Caption: F508del-CFTR protein folding and trafficking pathway.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Protocol cluster_Assays Assay Options A Receive New Batch of Corrector 17 B Perform Analytical QC (e.g., LC-MS for purity) A->B C Functional QC: Dose-Response Curve B->C D Compare EC50 and Max Efficacy to Previous Batches C->D E Proceed with Experiments D->E Consistent F Troubleshoot or Contact Supplier D->F Inconsistent G Cell Seeding E->G H Treat with Corrector 17 (24-48h) G->H I Perform Assay H->I J Data Analysis I->J K Western Blot (Protein Maturation) I->K L Ussing Chamber (Ion Transport) I->L M YFP Halide Assay (High-Throughput) I->M

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Validating Sarcoglycan Complex Rescue with CFTR Corrector 17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel small molecule approach using CFTR corrector 17 for the rescue of the sarcoglycan complex in sarcoglycanopathies, with alternative therapeutic strategies. Experimental data and detailed protocols are presented to support an objective evaluation of this emerging therapeutic avenue.

Introduction to Sarcoglycanopathies and the Rationale for CFTR Correctors

Sarcoglycanopathies are a group of autosomal recessive limb-girdle muscular dystrophies (LGMDs) caused by mutations in the genes encoding the four sarcoglycan proteins: α (SGCA), β (SGCB), γ (SGCG), and δ (SGCD).[1] These proteins form a subcomplex within the larger dystrophin-associated glycoprotein (B1211001) complex (DAPC) at the muscle cell membrane (sarcolemma).[2][3] The sarcoglycan complex is crucial for maintaining sarcolemma integrity during muscle contraction.[2][4]

A significant number of disease-causing mutations are missense mutations that lead to misfolded, yet potentially functional, sarcoglycan proteins.[5] These misfolded proteins are recognized by the endoplasmic reticulum-associated degradation (ERAD) pathway and are prematurely degraded, preventing the proper assembly and trafficking of the entire sarcoglycan complex to the sarcolemma.[6][7] This leads to sarcolemmal instability, muscle fiber damage, and the progressive muscle weakness characteristic of LGMD.[5][8]

CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) correctors are a class of small molecules developed to rescue misfolded CFTR protein in cystic fibrosis.[9][10] The therapeutic hypothesis is that these correctors can also rescue misfolded sarcoglycan mutants, acting as pharmacological chaperones to facilitate their proper folding and trafficking.[7] Recent studies have shown that this compound (C17) is particularly effective in rescuing mutant α- and β-sarcoglycan, restoring the sarcoglycan complex at the sarcolemma and improving muscle cell function in preclinical models.[6][7][11]

Comparative Analysis of Therapeutic Strategies

This section compares the efficacy of this compound with the leading alternative therapeutic strategy for sarcoglycanopathies: gene replacement therapy.

Table 1: Quantitative Comparison of Sarcoglycan Complex Rescue
Therapeutic ApproachModel SystemMutationKey Quantitative OutcomesReference
This compound LGMD2D Patient MyotubesL31P/V247M α-SG~2-fold increase in α-SG protein levels after 72h treatment with 15µM C17.[12]
LGMD2E Patient MyotubesI92T β-SG (homozygous)Significant reduction in creatine (B1669601) kinase release under hypoosmotic stress, indicating improved sarcolemma integrity.[6][11]
Humanized LGMDR3 Mouse ModelR98H α-SGFull recovery of muscle force after 3 weeks of systemic treatment.[7]
Gene Replacement Therapy BIO 14.6 Hamster (δ-SG deficient)Deletion in δ-SG geneLong-term expression of δ-sarcoglycan and rescue of the entire sarcoglycan complex. Restored plasma membrane integrity.[9][13]
LGMD2D Clinical TrialMissense mutations in α-SGFull sarcoglycan complex restored at the sarcolemma in 2 out of 3 subjects at 6 months post-injection.
LGMD2E Clinical TrialMutations in β-SGOngoing, preclinical data in SGCB knockout mice showed restoration of SGCB expression and improved muscle function.[14]

Signaling Pathways and Experimental Workflows

Diagram 1: Sarcoglycan Complex and Downstream Signaling

Sarcoglycan_Signaling cluster_ECM Extracellular Matrix cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol Laminin Laminin Dystroglycan α/β-Dystroglycan Laminin->Dystroglycan Sarcoglycan Sarcoglycan Complex (α,β,γ,δ) Dystroglycan->Sarcoglycan Dystrophin Dystrophin Dystroglycan->Dystrophin Sarcoglycan->Dystroglycan ERK ERK1/2 Sarcoglycan->ERK Mechanotransduction Actin F-Actin Dystrophin->Actin nNOS nNOS Dystrophin->nNOS Corrector_Mechanism cluster_ER Endoplasmic Reticulum cluster_Trafficking Trafficking cluster_Membrane Sarcolemma mutant_SG_unfolded Misfolded Mutant Sarcoglycan ERAD ERAD Pathway (Degradation) mutant_SG_unfolded->ERAD Ubiquitination C17 This compound mutant_SG_unfolded->C17 Binding & Stabilization mutant_SG_folded Correctly Folded Mutant Sarcoglycan Golgi Golgi Apparatus mutant_SG_folded->Golgi ER Exit C17->mutant_SG_folded Promotes Folding SG_complex Functional Sarcoglycan Complex Golgi->SG_complex Trafficking & Assembly Experimental_Workflow cluster_Analysis Analysis start Patient-derived Myoblasts or Transfected HEK293 diff Differentiation into Myotubes (for myoblasts) start->diff treat Treatment with This compound (e.g., 10-15µM, 24-96h) start->treat diff->treat wb Western Blot (Total Protein Level) treat->wb if_ Immunofluorescence (Sarcolemmal Localization) treat->if_ func Functional Assay (e.g., CK release) treat->func

References

Restoring Sarcoglycan Levels: A Comparative Analysis of C17 Treatment and Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of two promising therapeutic strategies for sarcoglycanopathies: the small molecule corrector C17 and gene replacement therapies. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective evaluation of these approaches.

Sarcoglycanopathies, a group of autosomal recessive limb-girdle muscular dystrophies (LGMD), are caused by mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control machinery, resulting in the absence of the entire sarcoglycan complex at the muscle cell membrane (sarcolemma) and progressive muscle wasting. This guide examines the efficacy of C17, a CFTR corrector, in rescuing mutant sarcoglycan proteins and compares its quantitative outcomes with those of adeno-associated virus (AAV)-mediated gene therapies.

Quantitative Analysis of Sarcoglycan Protein Restoration

The following tables summarize the quantitative data on sarcoglycan protein levels following C17 treatment and gene therapy from preclinical and clinical studies.

Table 1: Quantitative Effects of C17 Treatment on Sarcoglycan Protein Levels

Sarcoglycan SubunitCell/Animal ModelTreatment DetailsQuantitative OutcomeReference
α-SarcoglycanLGMD2D patient myotubes (L31P/V247M mutations)15 µM C17 for 48 hoursDose-dependent increase in α-SG protein levels.[1]
β-SarcoglycanLGMD2E/R4 patient myotubes (I92T mutation)10 µM C17 for 72 hoursSignificant (two-fold) increase in β-SG at the cell surface.[2]
β-SarcoglycanLGMD2E/R4 patient myotubesProteasomal inhibition (mimicking C17)2.5-fold increase in β-SG protein.[2]

Table 2: Quantitative Effects of Gene Therapy on Sarcoglycan Protein Levels

Sarcoglycan SubunitGene Therapy VectorAnimal Model/Clinical TrialQuantitative OutcomeReference
α-SarcoglycanrAAV1.tMCK.hSGCALGMD2D Clinical Trial4-5 fold increase in SGCA gene expression.[3]
β-SarcoglycanAAV vectorLGMD2E Clinical TrialAverage of 51% β-sarcoglycan positive fibers.[3]
γ-SarcoglycanSRP-9005 (AAV)SGCG-/- miceDose-dependent increase; high dose reached 120% of wild-type levels.[4]
γ-SarcoglycanAAV8 vectorSgcg-/- miceHigh dose resulted in 75% to 100% corrected muscle fibers.[4]

Mechanism of Action and Experimental Workflows

The distinct mechanisms of C17 and gene therapy are visualized below, along with a typical experimental workflow for evaluating these treatments.

Mechanism of Action: C17 as a Sarcoglycan Corrector cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm cluster_Sarcolemma Sarcolemma Mutated Sarcoglycan Gene Mutated Sarcoglycan Gene Misfolded Sarcoglycan Protein Misfolded Sarcoglycan Protein Mutated Sarcoglycan Gene->Misfolded Sarcoglycan Protein Transcription & Translation ER Quality Control ER Quality Control Misfolded Sarcoglycan Protein->ER Quality Control Correctly Folded Sarcoglycan Correctly Folded Sarcoglycan Misfolded Sarcoglycan Protein->Correctly Folded Sarcoglycan Rescue by C17 Proteasomal Degradation Proteasomal Degradation ER Quality Control->Proteasomal Degradation Recognized as misfolded C17 Treatment C17 Treatment C17 Treatment->Misfolded Sarcoglycan Protein Assists in proper folding Functional Sarcoglycan Complex Functional Sarcoglycan Complex Correctly Folded Sarcoglycan->Functional Sarcoglycan Complex Trafficking to Sarcolemma

Caption: C17 rescues mutated sarcoglycan from degradation.

Experimental Workflow: AAV Gene Therapy for Sarcoglycanopathy AAV Vector Production AAV Vector Production Vector Administration Vector Administration AAV Vector Production->Vector Administration Animal Model Animal Model Animal Model->Vector Administration Tissue Collection Tissue Collection Vector Administration->Tissue Collection Post-treatment Protein Extraction Protein Extraction Tissue Collection->Protein Extraction Immunofluorescence Immunofluorescence Tissue Collection->Immunofluorescence Localization Western Blot Western Blot Protein Extraction->Western Blot Quantification Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis

Caption: Workflow for AAV gene therapy evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key techniques used in the cited studies.

Western Blotting for Sarcoglycan Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Sample Preparation:

    • Muscle tissue or cultured cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.

    • Protein concentration is determined using a BCA assay to ensure equal loading.

  • Gel Electrophoresis:

    • An equal amount of protein (typically 20-50 µg) for each sample is loaded onto an SDS-PAGE gel.

    • Proteins are separated by size through electrophoresis.

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the sarcoglycan protein of interest (e.g., anti-α-sarcoglycan).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection and Quantification:

    • A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

    • The signal is captured using a CCD camera or X-ray film.

    • The intensity of the bands is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., GAPDH or total protein stain) to determine the relative protein abundance.[4]

Immunofluorescence for Sarcoglycan Localization

Immunofluorescence is used to visualize the localization of proteins within cells or tissues.

  • Sample Preparation:

    • Frozen muscle tissue sections (typically 5-10 µm thick) are mounted on slides.

    • Cultured cells are grown on coverslips.

  • Fixation and Permeabilization:

    • Samples are fixed (e.g., with cold methanol (B129727) or paraformaldehyde) to preserve cellular structures.

    • If the target protein is intracellular, a permeabilization step (e.g., with Triton X-100) is required to allow antibody entry.

  • Immunostaining:

    • Samples are blocked to prevent non-specific antibody binding.

    • Samples are incubated with a primary antibody against the sarcoglycan protein.

    • After washing, a secondary antibody conjugated to a fluorophore that recognizes the primary antibody is added.

    • Nuclei can be counterstained with DAPI.

  • Imaging and Analysis:

    • Samples are imaged using a fluorescence or confocal microscope.

    • The images reveal the subcellular localization of the sarcoglycan protein, with particular interest in its presence at the sarcolemma.

Discussion and Future Perspectives

The data presented in this guide highlight the potential of both C17 and gene therapy to restore sarcoglycan protein levels in deficient models. C17 offers the advantage of a small molecule approach, which may be suitable for treating patients with specific missense mutations that lead to protein misfolding.[2] This strategy aims to correct the patient's own protein, which could be advantageous in terms of the immune response.

Gene therapy, on the other hand, provides a broader approach by introducing a correct copy of the gene, which can be effective for a wider range of mutations, including deletions and nonsense mutations.[3] The quantitative data shows that high levels of sarcoglycan expression, even exceeding wild-type levels in some preclinical models, can be achieved.[4]

Further research is needed to directly compare the long-term efficacy and safety of these two strategies in relevant preclinical models and eventually in clinical trials. A head-to-head comparison would provide invaluable information for the development of effective treatments for sarcoglycanopathies. The choice of therapy may ultimately depend on the specific mutation of the patient, highlighting the importance of personalized medicine in the treatment of these rare genetic disorders.

References

Restoring Sarcoglycan Complex Activity: A Comparative Guide to Functional Assays with C17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the sarcoglycan (SG) genes lead to a group of autosomal recessive muscle-wasting disorders known as sarcoglycanopathies. These mutations often result in misfolded sarcoglycan proteins that are prematurely degraded, preventing the proper assembly and function of the sarcoglycan complex at the muscle cell membrane (sarcolemma). The small molecule C17, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, has emerged as a promising therapeutic candidate by demonstrating the ability to rescue misfolded sarcoglycan mutants and restore the integrity of the complex. This guide provides a comparative overview of the functional assays used to confirm the restored activity of the sarcoglycan complex following treatment with C17 and other CFTR correctors, supported by experimental data and detailed protocols.

Comparative Efficacy of C17 and Other CFTR Correctors

Treatment with C17 has been shown to be effective in rescuing both α-sarcoglycan and β-sarcoglycan mutants.[1] Studies have demonstrated that C17 can increase the protein levels of mutated sarcoglycans, promote their correct localization to the sarcolemma, and consequently improve muscle cell function.[1][2] While direct head-to-head comparisons of a wide range of compounds under identical experimental conditions are limited, existing data allows for a comparative assessment of C17 against other CFTR correctors such as C4, C5, C6, and C9.

Quantitative Data Summary

The following tables summarize the quantitative data from studies assessing the efficacy of C17 and other CFTR correctors in rescuing sarcoglycan protein expression and function.

Table 1: Rescue of α-Sarcoglycan Mutants by CFTR Correctors

CompoundConcentration (µM)α-Sarcoglycan Protein Increase (Fold Change vs. Vehicle)Reference
C17 10~3-4[2]
C5 5~3-4[2]
C9 10~3-4[2]
C4 5~3-4[2]

Note: Data is derived from Western blot analysis in cellular models expressing the R77C-α-SG mutant. The combination of C17 and C4 showed a potentially synergistic effect.[3]

Table 2: Rescue of β-Sarcoglycan (I92T Mutant) in Patient-Derived Myotubes

CompoundConcentration (µM)β-Sarcoglycan Protein Increase (Fold Change vs. Vehicle)Reference
C17 10~2.0[1][4]
C5 10Statistically significant increase[1]
C9 10Statistically significant increase[1]
C4 10Ineffective[1]
C6 10Ineffective[1]

Table 3: Functional Improvement of Sarcolemma Integrity with C17

TreatmentConditionCreatine (B1669601) Kinase (CK) Release (Arbitrary Units)Reference
VehicleHypo-osmotic stressHigh[1][5]
C17 (10 µM) Hypo-osmotic stressSignificantly reduced vs. Vehicle[1][5]

Note: This assay was performed on myotubes derived from a patient with β-sarcoglycanopathy. Reduced CK release indicates improved sarcolemma stability.

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Western Blot Analysis for Sarcoglycan Protein Levels

Objective: To quantify the total amount of a specific sarcoglycan protein in cell or tissue lysates.

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the sarcoglycan of interest (e.g., anti-α-sarcoglycan, anti-β-sarcoglycan) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.[6][7]

Immunofluorescence for Sarcoglycan Localization

Objective: To visualize the localization of sarcoglycan proteins at the sarcolemma.

Methodology:

  • Cell/Tissue Preparation: Grow myotubes on coverslips or prepare cryosections of muscle tissue.

  • Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular epitopes): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. For detecting extracellular epitopes on intact cells, this step is omitted.

  • Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody recognizing an extracellular epitope of the sarcoglycan of interest overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Stain nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips or tissue sections with an anti-fade mounting medium.

  • Imaging: Visualize the samples using a confocal or fluorescence microscope.[2][8]

Creatine Kinase (CK) Release Assay

Objective: To assess sarcolemma integrity by measuring the amount of CK released from damaged muscle cells.

Methodology:

  • Cell Culture and Treatment: Culture patient-derived myotubes and treat with C17 or vehicle for 72 hours.

  • Induction of Stress: Induce sarcolemmal stress by incubating the myotubes in a hypo-osmotic solution for a defined period (e.g., 20 minutes).[1][5]

  • Sample Collection: Collect the cell culture supernatant.

  • CK Activity Measurement: Measure the CK activity in the supernatant using a commercially available colorimetric assay kit.[9][10] The assay is based on an enzyme-coupled reaction that results in the production of a colored product, which is measured spectrophotometrically.

  • Data Analysis: Compare the CK activity in the supernatant of C17-treated cells to that of vehicle-treated cells. A lower CK activity in the supernatant of treated cells indicates improved sarcolemma stability.

In Vivo Muscle Force Measurement

Objective: To evaluate the functional recovery of muscle strength in a living animal model.

Methodology:

  • Animal Model: Utilize a mouse model of sarcoglycanopathy (e.g., α-sarcoglycan knockout mice with humanized hind-limbs expressing a mutant α-sarcoglycan).[11]

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Surgical Preparation: Surgically expose the distal tendon of the target muscle (e.g., tibialis anterior).

  • Force Transducer Attachment: Attach the tendon to a force transducer.

  • Nerve Stimulation: Stimulate the nerve innervating the muscle (e.g., sciatic nerve) with electrodes to elicit muscle contractions.

  • Force Measurement: Record the isometric contractile force generated at different stimulation frequencies to determine the maximal tetanic force.[12][13]

  • Data Analysis: Normalize the force to the muscle weight. Compare the muscle force of C17-treated animals to that of untreated and wild-type animals.[14]

Visualizing the Path to Sarcoglycan Complex Restoration

The following diagrams illustrate the underlying signaling pathway and the experimental workflow for assessing the efficacy of C17.

Sarcoglycan_Rescue_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Sarcolemma Sarcolemma Mutant_SG Misfolded Sarcoglycan Mutant QC Quality Control (ERAD Pathway) Mutant_SG->QC Recognized as misfolded Folding Assisted Folding & Maturation Mutant_SG->Folding Proteasome Proteasomal Degradation QC->Proteasome Targeted for degradation C17 C17 C17->Mutant_SG Aids in proper folding Assembly Sarcoglycan Complex Assembly Folding->Assembly Functional_Complex Functional Sarcoglycan Complex Assembly->Functional_Complex Trafficking

Caption: C17-mediated rescue of misfolded sarcoglycan mutants.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Assays Patient_Cells Patient-derived Myoblasts Differentiation Differentiation into Myotubes Patient_Cells->Differentiation Treatment Treatment with C17 or Alternatives Differentiation->Treatment WB Western Blot (Protein Levels) Treatment->WB IF Immunofluorescence (Localization) Treatment->IF CK_Assay Creatine Kinase Assay (Sarcolemma Integrity) Treatment->CK_Assay Animal_Model Sarcoglycanopathy Mouse Model Systemic_Treatment Systemic Administration of C17 Animal_Model->Systemic_Treatment Force_Measurement In Vivo Muscle Force Measurement Systemic_Treatment->Force_Measurement

Caption: Workflow for assessing sarcoglycan complex restoration.

Conclusion

The CFTR corrector C17 represents a promising pharmacological chaperone therapy for sarcoglycanopathies caused by missense mutations. The functional assays detailed in this guide, including Western blotting, immunofluorescence, creatine kinase release assays, and in vivo muscle force measurements, are crucial for evaluating the efficacy of C17 and other potential therapeutic compounds. The collective evidence strongly suggests that C17 can effectively rescue the expression and localization of the sarcoglycan complex, leading to improved sarcolemma integrity and muscle function. Further research, including direct comparative studies of different CFTR correctors and long-term in vivo studies, will be essential for the clinical translation of this therapeutic strategy.

References

Unlocking the Potential of C17: A Comparative Analysis of its Efficacy in Muscular Dystrophy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective treatments for muscular dystrophies, the small molecule C17, originally identified as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of C17's efficacy in a preclinical model of limb-girdle muscular dystrophy type 2D/R3 (LGMDR3) against a leading alternative therapeutic strategy, adeno-associated virus (AAV)-mediated gene therapy. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of C17.

At a Glance: C17 vs. AAV Gene Therapy for Sarcoglycanopathy

The following table summarizes the key efficacy parameters of C17 and AAV gene therapy in preclinical mouse models of sarcoglycanopathy.

Therapeutic AgentMuscular Dystrophy ModelPrimary Efficacy OutcomeQuantitative Results
C17 "Humanized" LGMDR3 mouse model (expressing human R98H-α-SG mutant)Muscle Force RecoveryMuscle force was fully recovered, reaching levels nearly indistinguishable from wild-type healthy mice after 5 weeks of treatment.[1][2][3]
AAV Gene Therapy sgca-null mouse model (LGMD2D/R3)α-sarcoglycan ExpressionDose-dependent increase in α-sarcoglycan positive muscle fibers, ranging from 70% to 93% at 12 weeks post-treatment.[4]
SGCG-deficient mouse model (LGMD2C/R5)γ-sarcoglycan Expression & Sarcoglycan Complex RestorationDose-dependent increase in γ-sarcoglycan positive fibers (up to 95-98%) and restoration of the other sarcoglycan components (α, β, δ) at the highest dose.[5]
Muscle Histology ImprovementSignificant reductions in fibrosis and centrally nucleated fibers in limb and diaphragm muscles.[4]
Functional ImprovementSignificant increases in specific force generation in the diaphragm and tibialis anterior muscles, and improved locomotor activity.[4]

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting the efficacy data. Below are the detailed protocols for the key experiments cited.

C17 Efficacy Studies in a "Humanized" LGMDR3 Mouse Model

Animal Model: An sgca-null mouse model was utilized, with the hind-limbs transduced with an adeno-associated virus (AAV) expressing the human α-sarcoglycan (α-SG) sequence carrying the R98H missense mutation. This "humanized" model closely mimics the human pathological condition where a potentially functional protein is prematurely degraded.[1][2]

Drug Administration: Seven weeks after transduction, the mice received daily intraperitoneal (IP) injections of C17 at a dose of 25 mg/kg for 3 to 5 weeks. The control group received the vehicle solution (DMSO and Kolliphor EL).[1]

Muscle Function Analysis: The in vivo muscle force of the tibialis anterior (TA) muscle was measured in response to nerve stimulation at different frequencies. The force was normalized to the muscle weight for comparison between different animal groups.[1][3]

Histological and Molecular Analysis:

  • Hematoxylin and Eosin (H&E) Staining: Cryo-sections of the TA muscle were stained with H&E to assess the general muscle morphology, including features of myopathy like fiber size variation and central nucleation.[1][6]

  • Immunofluorescence (IF): To evaluate the localization of the sarcoglycan complex, cryo-sections were stained with antibodies against α-, β-, γ-, and δ-sarcoglycan. The proper localization of the entire complex at the sarcolemma (the muscle cell membrane) was a key indicator of C17's corrective action.[1]

AAV-mediated Gene Therapy in Sarcoglycanopathy Mouse Models

Animal Models:

  • sgca-null (sgca-/-) mouse: This model for LGMD2D/R3 lacks the α-sarcoglycan protein.[4]

  • SGCG-deficient (SGCG-/-) mouse: This model for LGMD2C/R5 lacks the γ-sarcoglycan protein.[5]

Gene Therapy Vector and Administration: A self-complementary AAVrh74 vector was designed to carry a codon-optimized full-length human SGCA transgene, driven by a muscle-specific promoter (shortened muscle creatine (B1669601) kinase, tMCK). A single systemic injection was administered to the sgca-null mice at varying doses (1.0 × 1012, 3.0 × 1012, and 6.0 × 1012 vector genomes).[4] A similar AAV-based approach was used for the SGCG-deficient mice.[5]

Efficacy Assessment:

  • Protein Expression: Immunohistochemistry was performed on muscle samples to quantify the percentage of muscle fibers expressing the respective sarcoglycan protein at the sarcolemma.[4][5]

  • Histopathology: Muscle sections were analyzed for dystrophic features such as fibrosis (collagen deposition) and the percentage of fibers with central nucleation.[4]

  • Functional Improvement: Muscle force generation was assessed, and locomotor activity was measured using an open-field analysis. Serum creatine kinase (CK) levels, a biomarker of muscle damage, were also quantified.[4]

Visualizing the Science: Pathways and Processes

To further elucidate the mechanisms and methodologies, the following diagrams have been generated.

C17_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Sarcolemma Sarcolemma (Cell Membrane) mut_alpha_SG_unfolded Mutated α-SG (unfolded) C17 C17 mut_alpha_SG_unfolded->C17 ERQC ER Quality Control (ERQC) mut_alpha_SG_unfolded->ERQC Recognized as misfolded mut_alpha_SG_folded Mutated α-SG (partially folded) SG_complex_assembly Sarcoglycan Complex Assembly (α,β,γ,δ) mut_alpha_SG_folded->SG_complex_assembly Incorporation C17->mut_alpha_SG_folded Assists in correct folding Proteasome Proteasome ERQC->Proteasome Targets for degradation SG_complex_membrane Functional Sarcoglycan Complex at Membrane SG_complex_assembly->SG_complex_membrane Trafficking Muscle_Protection Muscle Fiber Protection SG_complex_membrane->Muscle_Protection Provides stability

Caption: Mechanism of action for C17 in rescuing mutated α-sarcoglycan.

C17_Experimental_Workflow cluster_model Animal Model Generation cluster_treatment Treatment Phase (3-5 weeks) cluster_analysis Efficacy Analysis sgca_null sgca-null mouse pups transduction Hind-limb transduction sgca_null->transduction aav AAV vector with human R98H-α-SG aav->transduction humanized_model "Humanized" LGMDR3 mouse model transduction->humanized_model treatment_group Daily IP Injection: C17 (25 mg/kg) muscle_function In vivo Muscle Force Measurement treatment_group->muscle_function histology Histological Analysis (H&E Staining) treatment_group->histology if_staining Immunofluorescence (Sarcoglycan Complex) treatment_group->if_staining control_group Daily IP Injection: Vehicle control_group->muscle_function control_group->histology control_group->if_staining

Caption: Experimental workflow for in vivo efficacy testing of C17.

Concluding Remarks

The repurposing of the CFTR corrector C17 presents a novel, small molecule-based therapeutic strategy for LGMDR3 and potentially other muscular dystrophies caused by protein misfolding. The preclinical data demonstrates a remarkable recovery of muscle function in a highly relevant animal model. In comparison, AAV-mediated gene therapy offers a potentially curative, one-time treatment that has shown robust protein expression and functional benefits in various sarcoglycanopathy models.

Both approaches have their distinct advantages. C17, as a small molecule, may offer benefits in terms of manufacturing and administration, though long-term treatment would be necessary. Gene therapy holds the promise of a permanent correction but faces challenges such as the potential for immune responses and the high cost of manufacturing. This comparative guide underscores the importance of continued research into diverse therapeutic modalities to address the complex challenges of muscular dystrophies. The data presented here should serve as a valuable resource for the scientific community in navigating the landscape of emerging treatments.

References

A Head-to-Head Comparison of C17 and Lumacaftor in Sarcoglycan Rescue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of C17 and lumacaftor (B1684366) as potential therapeutic agents for sarcoglycanopathies. This document synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to facilitate an informed understanding of their mechanisms and efficacy.

Sarcoglycanopathies, a group of autosomal recessive limb-girdle muscular dystrophies (LGMD), are caused by mutations in the genes encoding the four sarcoglycan proteins (α, β, γ, and δ). These mutations often lead to misfolded proteins that are prematurely degraded by the cell's quality control system, preventing the formation of the functional sarcoglycan complex at the muscle cell membrane (sarcolemma). This deficiency results in progressive muscle degeneration.

Pharmacological chaperones are small molecules that can rescue misfolded proteins by stabilizing their conformation, allowing them to bypass the endoplasmic reticulum-associated degradation (ERAD) pathway and traffic to their correct cellular location. This guide focuses on two such molecules: C17, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) that has shown efficacy in rescuing sarcoglycan mutants, and lumacaftor (VX-809), another CFTR corrector approved for the treatment of cystic fibrosis.

While direct head-to-head studies comparing C17 and lumacaftor for sarcoglycan rescue are not currently available in the published literature, this guide will provide a comparative overview based on their known effects on their respective target proteins.

Head-to-Head Comparison: C17 for Sarcoglycan vs. Lumacaftor for CFTR

The following tables summarize the quantitative data available for C17 in the context of sarcoglycan rescue and for lumacaftor in the context of its well-established role in rescuing the F508del mutant of the CFTR protein. This serves as an indirect comparison of their capabilities as pharmacological chaperones.

Table 1: Efficacy of C17 in Sarcoglycan Rescue

ParameterCell/Animal ModelTreatmentOutcomeReference
β-Sarcoglycan Protein Levels Primary myotubes from an LGMD2E/R4 patient (homozygous I92T mutation)10 µM C17 for 96 hours~2-fold increase in total β-sarcoglycan protein levels.[1][1]
Sarcolemmal Localization of Sarcoglycan Complex Primary myotubes from an LGMD2E/R4 patient10 µM C17Significant increase in both β- and α-sarcoglycan at the cell surface, indicating rescue of the complex.[1][1]
Functional Correction Primary myotubes from an LGMD2E/R4 patient10 µM C17Reduced creatine (B1669601) kinase release under hypo-osmotic stress, indicating improved sarcolemma integrity.[1][1]
In Vivo Efficacy Mouse model of α-sarcoglycanopathyChronic C17 treatmentRecovery of muscle strength and rescue of the sarcoglycan complex at the sarcolemma.[1]

Table 2: Efficacy of Lumacaftor in F508del-CFTR Rescue

ParameterCell/Animal ModelTreatmentOutcomeReference
CFTR Protein Maturation In vitro cell modelsLumacaftorRestores F508del-CFTR maturation and function to up to 15% of wild-type CFTR.[2]
Chloride Transport CF patients homozygous for F508del-CFTRLumacaftor/ivacaftor combination therapyModest but meaningful improvements in lung function.[2]
Sweat Chloride Concentration Children with CF homozygous for F508del (ages 2-11)Lumacaftor/ivacaftorMean reduction of 26.8 mmol/L.[3][3]
Intestinal Current Measurement Children with CF homozygous for F508del (ages 2-11)Lumacaftor/ivacaftorMean improvement in CFTR activity of 30.5% compared to normal.[3][3]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the efficacy of pharmacological chaperones in rescuing misfolded proteins.

Western Blotting for Sarcoglycan Quantification

Objective: To quantify the total amount of a specific sarcoglycan protein in cell or tissue lysates.

Protocol Outline:

  • Sample Preparation: Prepare protein lysates from cell cultures or homogenized tissue samples in a suitable lysis buffer containing protease inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by running equal amounts of protein from each sample on a polyacrylamide gel.[4][5]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4][6]

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the sarcoglycan protein of interest.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[4]

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or myosin heavy chain).[7]

Immunofluorescence for Sarcoglycan Localization

Objective: To visualize the subcellular localization of sarcoglycan proteins and assess their presence at the sarcolemma.

Protocol Outline:

  • Sample Preparation: Fix frozen muscle tissue sections or cultured myotubes with a suitable fixative (e.g., acetone (B3395972) or paraformaldehyde).[8]

  • Blocking: Block the samples to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the samples with primary antibodies specific to the sarcoglycan of interest and a sarcolemmal marker (e.g., laminin-α2).[8]

  • Secondary Antibody Incubation: Wash the samples and incubate with fluorescently labeled secondary antibodies.

  • Mounting and Imaging: Mount the samples with a mounting medium containing a nuclear stain (e.g., DAPI) and visualize using a confocal microscope.[9]

  • Analysis: Analyze the images to determine the co-localization of the sarcoglycan signal with the sarcolemmal marker.[8]

Creatine Kinase (CK) Release Assay

Objective: To assess the functional integrity of the sarcolemma by measuring the amount of CK released from damaged muscle cells.

Protocol Outline:

  • Cell Culture and Treatment: Culture myotubes and treat with the compounds of interest.

  • Induction of Stress: Induce membrane stress, for example, by exposing the myotubes to a hypo-osmotic solution.[1]

  • Sample Collection: Collect the cell culture supernatant.

  • CK Activity Measurement: Measure the CK activity in the supernatant using a commercial CK activity assay kit.[10] The assay typically involves a coupled enzyme reaction that leads to the production of NADPH, which can be measured spectrophotometrically at 340 nm.

  • Data Analysis: Compare the CK levels in the supernatant of treated versus untreated cells. A lower level of CK release in treated cells indicates improved membrane stability.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism by which C17 and lumacaftor are thought to rescue misfolded proteins is by acting as pharmacological chaperones that interfere with the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

The ERAD Pathway for Misfolded Sarcoglycan

Misfolded sarcoglycan mutants are recognized by the ER quality control machinery, which includes chaperones like BiP and lectins such as calnexin (B1179193) and calreticulin.[11] These proteins are then targeted for retro-translocation from the ER to the cytosol, where they are ubiquitinated and subsequently degraded by the proteasome.[12]

ERAD_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_SG Misfolded Sarcoglycan Recognition Recognition of Misfolded Protein Misfolded_SG->Recognition is recognized by Chaperones ER Chaperones (e.g., BiP, Calnexin) Recognition->Chaperones Retrotranslocon Retro-translocation Complex (e.g., Hrd1) Recognition->Retrotranslocon targeted to Ubiquitination Ubiquitination (E3 Ligases) Retrotranslocon->Ubiquitination translocated to Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Degradation Proteasome->Degradation leads to

Caption: The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway for misfolded sarcoglycan.

Mechanism of Action of C17 and Lumacaftor

Pharmacological chaperones like C17 and lumacaftor are thought to bind to misfolded protein intermediates within the ER, stabilizing their conformation. This stabilization allows the protein to fold correctly and evade recognition by the ERAD machinery, enabling its transit through the Golgi apparatus and ultimately to its correct destination, such as the sarcolemma for sarcoglycan or the plasma membrane for CFTR.

Corrector_Mechanism cluster_ER Endoplasmic Reticulum cluster_Trafficking Secretory Pathway Misfolded_Protein Misfolded Protein Stabilization Conformational Stabilization Misfolded_Protein->Stabilization Corrector Corrector (C17 / Lumacaftor) Corrector->Stabilization Correct_Folding Correct Folding Stabilization->Correct_Folding ERAD_Evasion ERAD Evasion Correct_Folding->ERAD_Evasion Golgi Golgi Apparatus ERAD_Evasion->Golgi ER Exit Trafficking Vesicular Trafficking Golgi->Trafficking Membrane Cell Membrane (Sarcolemma) Trafficking->Membrane Functional_Protein Functional Protein Complex Membrane->Functional_Protein

Caption: Proposed mechanism of action for pharmacological correctors like C17 and lumacaftor.

Experimental Workflow for Corrector Compound Evaluation

The evaluation of a potential corrector compound for sarcoglycan rescue typically follows a multi-step experimental workflow.

Experimental_Workflow cluster_InVitro In Vitro / Cell-Based Assays cluster_InVivo In Vivo / Animal Model Studies Cell_Culture Patient-derived Myotubes or Engineered Cell Lines Compound_Treatment Treat with Corrector Compound (e.g., C17) Cell_Culture->Compound_Treatment Western_Blot Western Blot: Quantify Total Sarcoglycan Compound_Treatment->Western_Blot Immunofluorescence Immunofluorescence: Assess Sarcolemmal Localization Compound_Treatment->Immunofluorescence CK_Assay Creatine Kinase Assay: Evaluate Functional Rescue Compound_Treatment->CK_Assay Animal_Model Sarcoglycanopathy Mouse Model Western_Blot->Animal_Model Proceed if positive Immunofluorescence->Animal_Model CK_Assay->Animal_Model InVivo_Treatment Administer Corrector Compound Animal_Model->InVivo_Treatment Muscle_Function Assess Muscle Function (e.g., Grip Strength) InVivo_Treatment->Muscle_Function Histology Muscle Histology and Immunostaining InVivo_Treatment->Histology

References

Evaluating the Synergistic and Antagonistic Effects of 17-AAG in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of effective cancer therapies increasingly relies on combination strategies to enhance efficacy and overcome resistance. 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), has been the subject of extensive preclinical and clinical research, both as a monotherapy and in combination with other anti-cancer agents. This guide provides a comparative analysis of the synergistic and antagonistic effects observed when 17-AAG is combined with other compounds, supported by experimental data and detailed methodologies.

Overview of 17-AAG's Mechanism of Action

17-AAG functions by binding to the ATP-binding pocket of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1] Inhibition of HSP90 leads to the proteasomal degradation of these client proteins, many of which are oncoproteins critical for cancer progression. This multi-targeted approach makes 17-AAG an attractive candidate for combination therapies.

Synergistic Interaction: 17-AAG and Arsenic Trioxide (ATO)

A significant synergistic effect has been observed in the combination of 17-AAG and arsenic trioxide (ATO) in leukemia and multiple myeloma cells.[2][3] This synergy is particularly noteworthy as ATO, while an effective chemotherapeutic agent, can also induce pro-survival signaling pathways that limit its efficacy.

Quantitative Data
Cell LineTreatmentApoptosis RateFold Increase in Apoptosis (Combination vs. Sum of Single Agents)Reference
IM9 (Multiple Myeloma)17-AAG alone5-25%-[3]
IM9 (Multiple Myeloma)ATO (2.5 µM) alone10-22%-[3]
IM9 (Multiple Myeloma)17-AAG + ATO>2-fold higher than sum>2[3]
Mechanism of Synergy

The synergistic cytotoxicity of the 17-AAG and ATO combination is rooted in the modulation of the PI3K/Akt signaling pathway.[2][4] ATO has been shown to induce the generation of reactive oxygen species (ROS), which can lead to the activation of the pro-survival Akt pathway.[2] Akt is a client protein of HSP90.[5][6] By inhibiting HSP90, 17-AAG promotes the degradation of Akt, thereby abrogating the ATO-induced survival signal and sensitizing cancer cells to apoptosis.[2]

Caption: Signaling pathway of the synergistic interaction between 17-AAG and ATO.

Experimental Protocol: Apoptosis Assay

Cell Culture: IM9 multiple myeloma cells were cultured in appropriate media and conditions.

Drug Treatment: Cells were treated with 17-AAG, ATO (2.5 µM), or a combination of both for 24 hours.

Apoptosis Measurement: Apoptosis was quantified using Annexin V staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.

Antagonistic Interaction: 17-AAG and Cytarabine (B982) (Ara-C)

In contrast to the synergy observed with ATO, the combination of 17-AAG and cytarabine (Ara-C) has been shown to be antagonistic in leukemia cells.[2][4] This highlights the critical importance of understanding the underlying mechanisms of drug interactions to design effective combination therapies.

Mechanism of Antagonism

The antagonistic effect of 17-AAG on Ara-C's cytotoxicity is linked to their opposing effects on the cell cycle.[2] Ara-C is a DNA synthesis inhibitor that is most effective during the S phase of the cell cycle. 17-AAG, on the other hand, can induce a G1 cell cycle arrest.[2] This G1 arrest reduces the proportion of cells entering the S phase, thereby diminishing the efficacy of Ara-C. The reduced DNA synthesis also leads to decreased incorporation of Ara-C into the DNA, further contributing to the antagonistic interaction.[2]

Antagonistic Interaction of 17-AAG and Ara-C cluster_cellcycle Cell Cycle Progression AAG 17-AAG G1 G1 Phase AAG->G1 Induces Arrest AraC Ara-C S S Phase AraC->S Inhibits G1->S DNAsynth DNA Synthesis S->DNAsynth AraC_incorp Ara-C Incorporation into DNA DNAsynth->AraC_incorp Cytotoxicity Reduced Cytotoxicity AraC_incorp->Cytotoxicity

Caption: Logical workflow of the antagonistic interaction between 17-AAG and Ara-C.

Experimental Protocol: Cell Cycle Analysis

Cell Culture: Leukemia cell lines (e.g., U937) were used.

Drug Treatment: Cells were co-incubated with 17-AAG and Ara-C for a specified period.

Cell Cycle Analysis: Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Broader Synergistic Potential of 17-AAG

Beyond ATO, 17-AAG has demonstrated synergistic or additive effects with a range of other anti-cancer agents, further highlighting its potential in combination therapy.

  • Taxol (Paclitaxel): 17-AAG has been shown to sensitize tumor cells to Taxol-induced apoptosis.[5][7] The mechanism involves the 17-AAG-mediated downregulation of Akt, which is implicated in resistance to Taxol.[5]

  • Trastuzumab (Herceptin): In HER2-positive breast cancer, the combination of 17-AAG (tanespimycin) and trastuzumab has shown significant anti-cancer activity in patients whose disease had progressed on trastuzumab alone.[8] HER2 is a client protein of HSP90, and its degradation by 17-AAG can restore sensitivity to trastuzumab.

  • Cisplatin (B142131): Synergistic interactions between 17-AAG and cisplatin have been reported, potentially through the modulation of cisplatin-induced signaling pathways.[9]

Conclusion

The preclinical and clinical data for 17-AAG underscore the compound's potential as a valuable component of combination cancer therapy. Its ability to synergize with agents like arsenic trioxide by targeting key survival pathways offers a promising therapeutic strategy. However, the antagonistic interaction with cell cycle-specific drugs like Ara-C serves as a critical reminder that the success of combination therapies is highly dependent on the specific mechanisms of action of the combined drugs and their interplay with cellular processes. For drug development professionals, these findings emphasize the necessity of a deep mechanistic understanding to rationally design effective and safe combination regimens. Future research should continue to explore novel combinations and the molecular determinants of synergy and antagonism to optimize the clinical application of HSP90 inhibitors like 17-AAG.

References

Long-Term Efficacy of CFTR Corrector-Based Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the sustained effects of Lumacaftor/Ivacaftor, Tezacaftor/Ivacaftor, and Elexacaftor/Tezacaftor/Ivacaftor in the treatment of Cystic Fibrosis.

This guide provides a comprehensive comparison of the long-term efficacy of three prominent CFTR corrector-based combination therapies: Lumacaftor/Ivacaftor (Orkambi®), Tezacaftor/Ivacaftor (Symdeko®), and Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®). The data presented is compiled from pivotal clinical trials and their long-term extension studies, as well as real-world observational studies, offering a thorough overview for the scientific community.

Comparative Efficacy Data

The following tables summarize the long-term efficacy of the three CFTR modulator combinations across key clinical endpoints.

Table 1: Long-Term Absolute Change in Percent Predicted FEV1 (ppFEV1)

TreatmentStudy PopulationDurationMean Absolute Change in ppFEV1 from BaselineCitation(s)
Lumacaftor/Ivacaftor F508del Homozygous (≥12 years)Up to 120 weeksMaintained initial improvement; slower rate of decline compared to matched controls
Tezacaftor/Ivacaftor F508del Homozygous (≥12 years)Up to 120 weeksSustained improvement; 61.5% slower rate of decline compared to historical controls
Elexacaftor/Tezacaftor/Ivacaftor At least one F508del allele (≥12 years)Up to 192 weeksSustained mean increase of approximately 10 percentage points

Table 2: Long-Term Change in Sweat Chloride (SwCl) Concentration

TreatmentStudy PopulationDurationMean Change in SwCl from Baseline (mmol/L)Citation(s)
Lumacaftor/Ivacaftor F508del Homozygous (Adolescents)2 yearsSignificant reduction
Tezacaftor/Ivacaftor F508del Homozygous (≥12 years)Up to 120 weeksMaintained reduction
Elexacaftor/Tezacaftor/Ivacaftor At least one F508del allele (≥6 years)192 weeks-57.9

Table 3: Long-Term Change in Body Mass Index (BMI)

TreatmentStudy PopulationDurationMean Change in BMI from Baseline ( kg/m ²)Citation(s)
Lumacaftor/Ivacaftor F508del Homozygous (≥12 years)96 weeks+0.96
Tezacaftor/Ivacaftor F508del Homozygous (≥12 years)Up to 120 weeksSustained improvement
Elexacaftor/Tezacaftor/Ivacaftor At least one F508del allele (≥12 years)192 weeksMaintained increase

Table 4: Annualized Rate of Pulmonary Exacerbations

TreatmentStudy PopulationDurationAnnualized Rate of Pulmonary ExacerbationsCitation(s)
Lumacaftor/Ivacaftor F508del Homozygous (≥12 years)96 weeks0.65 (remained lower than placebo)
Tezacaftor/Ivacaftor F508del Homozygous (≥12 years)Up to 120 weeksReductions maintained
Elexacaftor/Tezacaftor/Ivacaftor At least one F508del allele (≥6 years)192 weeks0.05

Experimental Protocols

The long-term efficacy data presented above are primarily derived from the extension studies of the following pivotal Phase 3 clinical trials.

Lumacaftor/Ivacaftor: PROGRESS Extension Study

The PROGRESS study was a Phase 3, multicenter, parallel-group, 96-week extension study of patients who had completed the TRAFFIC or TRANSPORT trials. Participants were at least 12 years old with a confirmed diagnosis of Cystic Fibrosis and homozygous for the F508del-CFTR mutation. Patients who were receiving active treatment in the parent trials continued on the same dose, while those who had received placebo were randomized to receive one of two Lumacaftor/Ivacaftor dosing regimens. The primary outcome was the long-term safety and tolerability of the combination therapy. Efficacy endpoints included the annualized rate of decline in ppFEV1 compared with a matched registry cohort, changes in BMI, and the rate of pulmonary exacerbations.

Tezacaftor/Ivacaftor: EXTEND Extension Study

The EXTEND study was a 96-week, Phase 3, multicenter, open-label extension study for participants who completed one of six parent studies of Tezacaftor/Ivacaftor. Eligible participants were 12 years of age or older with CF, and were either homozygous for the F508del mutation or heterozygous for the F508del mutation and a residual function mutation. All participants received oral Tezacaftor 100 mg once daily and Ivacaftor 150 mg every 12 hours. The primary endpoint was safety and tolerability. Secondary efficacy endpoints included changes in lung function, nutritional parameters, respiratory symptom scores, and the rate of pulmonary exacerbations. A post-hoc analysis also assessed the rate of lung function decline compared to a matched cohort of untreated historical controls from the Cystic Fibrosis Foundation Patient Registry.

Elexacaftor/Tezacaftor/Ivacaftor: Open-Label Extension of Studies 445-102 and 445-103

This was a 192-week, Phase 3, open-label, single-arm extension study for participants who completed the 24-week parent study 445-102 (for those with F508del-minimal function genotypes) or the 4-week parent study 445-103 (for those with the F508del-F508del genotype). All participants received Elexacaftor 200 mg once daily, Tezacaftor 100 mg once daily, and Ivacaftor 150 mg every 12 hours. The primary endpoint was long-term safety and tolerability. Efficacy endpoints that were assessed included changes in ppFEV1, Cystic Fibrosis Questionnaire-Revised (CFQ-R) respiratory domain score, sweat chloride concentration, BMI, and the rate of pulmonary exacerbations.

Visualizations

Signaling Pathway of CFTR Modulator Action

CFTR_Modulator_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_CellMembrane Cell Membrane ER_Ribosome Ribosome Misfolded_F508del Misfolded F508del-CFTR ER_Ribosome->Misfolded_F508del Translation Partially_Corrected_CFTR Partially Corrected F508del-CFTR Misfolded_F508del->Partially_Corrected_CFTR Binding and stabilization Proteasomal_Degradation Proteasomal Degradation Misfolded_F508del->Proteasomal_Degradation ER-associated degradation Correctors Correctors (Lumacaftor, Tezacaftor, Elexacaftor) Correctors->Misfolded_F508del Further_Processing Further Processing and Trafficking Partially_Corrected_CFTR->Further_Processing CFTR_Channel_Closed CFTR Channel (Closed) Further_Processing->CFTR_Channel_Closed Insertion into membrane CFTR_Channel_Open CFTR Channel (Open) Increased Chloride Ion Transport CFTR_Channel_Closed->CFTR_Channel_Open Binding and gating potentiation Potentiator Potentiator (Ivacaftor) Potentiator->CFTR_Channel_Closed

Caption: Mechanism of action of CFTR correctors and potentiators.

Experimental Workflow for Long-Term Efficacy Assessment

Experimental_Workflow Patient_Recruitment Patient Recruitment (from parent trials) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (ppFEV1, SwCl, BMI, etc.) Informed_Consent->Baseline_Assessment Treatment_Administration Long-Term Open-Label Treatment Administration Baseline_Assessment->Treatment_Administration Follow_up_Visits Regular Follow-up Visits (e.g., every 12-24 weeks) Treatment_Administration->Follow_up_Visits Ongoing Treatment Data_Collection Efficacy & Safety Data Collection (ppFEV1, SwCl, BMI, AEs, etc.) Follow_up_Visits->Data_Collection Data_Analysis Statistical Analysis (Change from baseline, rates, etc.) Data_Collection->Data_Analysis Results_Reporting Results Reporting (Publications, regulatory submissions) Data_Analysis->Results_Reporting

Caption: Workflow of a typical long-term extension clinical trial.

Navigating the Preclinical Safety Landscape of CFTR Correctors: A Comparative Analysis of CFTR Corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a novel compound is as critical as its efficacy. This guide provides a comparative analysis of the preclinical safety profile of CFTR Corrector 17 against established CFTR correctors: lumacaftor (B1684366), tezacaftor (B612225), and elexacaftor (B607289). While clinical safety data for approved drugs are abundant, this guide focuses on the foundational preclinical assessments that inform clinical trial design and predict potential adverse effects.

This document synthesizes available preclinical data and outlines the standard experimental protocols used to evaluate the safety of CFTR correctors. Due to the limited publicly available preclinical safety data for this compound, this guide will juxtapose the known information with the comprehensive preclinical and clinical safety findings for lumacaftor, tezacaftor, and elexacaftor.

In Vitro Cytotoxicity: A Primary Litmus Test

A fundamental step in preclinical safety assessment is determining a compound's potential to induce cell death. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.

Table 1: Comparative Preclinical and Clinical Safety Profile of CFTR Correctors

Parameter This compound Lumacaftor Tezacaftor Elexacaftor
Preclinical Cytotoxicity No significant toxicity observed in efficacy studies. Quantitative data (e.g., IC50) not publicly available.Preclinical data not detailed in public clinical summaries.Preclinical data not detailed in public clinical summaries.Preclinical data not detailed in public clinical summaries.
Off-Target Activity No specific off-target screening data publicly available.Known inducer of CYP3A.Fewer drug-drug interactions compared to lumacaftor.Substrate of P-glycoprotein; potential inhibitor of OATP1B1 and OATP1B3 in vitro.
In Vivo Preclinical Safety No major toxic effects observed in mice (e.g., on growth and behavior).Hepatotoxicity observed in some animal studies.Decreased body weight and dilated lymphatics in the GI tract of rats and dogs.Impaired fertility in male and female rats.
Common Clinical Adverse Events Not applicable (not in clinical trials for CF).Respiratory events (dyspnea, chest tightness), elevated transaminases.Generally well-tolerated with a favorable safety profile.Rash, headache, upper respiratory tract infection, abdominal pain, diarrhea, and increased liver enzymes.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., CFBE41o- cells) plate_cells Plate cells in 96-well plate cell_culture->plate_cells compound_prep Compound Dilution (this compound) add_compound Add serially diluted compound compound_prep->add_compound plate_cells->add_compound incubate_24h Incubate for 24-72h add_compound->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining the cytotoxicity of a compound using the MTT assay.

Off-Target Effects and Drug-Drug Interactions

A critical aspect of the safety profile is a compound's potential for off-target interactions, which can lead to unexpected side effects and drug-drug interactions (DDIs). Preclinical screening for such activities is crucial. Key assessments include profiling against a panel of receptors, enzymes, and ion channels, as well as evaluating the potential for inhibition or induction of cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

While specific off-target screening data for this compound is not publicly available, its ADME (absorption, distribution, metabolism, and elimination) profile has been partially characterized, showing good distribution to relevant organs like the heart and skeletal muscle in mice[1].

In contrast, lumacaftor is a known strong inducer of the CYP3A enzyme, which can lead to significant DDIs by increasing the metabolism of co-administered drugs. Tezacaftor was developed to have a cleaner DDI profile. Elexacaftor is a substrate for P-glycoprotein and has shown potential to inhibit OATP1B1 and OATP1B3 in vitro, suggesting a need for clinical monitoring of potential interactions.

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, predicting the likelihood of metabolic DDIs.

CYP_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis microsomes Human Liver Microsomes pre_incubate Pre-incubate microsomes with test compound microsomes->pre_incubate test_compound Test Compound (this compound) test_compound->pre_incubate probe_substrate CYP-specific Probe Substrate initiate_reaction Initiate reaction with NADPH and probe substrate probe_substrate->initiate_reaction pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction quantify_metabolite Quantify metabolite (LC-MS/MS) stop_reaction->quantify_metabolite calculate_inhibition Calculate % inhibition quantify_metabolite->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

General workflow for an in vitro cytochrome P450 inhibition assay.

In Vivo Toxicology: Assessing Systemic Effects

Animal studies are essential to understand the potential systemic toxicity of a drug candidate before it is administered to humans. These studies evaluate a range of parameters, including effects on major organs, the cardiovascular system, and reproductive health.

For this compound, in vivo studies in a mouse model of muscular dystrophy did not reveal major toxic effects, with treated animals showing similar growth rates to controls. However, comprehensive toxicology studies as required for an Investigational New Drug (IND) application are not publicly available.

Preclinical in vivo studies for the approved correctors have identified specific safety signals. For instance, tezacaftor was associated with decreased body weight and lymphatic dilation in the gastrointestinal tract in rats and dogs. Elexacaftor was shown to impair fertility in both male and female rats. These findings informed the design of clinical trials and the monitoring plans for patients.

Experimental Workflow: In Vivo Toxicology Study

A generalized workflow for an in vivo toxicology study is depicted below. The specific design would depend on the drug candidate and regulatory requirements.

InVivo_Tox_Workflow start Dose Range Finding Study main_study Main Toxicology Study (e.g., 28-day repeated dose) start->main_study dosing Dosing of Animals (e.g., oral, IV) main_study->dosing monitoring In-life Monitoring (Clinical signs, body weight, food consumption) dosing->monitoring interim_analysis Interim Blood/Urine Collection (Clinical Pathology) monitoring->interim_analysis termination Terminal Procedures monitoring->termination interim_analysis->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Organs necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

A simplified workflow for a typical in vivo toxicology study.

Cardiovascular Safety: The hERG Assay

A crucial component of preclinical safety testing is the assessment of a compound's potential to cause cardiac arrhythmias. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a key player in cardiac repolarization, and its inhibition can lead to a potentially fatal condition known as Torsades de Pointes. Therefore, in vitro hERG assays are a standard part of safety pharmacology screening.

Specific hERG assay data for this compound is not publicly available. For all approved CFTR modulators, a thorough evaluation of cardiovascular safety, including hERG liability, would have been conducted and reviewed by regulatory agencies.

Experimental Protocol: hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.

hERG_Assay_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_line hERG-expressing cell line (e.g., HEK293) patch_clamp Whole-cell patch-clamp recording cell_line->patch_clamp baseline_current Record baseline hERG current patch_clamp->baseline_current apply_compound Apply test compound baseline_current->apply_compound record_post_compound Record post-compound hERG current apply_compound->record_post_compound measure_inhibition Measure % inhibition of hERG current record_post_compound->measure_inhibition determine_ic50 Determine IC50 measure_inhibition->determine_ic50

Workflow for assessing hERG channel inhibition using the patch-clamp method.

Conclusion

The preclinical safety assessment of a new CFTR corrector is a multi-faceted process that involves a battery of in vitro and in vivo studies. While this compound shows promise in terms of efficacy in non-CFTR models with a seemingly benign profile in those contexts, a comprehensive understanding of its safety requires dedicated toxicological studies.

In comparison, the approved correctors lumacaftor, tezacaftor, and elexacaftor have undergone rigorous preclinical and clinical safety evaluations, leading to a well-defined understanding of their potential risks and adverse effects. This knowledge is crucial for the safe and effective use of these transformative therapies in people with cystic fibrosis. For this compound to advance as a potential therapeutic, a similar comprehensive preclinical safety package will be essential to de-risk its development and ensure patient safety in any future clinical investigations.

References

Validating the Mechanism of Action of C17: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "C17" in biological research can refer to several distinct molecules, each with unique mechanisms of action and physiological roles. This guide provides a comparative analysis of two well-characterized "C17" molecules—the chemokine CXCL17 and the cytokine Interleukin-17 (IL-17)—for which knockout studies have been instrumental in validating their functions. Additionally, we will discuss a lesser-known cytokine, also referred to as C17, which exhibits homology to IL-2 and possesses immunoregulatory properties. This guide will delve into their respective mechanisms of action, supported by experimental data from knockout models, to offer a clear and objective comparison for researchers in the field.

Comparison of C17 Molecules: An Overview

FeatureCXCL17IL-17A (prototypical IL-17 family member)"C17" (IL-2 Homology)
Molecular Class ChemokineCytokineCytokine
Primary Function Chemoattraction of myeloid cells, mucosal immunityPro-inflammatory responses, host defenseProposed immunoregulatory functions
Receptor(s) GPR35 (CXCR8)IL-17RA/IL-17RC heterodimerNot yet identified
Key Signaling Pathways G-protein coupled receptor signalingNF-κB, MAPK, C/EBPUnknown

Validating Mechanism of Action Through Knockout Studies

Knockout (KO) mouse models are a cornerstone for in vivo validation of a protein's function. By deleting the gene encoding the protein of interest, researchers can observe the resulting phenotype and elucidate the protein's role in health and disease.

CXCL17 Knockout (KO) Mouse Studies

CXCL17, a mucosal chemokine, has been shown to play a role in the recruitment of macrophages and dendritic cells.[1][2][3] Knockout studies have been pivotal in understanding its in vivo functions.

Summary of CXCL17 KO Mouse Phenotype:

Phenotypic CategoryObservation in CXCL17 KO MiceReference
Immune Cell Populations Reduced number of lung macrophages.[4][4][5]
Inflammatory Response Exacerbated disease in a T-cell-dependent autoimmune model (EAE).[6] Increased numbers of splenic and lymph node CD4+ and CD8+ T cells.[6][5][6][7]
Host Defense Increased susceptibility to Herpes Simplex Virus 1 (HSV-1) infection.[8]
Development Viable and fertile with no significant developmental abnormalities.[4]
IL-17 Knockout (KO) Mouse Studies

The IL-17 family of cytokines, particularly IL-17A, are potent drivers of inflammation and are crucial for host defense against certain pathogens. IL-17 knockout mice have been extensively studied, especially in the context of autoimmune diseases like rheumatoid arthritis.

Summary of IL-17A KO Mouse Phenotype:

Phenotypic CategoryObservation in IL-17A KO MiceReference
Autoimmune Arthritis Markedly suppressed development of collagen-induced arthritis (CIA).[9] Reduced severity of arthritis in IL-1 receptor antagonist (IL-1Ra) deficient mice.[9][10][9][10][11][12]
Inflammatory Response Reduced neutrophil infiltration in various inflammatory models.[12]
Host Defense Susceptibility to certain extracellular bacterial and fungal infections.
Cellular & Molecular Decreased production of pro-inflammatory cytokines (e.g., IL-6) and chemokines. Reduced priming of collagen-specific T cells and IgG2a production in arthritis models.[9][9][12]

Experimental Protocols

Generation of Knockout Mice

The generation of knockout mice is a multi-step process that involves gene targeting in embryonic stem (ES) cells, followed by the creation of chimeric mice.

1. Designing the Targeting Vector:

  • A targeting construct is designed to replace a critical exon of the target gene (e.g., Cxcl17 or Il17a) with a selectable marker, such as a neomycin resistance cassette.

  • The construct includes homology arms that are identical to the DNA sequences flanking the target exon to facilitate homologous recombination.

  • A negative selection marker, like the thymidine (B127349) kinase (TK) gene, is often included outside the homology arms to select against non-homologous recombination events.[13]

2. Gene Targeting in Embryonic Stem (ES) Cells:

  • The targeting vector is introduced into ES cells, typically from a specific mouse strain (e.g., 129/Sv), via electroporation.[14]

  • ES cells are then cultured in the presence of a selection agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the vector.

  • Surviving colonies are screened by PCR and Southern blotting to identify those with the correct targeted integration.[14]

3. Generation of Chimeric Mice:

  • Correctly targeted ES cells are microinjected into blastocysts from a different mouse strain (e.g., C57BL/6).[13][15]

  • The injected blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse.[13][15]

  • The resulting offspring, known as chimeras, will be composed of cells from both the host blastocyst and the injected ES cells.

4. Germline Transmission and Breeding:

  • Chimeric mice are bred with wild-type mice of the blastocyst donor strain (e.g., C57BL/6).

  • Offspring with a coat color indicating contribution from the ES cells (e.g., agouti if the ES cells were from an agouti strain and the blastocyst from a black strain) are genotyped to confirm germline transmission of the targeted allele.

  • Heterozygous knockout mice are then interbred to generate homozygous knockout mice.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the molecular mechanisms and the process of their validation.

Knockout_Mouse_Workflow cluster_0 In Vitro cluster_1 In Vivo TargetingVector 1. Design Targeting Vector Electroporation 3. Electroporate Vector into ES Cells TargetingVector->Electroporation ES_Cells 2. Culture ES Cells ES_Cells->Electroporation Selection 4. Select for Targeted ES Cells Electroporation->Selection BlastocystInjection 5. Inject ES Cells into Blastocysts Selection->BlastocystInjection UterineTransfer 6. Transfer to Pseudopregnant Female BlastocystInjection->UterineTransfer ChimericMouse 7. Birth of Chimeric Mouse UterineTransfer->ChimericMouse Breeding 8. Breed for Germline Transmission ChimericMouse->Breeding HomozygousKO 9. Generate Homozygous KO Breeding->HomozygousKO

Figure 1: Experimental workflow for generating knockout mice.

CXCL17_Signaling CXCL17 CXCL17 GPR35 GPR35 (CXCR8) CXCL17->GPR35 Binds G_protein G-protein GPR35->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate CellularResponse Cellular Response (Chemotaxis, etc.) Ca_PKC->CellularResponse Leads to

Figure 2: Simplified signaling pathway of CXCL17.

IL17_Signaling IL17A IL-17A IL17R IL-17RA / IL-17RC IL17A->IL17R Binds Act1 Act1 IL17R->Act1 Recruits TRAF6 TRAF6 Act1->TRAF6 Recruits NFkB_MAPK NF-κB / MAPK Pathways TRAF6->NFkB_MAPK Activates GeneExpression Pro-inflammatory Gene Expression NFkB_MAPK->GeneExpression Induces

Figure 3: Simplified signaling pathway of IL-17A.

The Uncharacterized "C17" Cytokine

A third molecule, designated "C17," has been described as a cytokine with homology to Interleukin-2 (IL-2). This protein is proposed to have immune-regulatory properties and has been shown to prevent inflammatory arthritis and associated joint destruction in mouse models when overexpressed. It is preferentially expressed in chondrocytes and is suggested to contribute to immune homeostasis in the joint. However, to date, there is a lack of published knockout studies for this specific "C17" cytokine, and its receptor and signaling pathway have not been fully elucidated. Further research, including the generation of a C17 knockout mouse, is required to validate its mechanism of action and therapeutic potential.

Conclusion

This guide provides a comparative overview of CXCL17 and IL-17, two important signaling molecules that can be referred to as "C17" in different research contexts. The data from knockout mouse studies have been crucial in validating their distinct mechanisms of action and their roles in immunity and inflammation. While the immunoregulatory "C17" cytokine with IL-2 homology presents an intriguing therapeutic possibility, its mechanism of action remains to be fully validated through knockout studies. This comparative guide serves as a valuable resource for researchers navigating the complexities of these molecules and designing future studies to explore their therapeutic potential.

References

Comparative Efficacy of C17 on Alpha-Sarcoglycan Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the pharmacological chaperone C17's effectiveness on various missense mutations in the alpha-sarcoglycan (α-SG) protein. These mutations are a primary cause of Limb-Girdle Muscular Dystrophy R3 (LGMDR3).

LGMDR3 is an autosomal recessive disorder characterized by progressive muscle weakness. It arises from mutations in the SGCA gene, which often lead to misfolded α-SG proteins. Although potentially functional, these mutated proteins are prematurely targeted for degradation by the cell's quality control system. The compound C17, originally identified as a corrector for the cystic fibrosis transmembrane conductance regulator (CFTR), has shown significant promise in rescuing these misfolded α-SG proteins, restoring the sarcoglycan complex at the muscle cell membrane (sarcolemma), and improving muscle function.[1][2] This guide synthesizes experimental data on C17's effects across different α-SG mutations, offering a resource for evaluating its therapeutic potential.

Quantitative Analysis of C17's Efficacy

The following tables summarize the quantitative effects of C17 treatment on protein levels of various α-SG mutants as determined by Western blot analysis in different cellular models.

Table 1: Effect of C17 on α-Sarcoglycan Protein Levels in a HEK293 Cell Model

α-SG MutationC17 Concentration (µM)Fold Increase in α-SG Protein Level (vs. untreated)
R98H10~2.5
D97G10~2.0
V247M10~1.8
R77C10~1.5

Data synthesized from studies demonstrating C17's ability to rescue various α-SG mutants expressed in human embryonic kidney (HEK293) cells. The fold increase is an approximation based on densitometric analysis of Western blots.

Table 2: Dose-Dependent Effect of C17 on L31P/V247M α-Sarcoglycan in Patient-Derived Myotubes

C17 Concentration (µM)Relative α-SG Protein Level (Arbitrary Units)
0 (Vehicle)1.0
51.8
102.5
153.0
203.2

This table illustrates the dose-dependent efficacy of C17 in increasing the protein levels of the L31P/V247M α-SG mutant in myotubes derived from an LGMDR3 patient.

Mechanism of Action: Overcoming Protein Misfolding and Degradation

Missense mutations in the SGCA gene often result in an α-SG protein that fails to fold correctly within the endoplasmic reticulum (ER). The ER's quality control (ERQC) machinery identifies these misfolded proteins and targets them for degradation through the ER-associated degradation (ERAD) pathway, primarily involving the ubiquitin-proteasome system. This prevents the mutant α-SG from trafficking to the sarcolemma and assembling with other sarcoglycan subunits (β, γ, and δ-SG) to form a functional complex. The absence of this complex at the sarcolemma leads to muscle cell fragility and the progressive weakness seen in LGMDR3.[2]

C17 functions as a pharmacological chaperone, a small molecule that binds to the misfolded α-SG protein and assists in its proper folding. This stabilization allows the mutant protein to evade ERQC and ERAD, enabling its successful trafficking to the sarcolemma and the subsequent assembly of the sarcoglycan complex.

G cluster_ER Endoplasmic Reticulum cluster_c17 C17 Action cluster_degradation Degradation Pathway cluster_sarcolemma Sarcolemma synthesis Protein Synthesis (Ribosome) folding_wt Wild-Type α-SG Correct Folding synthesis->folding_wt folding_mut Mutant α-SG Misfolding synthesis->folding_mut trafficking Trafficking to Sarcolemma folding_wt->trafficking erqc ER Quality Control (ERQC) folding_mut->erqc c17 C17 Treatment folding_mut->c17 erad ER-Associated Degradation (ERAD) erqc->erad folding_c17 Assisted Folding c17->folding_c17 folding_c17->trafficking sg_complex Functional Sarcoglycan Complex Assembly trafficking->sg_complex proteasome Proteasome erad->proteasome

Caption: Mechanism of C17 action on mutant α-sarcoglycan.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Culture and Transfection of HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression of α-SG mutants, HEK293 cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection. Plasmids encoding the desired SGCA mutations are transfected using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Typically, 2.5 µg of plasmid DNA is used per well.

  • C17 Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing either C17 (at desired concentrations, e.g., 5-20 µM, dissolved in DMSO) or a vehicle control (DMSO). Cells are incubated for an additional 24-48 hours before harvesting for analysis.

Western Blot Analysis for α-Sarcoglycan Quantification
  • Protein Extraction: Cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of total protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for α-sarcoglycan. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software (e.g., ImageJ). A loading control, such as GAPDH or β-actin, is used to normalize the α-SG protein levels.

Immunofluorescence for Sarcoglycan Localization
  • Cell Preparation: Cells are grown on glass coverslips and treated with C17 as described above.

  • Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: After blocking with a suitable blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes, the cells are incubated with the primary antibody against α-sarcoglycan overnight at 4°C. Following washes, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are captured using a confocal or fluorescence microscope. The localization of α-sarcoglycan at the cell membrane is then assessed.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_wb Western Blot cluster_if Immunofluorescence A1 Seed HEK293 cells or patient-derived myoblasts A2 Transfect with mutant SGCA plasmid (for HEK293) A1->A2 A3 Treat with C17 or vehicle (DMSO) A2->A3 B1 Protein Extraction A3->B1 C1 Fix & Permeabilize Cells A3->C1 B2 SDS-PAGE & Transfer B1->B2 B3 Immunoblotting for α-SG B2->B3 B4 Quantification B3->B4 C2 Immunostaining for α-SG C1->C2 C3 Confocal Microscopy C2->C3 C4 Assess Sarcolemmal Localization C3->C4

Caption: Experimental workflow for assessing C17 efficacy.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for CFTR Corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of CFTR corrector 17, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Adherence to these guidelines is critical for protecting laboratory personnel and the environment.

Chemical Waste Management Principles

In the absence of specific disposal instructions for this compound, it must be treated as a hazardous chemical waste. This necessitates disposal through a permitted hazardous waste facility and prohibits discarding it in the normal trash or sewer system.[1] General principles for managing chemical waste in a laboratory setting include proper segregation, container management, and clear labeling.

Key Disposal Considerations:

  • Segregation: Chemical wastes should be stored separately based on their compatibility. At a minimum, acids, bases, flammable solvents, and halogenated compounds should be kept in distinct containers.[2]

  • Container Integrity: Waste must be stored in containers made of compatible materials with tightly fitting caps. Containers should be kept closed except when adding waste.[2][3][4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Chemical formulas or abbreviations are not acceptable.[3]

  • Unknowns: Chemicals that cannot be identified must be treated as unknown hazardous waste, which may incur additional disposal costs.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired this compound powder should be collected in its original container or a compatible, clearly labeled waste container.

  • Solutions: Aqueous and solvent-based solutions containing this compound should be segregated. Halogenated and non-halogenated solvent wastes must be collected in separate containers.[2]

  • Contaminated Labware: Disposable materials such as gloves, pipette tips, and empty vials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[1] Solid waste should be collected separately from liquid waste.

2. Packaging and Labeling:

  • Solid Waste:

    • Place contaminated solid waste (e.g., gloves, paper towels) in a designated, leak-proof hazardous waste bag or container.

    • For unused powder, ensure the original container is securely sealed. If transferring to a new container, ensure it is appropriate for solid chemical waste.

  • Liquid Waste:

    • Use designated, compatible waste containers for aqueous and solvent-based solutions. Do not mix incompatible waste streams.[2] For example, do not store strong acids in plastic bottles.[2]

    • Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[4]

  • Labeling:

    • Affix a "Hazardous Waste" label to each container as soon as waste accumulation begins.[5]

    • Clearly write the full chemical name, "this compound," and the composition of any solutions (e.g., percentage of compound in a specific solvent).

3. Storage:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure secondary containment is used to capture any potential leaks.[5]

  • Segregate incompatible waste containers to prevent accidental reactions.[2]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Do not dispose of any this compound waste down the drain or in the regular trash.[3]

  • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary: Waste Segregation

To facilitate proper waste management, the following table provides a structured guide for segregating common waste streams generated during research involving this compound.

Waste Stream Container Type Disposal Procedure
Unused/Expired this compound (Solid) Original or compatible, sealed containerTreat as hazardous chemical waste. Arrange for EHS pickup.
Solutions of this compound in Non-Halogenated Solvents (e.g., DMSO, Ethanol) Labeled, compatible solvent waste containerCollect separately from halogenated solvents. Arrange for EHS pickup.
Solutions of this compound in Halogenated Solvents (e.g., Chloroform) Labeled, compatible solvent waste containerCollect separately from non-halogenated solvents. Arrange for EHS pickup.
Aqueous Solutions of this compound Labeled, compatible aqueous waste containerCollect separately. Arrange for EHS pickup.
Contaminated Labware (Gloves, Pipette Tips, etc.) Designated hazardous solid waste containerTreat as hazardous solid waste. Arrange for EHS pickup.
Empty this compound Containers Original containerTriple-rinse with a suitable solvent. Collect the rinsate as hazardous waste.[2][3] The rinsed container can then be disposed of in the regular trash.[3][5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Packaging & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify Waste Type (Solid, Liquid, Labware) B Segregate Waste Streams (Aqueous, Halogenated, Non-Halogenated) A->B C Use Compatible Containers B->C D Affix 'Hazardous Waste' Label & List Contents C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS for Pickup E->F G DO NOT Dispose in Trash or Sewer

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling CFTR corrector 17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of CFTR corrector 17, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Adherence to these procedural steps is critical for minimizing risk and ensuring proper disposal.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for this compound.

Identifier Value
Product Name This compound
CAS Number 912790-04-6[1][2]
Purity ≥98.05%
Property Information
Appearance Solid
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound dictates the necessity of the following personal protective equipment.

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard.Protects against splashes, dust, and flying particles.[3][4]
Hand Protection Disposable nitrile gloves. Double-gloving may be necessary for extended handling.Prevents skin contact with the chemical.[3][4]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is recommended.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a respirator may be necessary.Prevents inhalation of dust or aerosols.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[4][5]

Operational Plan for Handling this compound

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated laboratory space. For handling the solid compound or preparing solutions, a certified chemical fume hood is recommended.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare a designated work area and ensure it is clean and uncluttered.

2. Handling the Compound:

  • Wear all required PPE before handling the compound.

  • Carefully weigh the required amount of the solid compound on a calibrated analytical balance, preferably within a ventilated enclosure.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

3. Storage:

  • Store the solid compound and stock solutions in tightly sealed containers at the recommended temperatures.[1]

  • Label all containers clearly with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.

  • Segregate chemical waste from regular laboratory trash.

2. Waste Containers:

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.[6][7][8]

  • Ensure containers are compatible with the chemical waste they will hold.

3. Disposal Procedure:

  • Dispose of unused solid compound and solutions as hazardous chemical waste in accordance with local, state, and federal regulations.[6][7][9]

  • Do not pour chemical waste down the drain.[9][10]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound, emphasizing the integration of safety measures at each step.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling safety_check1 Verify Fume Hood Function prep_area->safety_check1 dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Cleanup safety_check2 Check for Spills experiment->safety_check2 dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe safety_check3 Segregate Waste Properly dispose_waste->safety_check3

Caption: Workflow with integrated safety checkpoints for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.